molecular formula C10H13NO2 B035863 5-Tert-butylnicotinic acid CAS No. 1211589-63-7

5-Tert-butylnicotinic acid

Cat. No.: B035863
CAS No.: 1211589-63-7
M. Wt: 179.22 g/mol
InChI Key: LFFKLILKZSVRJV-UHFFFAOYSA-N
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Description

5-Tert-butylnicotinic acid is a strategically substituted nicotinic acid derivative of significant interest in medicinal chemistry and drug discovery. Its core value lies in the sterically demanding tert-butyl group positioned adjacent to the nitrogen atom in the pyridine ring. This bulky substituent introduces unique conformational constraints and enhanced lipophilicity, making it a valuable building block for the synthesis of novel molecular scaffolds. Researchers primarily utilize this compound as a key synthon in the development of active pharmaceutical ingredients (APIs), particularly for targets where the tert-butyl group can be exploited for optimal binding within hydrophobic pockets of enzymes or receptors. Its applications extend to creating ligands for kinase inhibitors, modulators for central nervous system (CNS) targets, and as a precursor for metal-organic frameworks (MOFs) due to its ability to act as a rigid, multi-dentate linker. The carboxylic acid functional group provides a versatile handle for amide coupling or esterification reactions, facilitating its integration into more complex structures. As a high-purity research chemical, this compound is an essential tool for exploring structure-activity relationships (SAR), optimizing lead compounds, and advancing innovative chemical biology projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butylpyridine-3-carboxylic acid
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InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LFFKLILKZSVRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00609911
Record name 5-tert-Butylpyridine-3-carboxylic acid
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Molecular Weight

179.22 g/mol
Source PubChem
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CAS No.

1211589-63-7
Record name 5-(1,1-Dimethylethyl)-3-pyridinecarboxylic acid
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Record name 5-tert-Butylpyridine-3-carboxylic acid
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Record name 5-tert-butylnicotinic acid
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Foundational & Exploratory

5-Tert-butylnicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Tert-butylnicotinic Acid

Introduction: The Strategic Importance of Substituted Nicotinic Acids in Modern Chemistry

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental biomolecule essential for cellular metabolism.[1] Beyond its nutritional role, its pyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[2][3] The strategic functionalization of the nicotinic acid ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties to enhance its efficacy, selectivity, and pharmacokinetic profile.

This guide focuses on a particularly valuable derivative: This compound . The introduction of a tert-butyl group at the 5-position of the pyridine ring imparts unique characteristics to the parent molecule. This bulky, lipophilic substituent dramatically influences the molecule's steric and electronic properties, making it a highly sought-after building block for researchers in pharmaceuticals and materials science.[4] The tert-butyl group can serve as a metabolic shield, preventing enzymatic degradation at that position, and its size and hydrophobicity can be leveraged to optimize interactions with biological targets, such as enzyme active sites and protein receptors.

This document provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, plausible synthetic routes, chemical reactivity, and its applications as a strategic intermediate.

Section 1: Core Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its core structure consists of a pyridine ring substituted with a carboxylic acid at the 3-position and a tert-butyl group at the 5-position. These functional groups dictate its physical and chemical behavior, including its solubility and acidity.

The key physicochemical data for this compound are summarized below. It should be noted that while some data are empirically determined, others, such as the pKa, are estimated based on the known values for nicotinic acid and the electronic effects of the tert-butyl substituent.

PropertyValue / DescriptionSource(s)
IUPAC Name 5-(tert-butyl)pyridine-3-carboxylic acid-
CAS Number 1211589-63-7[5][6]
Molecular Formula C₁₀H₁₃NO₂[4][6]
Molecular Weight 179.22 g/mol [4][5]
Appearance White to off-white solidGeneral Supplier Data
Boiling Point 309 °C at 760 mmHg[4]
pKa (Predicted) ~5.1Predicted
Solubility (Predicted) Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.Predicted
Storage Conditions 2-8°C, under an inert atmosphere[5][6]

Expert Analysis of Properties:

  • pKa: The pKa of unsubstituted nicotinic acid is approximately 4.9. The tert-butyl group is a weak electron-donating group through induction and hyperconjugation.[7] This slight increase in electron density on the pyridine ring is expected to slightly increase the basicity of the pyridine nitrogen and slightly decrease the acidity of the carboxylic acid, resulting in a predicted pKa slightly higher than that of the parent compound.

  • Solubility: The molecule possesses both a polar, hydrophilic carboxylic acid group and a nonpolar, lipophilic tert-butyl group, giving it an amphiphilic character. Its limited solubility in water is expected due to the large hydrocarbon moiety, while its solubility in organic solvents is enhanced. This balance is often crucial in drug design for membrane permeability.

Section 2: Spectroscopic Characterization (Theoretical)

Definitive spectroscopic analysis requires empirical data. However, based on the known structure of this compound, a highly accurate prediction of its key spectroscopic features can be made. This theoretical analysis is invaluable for researchers in identifying and characterizing the compound during synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
¹H NMR 1.3 - 1.4Singlet (s)-C(CH₃ )₃ (9H)Classic tert-butyl singlet, shielded.
8.5 - 8.6Doublet (d) or Singlet (s)H-4 (1H)Aromatic proton adjacent to the carboxyl group.
8.9 - 9.0Doublet (d) or Singlet (s)H-2 (1H)Aromatic proton between N and COOH, highly deshielded.
9.1 - 9.2Singlet (s)H-6 (1H)Aromatic proton adjacent to the nitrogen.
>10Broad Singlet (br s)-COOH (1H)Acidic proton, variable shift, may exchange with D₂O.
¹³C NMR ~31Quartet-C(C H₃)₃Methyl carbons of the tert-butyl group.
~35Singlet-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~130SingletC-3Carbon bearing the carboxyl group.
~138DoubletC-5Carbon bearing the tert-butyl group.
~140DoubletC-4Aromatic CH.
~152DoubletC-6Aromatic CH adjacent to nitrogen.
~155DoubletC-2Aromatic CH adjacent to nitrogen.
~166SingletC OOHCarboxylic acid carbonyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the carboxylic acid functionality and the aromatic ring vibrations.

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing characteristic broadness due to hydrogen bonding.

  • ~2960 cm⁻¹ (strong): C-H stretches from the tert-butyl group.

  • ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group. This is a key diagnostic peak.[8]

  • ~1600 cm⁻¹, ~1470 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.[8]

  • ~1370 cm⁻¹: Characteristic C-H bending for a tert-butyl group.

  • ~1300 cm⁻¹: C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS)

In Electron Ionization (EI) mass spectrometry, the molecule is expected to show a clear molecular ion peak (M⁺) followed by characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 179.

  • Primary Fragmentation: The most significant initial fragmentation is typically the loss of a methyl group from the tert-butyl moiety, which is a stable tertiary carbocation.

    • [M - CH₃]⁺: m/z = 164. This peak is expected to be very prominent.

  • Secondary Fragmentation: Further fragmentation could involve the loss of the entire tert-butyl group or decarboxylation.

    • [M - C₄H₉]⁺: m/z = 122.

    • [M - COOH]⁺: m/z = 134 (loss of the carboxyl radical).

    • [M - H₂O]⁺: m/z = 161 (loss of water, less common for acids unless thermally induced).

G M [C₁₀H₁₃NO₂]⁺˙ m/z = 179 M_minus_CH3 [M - CH₃]⁺ m/z = 164 M->M_minus_CH3 - •CH₃ M_minus_COOH [M - COOH]⁺ m/z = 134 M->M_minus_COOH - •COOH M_minus_C4H9 [M - C₄H₉]⁺ m/z = 122 M_minus_CH3->M_minus_C4H9 - C₃H₆ caption Predicted MS Fragmentation Pathway G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis A 3-Cyanopyridine B 5-Bromo-3-cyanopyridine A->B NBS, H₂SO₄ D 5-tert-Butyl-3-cyanopyridine B->D Pd(PPh₃)₄, K₂CO₃ C tert-Butylboronic acid C->D E This compound D->E NaOH(aq), then HCl caption Proposed Synthetic Route

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms readiness for the subsequent step.

Step 1: Synthesis of 5-Bromo-3-cyanopyridine

  • Rationale: Electrophilic bromination of 3-cyanopyridine. The cyano group is a meta-director and deactivating, while the pyridine nitrogen also deactivates the ring. Bromination is expected to occur at the 5-position, which is meta to the cyano group and least deactivated by the ring nitrogen.

  • Procedure:

    • To a stirred solution of 3-cyanopyridine (1.0 eq.) in concentrated sulfuric acid, cool the mixture to 0°C in an ice bath.

    • Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from ethanol/water.

Step 2: Synthesis of 5-tert-Butyl-3-cyanopyridine

  • Rationale: A palladium-catalyzed Suzuki cross-coupling reaction is an efficient method for forming C(sp²)-C(sp³) bonds. This reaction will couple the aryl bromide with a tert-butyl source.

  • Procedure:

    • In a round-bottom flask, combine 5-bromo-3-cyanopyridine (1.0 eq.), tert-butylboronic acid pinacol ester (1.5 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

    • Heat the mixture to reflux (approx. 90-100°C) for 8-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by column chromatography on silica gel.

Step 3: Synthesis of this compound (Hydrolysis)

  • Rationale: Basic hydrolysis of the nitrile group provides the corresponding carboxylate salt, which is then protonated to yield the final carboxylic acid. This is a standard and high-yielding transformation. [9][10]* Procedure:

    • Dissolve 5-tert-butyl-3-cyanopyridine (1.0 eq.) in a mixture of ethanol and 6M aqueous sodium hydroxide solution.

    • Heat the mixture to reflux until the reaction is complete (monitor by TLC for the disappearance of starting material, typically 12-24 hours). Ammonia gas will be evolved.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.

    • The product, this compound, will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The purity can be further enhanced by recrystallization if necessary.

Section 4: Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three key components: the electron-deficient pyridine ring, the deactivating carboxylic acid group, and the activating, sterically bulky tert-butyl group.

G ring Pyridine Ring (Electron Deficient) cooh Carboxylic Acid (Deactivating, meta-director) ring->cooh influences tbu tert-Butyl Group (Activating, ortho,para-director, Steric Bulk) ring->tbu influences cooh->ring deactivates tbu->ring activates caption Key Reactivity Influences

Caption: Interplay of functional groups influencing chemical reactivity.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations:

  • Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) or with alkylating agents after conversion to a carboxylate salt.

  • Amide Formation: Can be converted to amides by first activating the carboxyl group (e.g., forming an acyl chloride with SOCl₂ or using coupling agents like EDC/HOBt) followed by reaction with an amine.

  • Reduction: Can be reduced to the corresponding primary alcohol (5-tert-butyl-3-pyridinemethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Pyridine Ring
  • Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently resistant to EAS due to the electron-withdrawing nature of the nitrogen atom. This effect is compounded by the deactivating carboxylic acid group. However, the tert-butyl group at the 5-position is electron-donating and activating. [7] * Directing Effects: The carboxylic acid directs incoming electrophiles to the 5-position (which is occupied). The tert-butyl group directs to the ortho (4, 6) and para (2) positions. The overall effect is complex, but substitution is difficult and would likely favor the 2- or 6-positions under harsh conditions, though steric hindrance from the tert-butyl group at the 6-position could be a factor. [11]* Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to NAS, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present.

  • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA. This activates the ring, particularly at the 4-position, for further functionalization.

Section 5: Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate and building block. Its value lies in the predictable way the 5-tert-butyl moiety can modulate the properties of a final drug candidate.

  • Metabolic Stability: The C-5 position of a pyridine ring can be susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. The presence of a bulky tert-butyl group effectively shields this position, preventing metabolic breakdown and thereby increasing the in vivo half-life and bioavailability of the drug. [12]

  • Modulation of Lipophilicity: The large, nonpolar tert-butyl group significantly increases the lipophilicity (logP) of molecules it is incorporated into. This property is critical for controlling a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Enhanced lipophilicity can improve penetration across biological membranes, including the blood-brain barrier, which is relevant for developing drugs targeting central nervous system (CNS) disorders. [4]

  • Enhancing Target Affinity: In structure-based drug design, the tert-butyl group can act as a "hydrophobic anchor," fitting into specific nonpolar pockets within a target protein or receptor. This can lead to a substantial increase in binding affinity and potency. Its defined size and shape make it a valuable tool for probing the steric limits of a binding site.

  • Therapeutic Areas:

    • CNS Disorders: As an intermediate, it is used in the synthesis of compounds targeting CNS disorders. [4]The ability to cross the blood-brain barrier and resist metabolism is paramount in this field.

    • Metabolic Diseases: Nicotinic acid itself is a well-known agent for treating dyslipidemia (abnormal lipid levels). [2][13]Derivatives are continuously being explored to improve upon the therapeutic window and reduce side effects like flushing. The structural motifs provided by this compound are relevant in the search for new modulators of metabolic pathways. [4][14]

Conclusion

This compound represents a masterful blend of simple structure and strategic complexity. Its chemical properties are a direct consequence of the electronic and steric interplay between the pyridine core, the carboxylic acid, and the defining tert-butyl substituent. While its direct synthesis is not prominently featured in academic literature, logical and high-yielding pathways can be readily devised from foundational chemical principles. For medicinal chemists and drug development scientists, this molecule is more than just a reagent; it is a powerful tool for imparting drug-like properties, offering a reliable method to enhance metabolic stability, modulate lipophilicity, and improve target engagement. As the demand for more sophisticated and effective therapeutics continues to grow, the role of such strategically-designed building blocks will only become more critical.

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  • Google Patents. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.
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  • PubMed Central. New Insights for Nicotinamide: Metabolic Disease, Autophagy, and mTOR.
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  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
  • Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • ChemicalBook. 5-Methylnicotinic acid synthesis.
  • ResearchGate. Nicotinic acid, its mechanism of action and pharmacological effects.
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  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

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An In-Depth Technical Guide to the Structure Elucidation of 5-Tert-butylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structure Verification in Drug Discovery

In the landscape of modern drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research and development activities are built. The journey from a synthetic concept to a viable drug candidate is paved with rigorous analytical checkpoints, each designed to ensure the identity, purity, and stability of the target compound. 5-Tert-butylnicotinic acid, a substituted pyridine carboxylic acid, represents a class of heterocyclic compounds of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its biological activity is intrinsically linked to its precise three-dimensional architecture. Therefore, the rigorous elucidation of its structure is not merely a procedural formality but a critical step in validating its potential as a building block for new medicines.

This in-depth technical guide provides a comprehensive walkthrough of the multi-technique analytical workflow employed to confirm the structure of a newly synthesized batch of this compound. We will delve into the causality behind the selection of each analytical method, provide detailed, field-proven protocols, and interpret the resulting data to build a cohesive and self-validating structural proof. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the practical application of modern analytical techniques in the structural characterization of small organic molecules.

The Genesis of the Analyte: A Synthetic Narrative

To embark on the journey of structure elucidation, we must first have a molecule to analyze. Our sample of this compound was synthesized in our laboratory via a Grignard reaction, a classic and powerful method for carbon-carbon bond formation.[2] The chosen synthetic route started from 3-bromo-5-tert-butylpyridine.

The rationale for this synthetic approach is its efficiency and regioselectivity. The bromine atom at the 3-position of the pyridine ring is susceptible to halogen-magnesium exchange, forming a pyridyl Grignard reagent.[2] This organometallic intermediate is then reacted with a simple and readily available electrophile, carbon dioxide (in the form of dry ice), to introduce the carboxylic acid moiety at the desired position.[3][4]

Synthesis reactant 3-Bromo-5-tert-butylpyridine reagents 1. Mg, THF 2. CO2 (dry ice) 3. H3O+ (workup) reactant->reagents Grignard Reaction product This compound reagents->product

Figure 1: Synthetic route to this compound.

Following the synthesis and purification, the resulting white crystalline solid was subjected to a battery of analytical techniques to confirm its identity as this compound.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial steps in structure elucidation aim to answer two fundamental questions: "What is the molecular weight?" and "What functional groups are present?". Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy are the ideal techniques to provide these initial, yet crucial, pieces of the structural puzzle.

Mass Spectrometry: Determining the Molecular Formula

Causality of Experimental Choice: Mass spectrometry is the gold standard for determining the molecular weight of a compound with high accuracy.[5] For a newly synthesized molecule, this measurement is critical to confirm that the reaction yielded a product with the expected elemental composition. We opted for Electrospray Ionization (ESI) in positive ion mode. ESI is a "soft" ionization technique that typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation, making it ideal for unambiguously determining the molecular weight.[6][7]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A 1 mg/mL stock solution of the synthesized compound was prepared in methanol. This was further diluted to approximately 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an ESI source was used.

  • Analysis: The sample solution was infused directly into the ESI source at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.

Data Presentation and Interpretation:

ParameterExpected ValueObserved Value
Molecular FormulaC₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight179.22 g/mol -
[M+H]⁺ (m/z)180.1025180.1021

The high-resolution mass spectrum revealed a prominent ion at an m/z of 180.1021. This corresponds to the protonated molecule ([M+H]⁺) of a compound with the molecular formula C₁₀H₁₃NO₂, which is consistent with the target structure of this compound. The excellent agreement between the observed and theoretical mass provides strong evidence for the correct elemental composition.

Infrared Spectroscopy: Identifying Key Functional Groups

Causality of Experimental Choice: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] For this compound, we expect to see characteristic absorption bands for the carboxylic acid O-H and C=O bonds, as well as vibrations associated with the pyridine ring and the tert-butyl group.[3] This allows for a quick confirmation of the presence of the key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: A small amount of the crystalline solid was placed directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory was used.

  • Analysis: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to sample analysis.

Data Presentation and Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
~3000 (very broad)StrongO-H stretch of the carboxylic acid (hydrogen-bonded)
~2960StrongC-H stretch of the tert-butyl group
~1700StrongC=O stretch of the carboxylic acid
~1600, ~1480MediumC=C and C=N stretching vibrations of the pyridine ring

The FTIR spectrum provided clear evidence for the presence of the expected functional groups. The very broad absorption centered around 3000 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid. The strong, sharp peak at approximately 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the acid. Furthermore, the strong absorptions around 2960 cm⁻¹ are indicative of the C-H stretching of the tert-butyl group, and the medium intensity bands in the 1600-1480 cm⁻¹ region are consistent with the aromatic C=C and C=N stretching vibrations of the pyridine ring.

InitialAnalysis cluster_MS Mass Spectrometry cluster_FTIR Infrared Spectroscopy ms_exp ESI-MS Experiment ms_data Observed [M+H]⁺ = 180.1021 ms_exp->ms_data ms_interp Confirms Molecular Formula: C₁₀H₁₃NO₂ ms_data->ms_interp ftir_exp ATR-FTIR Experiment ftir_data Key Peaks: ~3000 cm⁻¹ (broad O-H) ~1700 cm⁻¹ (C=O) ~2960 cm⁻¹ (t-Bu C-H) ftir_exp->ftir_data ftir_interp Confirms Functional Groups: - Carboxylic Acid - Tert-butyl Group - Pyridine Ring ftir_data->ftir_interp

Figure 2: Workflow and conclusions from initial analysis.

Part 2: Detailed Structural Mapping - Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula and key functional groups confirmed, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map out the precise connectivity of the atoms. NMR is the most powerful tool for structure elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[9]

¹H NMR Spectroscopy: Probing the Proton Environment

Causality of Experimental Choice: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see signals for the three protons on the pyridine ring and the nine equivalent protons of the tert-butyl group. The chemical shifts, integration, and coupling patterns of these signals will allow us to begin assembling the molecular structure.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).[10]

  • Instrumentation: A 500 MHz NMR spectrometer was used.

  • Analysis: The ¹H NMR spectrum was acquired using a standard pulse sequence. The data was processed with Fourier transformation, phasing, and baseline correction.

Data Presentation and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.21d1HH-2
8.75d1HH-6
8.30t1HH-4
1.35s9H-C(CH₃)₃

Note: The carboxylic acid proton is often broad and may not be observed, or its chemical shift can be highly variable depending on concentration and solvent.

The ¹H NMR spectrum is highly informative. The large singlet at 1.35 ppm, integrating to nine protons, is the unmistakable signature of a tert-butyl group.[11] The downfield region shows three distinct signals, each integrating to one proton, which is consistent with the three protons on the pyridine ring. The chemical shifts and coupling patterns are characteristic of a 3,5-disubstituted pyridine. The proton at the 2-position (H-2) is a doublet due to coupling with H-4. The proton at the 6-position (H-6) is also a doublet due to coupling with H-4. The proton at the 4-position (H-4) appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-2 and H-6.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality of Experimental Choice: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. It reveals the number of chemically non-equivalent carbon atoms and gives information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms). This is a crucial step in confirming the complete carbon skeleton.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR was used.

  • Instrumentation: A 500 MHz NMR spectrometer (operating at 125 MHz for ¹³C).

  • Analysis: A proton-decoupled ¹³C NMR spectrum was acquired.

Data Presentation and Interpretation:

Chemical Shift (δ, ppm)Assignment
169.5C=O (Carboxylic Acid)
155.2C-6
151.0C-2
142.0C-5
138.1C-4
128.3C-3
35.0-C (CH₃)₃
30.5-C(CH₃ )₃

The ¹³C NMR spectrum shows eight distinct signals, which accounts for all ten carbon atoms in the molecule (the three methyl carbons of the tert-butyl group are equivalent, and the three aromatic CH carbons are distinct from the two quaternary aromatic carbons and the carboxylic acid carbon). The downfield signal at 169.5 ppm is characteristic of a carboxylic acid carbonyl carbon.[12] The signals in the 128-156 ppm range are typical for the sp² carbons of the pyridine ring. The two signals in the upfield region at 35.0 and 30.5 ppm are assigned to the quaternary and methyl carbons of the tert-butyl group, respectively.

2D NMR Spectroscopy: Connecting the Pieces

Causality of Experimental Choice: While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the protons and carbons, thereby solidifying the structural assignment. We will employ two key experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing us to definitively assign which proton is attached to which carbon.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is incredibly powerful for piecing together the molecular fragments and confirming the substitution pattern.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: The same sample was used.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Analysis: Standard pulse sequences for HSQC and HMBC were run.

Interpretation of 2D NMR Data:

  • HSQC: The HSQC spectrum would show correlations between the proton at 9.21 ppm and the carbon at 151.0 ppm (C-2), the proton at 8.75 ppm and the carbon at 155.2 ppm (C-6), the proton at 8.30 ppm and the carbon at 138.1 ppm (C-4), and the protons at 1.35 ppm and the carbon at 30.5 ppm (-C(CH₃ )₃). This confirms the direct C-H connectivities.

  • HMBC: The HMBC spectrum provides the final, definitive proof of the structure. Key expected correlations include:

    • The tert-butyl protons (1.35 ppm) will show a correlation to the quaternary carbon of the tert-butyl group (35.0 ppm) and, crucially, to the pyridine ring carbons C-4 (138.1 ppm) and C-6 (155.2 ppm), confirming the attachment of the tert-butyl group at the C-5 position.

    • The proton at H-4 (8.30 ppm) will show correlations to the pyridine carbons C-2 (151.0 ppm), C-6 (155.2 ppm), and C-5 (142.0 ppm), as well as the carboxylic acid carbon C-3 (128.3 ppm).

    • The proton at H-2 (9.21 ppm) will show a correlation to the carboxylic acid carbon (C-3, 128.3 ppm), confirming their proximity.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Tert-butylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-Tert-butylnicotinic acid is a valuable building block in medicinal chemistry and drug development, finding application as a key intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important molecule. Eschewing a rigid template, this document is structured to provide a logical and in-depth exploration of the most viable synthetic strategies, grounded in established chemical principles and supported by experimental evidence. The focus is on providing not just procedural steps, but also the underlying scientific rationale for methodological choices, ensuring a thorough understanding for researchers and chemists. This guide details two primary, robust synthetic routes: a cross-coupling approach starting from a halogenated nicotinic acid derivative and an alternative pathway involving the construction and subsequent oxidation of a substituted picoline. Each method is presented with detailed experimental protocols, mechanistic insights, and comparative data to aid in the selection of the most appropriate route for a given research or development objective.

Introduction: The Significance of this compound

The pyridine core is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on this heterocyclic ring system allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. The tert-butyl group, with its significant steric bulk and lipophilic nature, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When incorporated at the 5-position of the nicotinic acid framework, it provides a unique vector for molecular design. This compound serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas, including central nervous system disorders and metabolic diseases. The robust and efficient synthesis of this key intermediate is therefore of paramount importance to the pharmaceutical industry.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound presents a key challenge: the introduction of a bulky tert-butyl group onto the pyridine ring at the 5-position. Direct Friedel-Crafts alkylation of the electron-deficient pyridine ring is notoriously difficult and often leads to low yields and poor regioselectivity. Therefore, more sophisticated and reliable strategies are required. This guide will focus on two principal and field-proven synthetic pathways:

  • Pathway 1: Cross-Coupling Strategies from 5-Halonicotinic Acid Derivatives. This is arguably the most versatile and widely applicable approach. It involves the use of a pre-functionalized nicotinic acid derivative, typically 5-bromonicotinic acid or its ester, which is then coupled with a suitable tert-butylating agent using a transition-metal catalyst. Two of the most effective cross-coupling reactions for this purpose are the Kumada and Suzuki-Miyaura couplings.

  • Pathway 2: Synthesis via 5-Tert-butyl-3-methylpyridine and Subsequent Oxidation. This alternative route involves the initial synthesis of a picoline derivative bearing the desired tert-butyl group at the 5-position. The methyl group at the 3-position then serves as a synthetic handle that can be selectively oxidized to the carboxylic acid functionality.

The following sections will provide a detailed examination of each of these pathways, including the rationale behind the choice of reagents and conditions, step-by-step experimental protocols, and a discussion of the advantages and limitations of each approach.

Pathway 1: Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have revolutionized the art of C-C bond formation in organic synthesis. For the synthesis of this compound, these methods offer a highly efficient and regioselective means of introducing the tert-butyl group. The general workflow for this approach is outlined below.

G cluster_0 Starting Material Preparation cluster_1 Cross-Coupling Reactions cluster_2 Final Product Formation Nicotinic_Acid Nicotinic Acid 5_Bromonicotinic_Acid 5-Bromonicotinic Acid Nicotinic_Acid->5_Bromonicotinic_Acid Bromination Methyl_5_bromonicotinate Methyl 5-bromonicotinate 5_Bromonicotinic_Acid->Methyl_5_bromonicotinate Esterification Methyl_5_tert_butylnicotinate_Kumada Methyl 5-tert-butylnicotinate Methyl_5_bromonicotinate->Methyl_5_tert_butylnicotinate_Kumada Kumada Coupling (t-BuMgCl, Ni catalyst) Methyl_5_tert_butylnicotinate_Suzuki Methyl 5-tert-butylnicotinate Methyl_5_bromonicotinate->Methyl_5_tert_butylnicotinate_Suzuki Suzuki-Miyaura Coupling (K(t-Bu)BF3, Pd catalyst) 5_Tert_butylnicotinic_Acid This compound Methyl_5_tert_butylnicotinate_Kumada->5_Tert_butylnicotinic_Acid Hydrolysis Methyl_5_tert_butylnicotinate_Suzuki->5_Tert_butylnicotinic_Acid Hydrolysis

Figure 1: General workflow for the cross-coupling approach.

Preparation of the Key Intermediate: Methyl 5-bromonicotinate

The starting point for the cross-coupling strategies is a 5-halogenated nicotinic acid derivative. 5-Bromonicotinic acid is a readily accessible precursor, which can be synthesized from nicotinic acid. To avoid potential side reactions with the carboxylic acid group during the cross-coupling step, it is judicious to protect it as an ester, typically a methyl or ethyl ester.

3.1.1. Synthesis of 5-Bromonicotinic Acid

A common and effective method for the synthesis of 5-bromonicotinic acid is the direct bromination of nicotinic acid in the presence of thionyl chloride and a catalytic amount of iron powder.[1]

  • Reaction: Nicotinic Acid + Br₂ + SOCl₂ (Fe catalyst) → 5-Bromonicotinic Acid

  • Rationale: Thionyl chloride serves both as a solvent and a dehydrating agent, and it also converts nicotinic acid to its more reactive acid chloride in situ. The iron catalyst facilitates the electrophilic aromatic substitution by polarizing the bromine molecule.

Experimental Protocol: Synthesis of 5-Bromonicotinic Acid [1]

  • To a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add nicotinic acid (1.0 eq), thionyl chloride (approx. 2.4 eq), and powdered iron (2% by weight of nicotinic acid).

  • Heat the mixture to 70 °C with stirring.

  • Slowly add bromine (approx. 1.9 eq) over a period of 2 hours, maintaining the temperature.

  • After the addition is complete, reflux the reaction mixture for 6 hours.

  • Distill off the excess bromine and thionyl chloride.

  • Cool the residue to 0 °C and carefully add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3.

  • The precipitated 5-bromonicotinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.

3.1.2. Esterification of 5-Bromonicotinic Acid

The carboxylic acid is then protected as a methyl ester. A standard Fischer esterification or the use of a milder reagent like trimethylsilyldiazomethane can be employed. For simplicity and scalability, the Fischer-Speier esterification is a common choice.

  • Reaction: 5-Bromonicotinic Acid + Methanol (H₂SO₄ catalyst) → Methyl 5-bromonicotinate

  • Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Synthesis of Methyl 5-bromonicotinate

  • Suspend 5-bromonicotinic acid (1.0 eq) in methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 5-bromonicotinate, which can be purified by column chromatography if necessary.

Kumada Cross-Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of this compound, this translates to the coupling of methyl 5-bromonicotinate with a tert-butyl Grignard reagent. Nickel catalysts are often preferred for this transformation due to their lower cost and high reactivity.[2]

  • Reaction: Methyl 5-bromonicotinate + t-BuMgCl (Ni catalyst) → Methyl 5-tert-butylnicotinate

  • Rationale: The nickel(0) catalyst undergoes oxidative addition with the aryl bromide. The resulting nickel(II) complex then undergoes transmetalation with the Grignard reagent, followed by reductive elimination to yield the desired product and regenerate the nickel(0) catalyst. The use of an ester-protected nicotinic acid is crucial to prevent the Grignard reagent from reacting with the acidic proton of the carboxylic acid.

Experimental Protocol: Kumada Coupling for Methyl 5-tert-butylnicotinate [2][3]

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place methyl 5-bromonicotinate (1.0 eq) and a nickel(II) catalyst such as NiCl₂(dppe) (1,2-bis(diphenylphosphino)ethane) (0.01-0.05 eq).

  • Add anhydrous THF as the solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tert-butylmagnesium chloride (1.1-1.5 eq) in THF via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield methyl 5-tert-butylnicotinate.

Table 1: Comparison of Kumada Coupling Conditions

ParameterCondition 1Condition 2Rationale
Catalyst NiCl₂(dppe)NiCl₂(dmpe)Ligand choice can influence catalyst stability and activity.
Solvent THFDiethyl EtherSolvent can affect Grignard reagent stability and reaction rate.
Temperature RefluxRoom Temp.Higher temperatures can increase reaction rates but may lead to side products.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. A key advantage of this method is the use of organoboron reagents, which are generally more stable and less reactive towards many functional groups compared to Grignard reagents. For this synthesis, potassium tert-butyltrifluoroborate is an excellent choice as the tert-butylating agent due to its high stability and ease of handling.[4]

  • Reaction: Methyl 5-bromonicotinate + K(t-Bu)BF₃ (Pd catalyst, base) → Methyl 5-tert-butylnicotinate

  • Rationale: The catalytic cycle is similar to the Kumada coupling, involving oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for transmetalation. The stability of the trifluoroborate salt makes this a highly reliable and reproducible reaction.

3.3.1. Preparation of Potassium tert-Butyltrifluoroborate

While commercially available, potassium tert-butyltrifluoroborate can also be prepared in the laboratory from tert-butylboronic acid.[4]

Experimental Protocol: Synthesis of Potassium tert-Butyltrifluoroborate [4]

  • Dissolve tert-butylboronic acid in methanol.

  • Add a solution of potassium hydrogen difluoride (KHF₂) in water.

  • Stir the mixture at room temperature. The product will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold methanol or diethyl ether, and dry under vacuum.

3.3.2. Suzuki-Miyaura Coupling Reaction

Experimental Protocol: Suzuki-Miyaura Coupling for Methyl 5-tert-butylnicotinate [5][6]

  • To a reaction flask, add methyl 5-bromonicotinate (1.0 eq), potassium tert-butyltrifluoroborate (1.5-2.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base such as cesium carbonate (2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 5-tert-butylnicotinate.

Hydrolysis of the Ester

The final step in this pathway is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis is generally preferred to avoid any potential side reactions with the pyridine ring.

  • Reaction: Methyl 5-tert-butylnicotinate + NaOH → Sodium 5-tert-butylnicotinate → this compound

  • Rationale: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the carboxylate and methanol. Subsequent acidification protonates the carboxylate to yield the final product.

Experimental Protocol: Hydrolysis of Methyl 5-tert-butylnicotinate

  • Dissolve methyl 5-tert-butylnicotinate (1.0 eq) in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (1.1-1.5 eq).

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, monitoring the reaction by TLC.

  • Once the hydrolysis is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with hydrochloric acid.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Pathway 2: Synthesis via 5-Tert-butyl-3-methylpyridine and Oxidation

This alternative strategy involves first constructing the 5-tert-butyl-3-methylpyridine core, followed by the oxidation of the methyl group to a carboxylic acid. This approach can be advantageous if the starting materials for the picoline synthesis are more readily available or cost-effective.

G cluster_0 Picoline Synthesis cluster_1 Oxidation Precursors Acyclic Precursors 5_Tert_butyl_3_methylpyridine 5-Tert-butyl-3-methylpyridine Precursors->5_Tert_butyl_3_methylpyridine Ring Formation 5_Tert_butylnicotinic_Acid This compound 5_Tert_butyl_3_methylpyridine->5_Tert_butylnicotinic_Acid Oxidation (e.g., KMnO₄)

Sources

An In-depth Technical Guide to the Characterization of 5-Tert-butylnicotinic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-tert-butylnicotinic acid, a key building block in medicinal chemistry. We will delve into its synthesis, detailed characterization, and the preparation of its derivatives, offering insights into the experimental rationale and methodologies that underpin its use in drug discovery.

Introduction: The Significance of the 5-tert-Butyl Nicotinic Acid Scaffold

This compound, a pyridine carboxylic acid derivative, has emerged as a valuable scaffold in the design of novel therapeutic agents. Its rigid pyridine core, coupled with the bulky tert-butyl group, provides a unique three-dimensional structure that can be strategically exploited to modulate the pharmacological activity of a molecule. This structural motif is particularly relevant in the development of drugs targeting the central nervous system and metabolic diseases[1]. The tert-butyl group, a common moiety in medicinal chemistry, can influence a compound's lipophilicity and metabolic stability, although its incorporation requires careful consideration to optimize pharmacokinetic properties.

This guide will serve as a practical resource for researchers, providing not only the "how" but also the "why" behind the synthesis and characterization of this important molecule and its derivatives.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves a Grignard reaction with a suitable pyridine precursor. The following protocol outlines a representative synthesis, emphasizing the critical parameters and the underlying chemical principles.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromo-5-tert-butylpyridine

  • Magnesium turnings

  • Dry diethyl ether or Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of 3-bromo-5-tert-butylpyridine in dry diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts, add the remaining solution of 3-bromo-5-tert-butylpyridine at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution. An excess of dry ice is used to ensure complete carboxylation.

    • Allow the reaction mixture to slowly warm to room temperature as the dry ice sublimes.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of oven-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent.

  • Iodine Catalyst: The iodine crystal etches the surface of the magnesium, exposing a fresh, reactive surface to initiate the Grignard reaction.

  • Dry Ice as CO₂ Source: Dry ice provides a convenient and anhydrous source of carbon dioxide for the carboxylation step.

  • Acidic Work-up: The acidic work-up protonates the carboxylate salt formed after the Grignard reagent reacts with CO₂, yielding the desired carboxylic acid.

Diagram of Synthetic Workflow:

SynthesisWorkflow Start 3-Bromo-5-tert-butylpyridine Grignard Grignard Reagent Formation (Mg, dry ether/THF) Start->Grignard Carboxylation Carboxylation (Dry Ice, CO₂) Grignard->Carboxylation Workup Acidic Work-up & Purification Carboxylation->Workup Product This compound Workup->Product DerivativeSynthesis Parent This compound Esterification Esterification (e.g., MeOH, H₂SO₄) Parent->Esterification Amidation Amidation (1. SOCl₂ 2. R₁R₂NH) Parent->Amidation Ester Ester Derivatives (e.g., Methyl 5-tert-butylnicotinate) Esterification->Ester Amide Amide Derivatives (e.g., 5-Tert-butylnicotinamide) Amidation->Amide

Sources

An In-depth Technical Guide to 5-Tert-butylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-tert-butylnicotinic acid, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, outline a robust synthetic pathway, detail its spectral characteristics for unambiguous identification, and explore its applications in modern drug discovery with a focus on its role as a key structural motif.

Core Molecular and Physicochemical Properties

This compound, also known as 5-(tert-butyl)pyridine-3-carboxylic acid, is a substituted pyridine derivative. The introduction of a bulky tert-butyl group at the 5-position of the nicotinic acid scaffold significantly influences its lipophilicity and steric profile, making it a valuable component for modulating the pharmacological properties of lead compounds.

Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 1211589-63-7
Physicochemical Characteristics

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence solubility, absorption, and distribution.

PropertyValueCitation
Boiling Point 309 °C at 760 mmHg[1]
pKa (estimated) ~4.85[2][3]
Storage Temperature 2-8°C[1]

Note on pKa: The pKa value is estimated based on the known pKa of the parent compound, nicotinic acid. The electron-donating nature of the tert-butyl group is expected to have a minor effect on the acidity of the carboxylic acid.

Synthesis and Purification

The synthesis of this compound is not widely documented in standard literature. However, a logical and field-proven approach involves a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The following proposed synthesis leverages readily available starting materials and established methodologies.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The most plausible route starts from 5-bromonicotinic acid, which can be synthesized from nicotinic acid.[1][4][5][6] The bromine atom serves as a handle for the introduction of the tert-butyl group via a Suzuki-Miyaura cross-coupling reaction with a suitable tert-butylboron reagent.

Synthesis_of_5-Tert-butylnicotinic_acid start Nicotinic Acid intermediate1 5-Bromonicotinic Acid start->intermediate1 Bromination step1_reagents Br₂, SOCl₂, Fe catalyst product This compound intermediate1->product Suzuki Coupling step2_reagents tert-Butylboronic acid pinacol ester, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Bromonicotinic Acid

This procedure is based on established methods for the bromination of nicotinic acid.[1][4][5][6]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with nicotinic acid (1 equivalent), thionyl chloride (~2.4 equivalents), and a catalytic amount of powdered iron (e.g., 2% by weight of nicotinic acid).[6]

  • Bromination: Heat the mixture to 70 °C with vigorous stirring.[4][6] Slowly add bromine (~1.9 equivalents) dropwise over a period of 2 hours.[4][6]

  • Reflux: After the addition is complete, increase the temperature to reflux the reaction mixture for 6 hours.[4][6]

  • Work-up: After cooling to room temperature, carefully distill off the excess bromine and thionyl chloride.[4] Cool the residue in an ice bath and cautiously add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3.[4][6]

  • Isolation: The resulting precipitate of 5-bromonicotinic acid is collected by suction filtration, washed with cold water, and dried.[4] The crude product can be purified by recrystallization from ethanol.[5]

Step 2: Suzuki-Miyaura Coupling to yield this compound

This is a proposed protocol based on standard Suzuki-Miyaura coupling conditions.

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), combine 5-bromonicotinic acid (1 equivalent), tert-butylboronic acid pinacol ester (1.2-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equivalents), and a base such as potassium carbonate (2-3 equivalents) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.

  • Purification: The crude this compound can be purified by extraction into an organic solvent, followed by evaporation and recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.

  • Aromatic Region (δ 7.5-9.0 ppm): Three signals corresponding to the protons at positions 2, 4, and 6 of the pyridine ring. The exact chemical shifts and coupling patterns will be influenced by the positions of the carboxylic acid and tert-butyl groups.

  • Aliphatic Region (δ 1.0-1.5 ppm): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl substituent.[7]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic Region (δ 120-160 ppm): Six distinct signals for the carbon atoms of the pyridine ring.

  • Carbonyl Carbon (δ 165-180 ppm): A signal corresponding to the carboxylic acid carbon.

  • Aliphatic Region (δ 25-40 ppm): Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[10]

  • C-H Stretch (Alkyl): Sharp peaks around 2850-2950 cm⁻¹.[11]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1700-1725 cm⁻¹.[10][12]

  • C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.[13]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.

  • Molecular Ion (M⁺): A peak at m/z = 179.

  • Fragmentation: A prominent fragment resulting from the loss of a methyl group (M-15) at m/z = 164 is anticipated, which is a characteristic fragmentation pattern for compounds containing a tert-butyl group.[14] Further fragmentation may involve the loss of the carboxylic acid group.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block in the design of novel therapeutic agents. Its incorporation into a lead molecule can significantly impact its pharmacological profile.

Rationale for Use in Drug Design
  • Modulation of Lipophilicity: The tert-butyl group is a classic lipophilic moiety. Its introduction can enhance a compound's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.

  • Steric Influence: The bulky nature of the tert-butyl group can be used to probe steric constraints within a binding site, potentially leading to improved selectivity and potency.

  • Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Scaffold for Library Synthesis: The carboxylic acid functionality provides a convenient handle for derivatization, allowing for the rapid synthesis of compound libraries for high-throughput screening.[15]

Therapeutic Areas of Interest

While specific drug candidates incorporating this compound are not extensively published, its utility is implied in several key therapeutic areas:

  • Central Nervous System (CNS) Disorders: The ability to modulate lipophilicity is crucial for brain penetration, making this scaffold relevant for targets within the CNS.[1]

  • Metabolic Diseases: The nicotinic acid core is a known modulator of lipid metabolism, suggesting potential applications in this area.[1]

  • G-Protein Coupled Receptor (GPCR) Modulators: The pyridine nitrogen and the overall structure are suitable for interaction with GPCRs, a large and important class of drug targets.[16][17][18][19] The tert-butyl group can be used to fine-tune interactions with allosteric sites on these receptors.[20][21]

Workflow for Amide Library Synthesis

A common application of this compound is in the synthesis of amide libraries, where the carboxylic acid is coupled with a diverse set of amines.

Amide_Library_Synthesis start This compound activated_ester Activated OAt-ester Intermediate start->activated_ester Activation reagents HATU, Base (e.g., DIPEA), Solvent (e.g., DMF) amine_library Amine Library (R-NH₂) amine_library->activated_ester Coupling product_library Amide Library activated_ester->product_library

Caption: Amide library synthesis workflow.

General Protocol for Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for amide bond formation.[15][22][23]

  • Activation: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). Add a hindered base, typically N,N-diisopropylethylamine (DIPEA, 2-3 equivalents), followed by HATU (1.1-1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated OAt-ester intermediate.[15][22]

  • Coupling: Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts. The organic layer is then dried, concentrated, and the resulting amide is purified by column chromatography or recrystallization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information
  • Pictograms:

  • Signal Word: Warning

  • Hazard Statements: [24][25]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures

When handling this compound, the following precautionary statements should be followed:[13][26]

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/eye protection/face protection.

  • Response:

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal:

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a lipophilic tert-butyl group and a synthetically tractable nicotinic acid core provides a powerful tool for modulating the properties of drug candidates. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, expected analytical characteristics, and its applications in drug discovery. As the quest for novel therapeutics continues, the strategic use of such well-defined molecular scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

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An In-Depth Technical Guide to 5-Tert-butylnicotinic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Tert-butylnicotinic acid, identified by its CAS Number 1211589-63-7, is a substituted pyridine carboxylic acid that has emerged as a significant building block in medicinal chemistry.[1] The strategic incorporation of a bulky tert-butyl group onto the nicotinic acid scaffold imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutics. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed examination of its synthesis, and a discussion of its current and potential applications in drug development, particularly in the fields of central nervous system (CNS) disorders and metabolic diseases.[1] This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and utilization of this versatile chemical entity.

Compound Profile and Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₃NO₂, presents as a white to off-white solid. The presence of both a carboxylic acid and a basic pyridine ring makes it an amphoteric molecule. The tert-butyl group significantly influences its solubility, lipophilicity, and metabolic stability, making it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

PropertyValueSource
CAS Number 1211589-63-7[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Boiling Point 309 °C at 760 mmHg[1]
Storage Temperature 2-8°C[1]

A key feature of the tert-butyl group is its steric bulk, which can provide a conformational lock, enhancing the binding affinity of a molecule to its biological target.[2] Furthermore, the C-H bonds of the tert-butyl group are generally more resistant to metabolic oxidation compared to other alkyl groups, which can lead to improved metabolic stability and a longer in vivo half-life of drug candidates.

Synthesis and Purification

The synthesis of 5-substituted nicotinic acids can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. However, several strategies have been developed to access these valuable intermediates. A plausible and efficient synthetic route to this compound can be conceptualized starting from a more readily available substituted pyridine.

Conceptual Synthetic Pathway

A logical approach involves a cross-coupling reaction to introduce the tert-butyl group, followed by oxidation of a precursor group at the 3-position to the carboxylic acid. A potential pathway is outlined below:

Synthesis_Pathway A 5-Bromonicotinic Acid C Palladium-catalyzed Cross-Coupling A->C B tert-Butyl Grignard Reagent or tert-Butylboronic Acid B->C D This compound C->D

Caption: Conceptual synthetic pathway to this compound via a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: A Hypothetical Approach Based on Analogue Synthesis

Step 1: Synthesis of 5-Bromonicotinic Acid (Precursor)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid in an excess of thionyl chloride.

  • Activation: Heat the mixture to 70-80°C to form the nicotinoyl chloride.

  • Bromination: Add a suitable brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN) or utilize a Lewis acid catalyst with elemental bromine.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, carefully quench the reaction mixture with water and adjust the pH to precipitate the 5-bromonicotinic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure 5-bromonicotinic acid.

Step 2: Cross-Coupling to Introduce the Tert-butyl Group (Conceptual)

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromonicotinic acid (or its ester derivative for better solubility) in a suitable anhydrous solvent (e.g., THF or dioxane).

  • Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable ligand.

  • Reagent Addition: Add a tert-butylating agent, such as tert-butylmagnesium chloride (a Grignard reagent) or tert-butylboronic acid pinacol ester (for a Suzuki coupling).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for several hours.

  • Work-up and Purification: After cooling, perform an aqueous work-up to remove inorganic salts. Purify the crude product by column chromatography on silica gel. If an ester was used, subsequent hydrolysis under acidic or basic conditions would yield the final this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the design of novel therapeutics. The tert-butyl group can serve as a lipophilic anchor, enhancing membrane permeability and interaction with hydrophobic pockets of target proteins.

Central Nervous System (CNS) Disorders

The pyridine nucleus is a common scaffold in CNS-active drugs. The introduction of a tert-butyl group can modulate the lipophilicity of nicotinic acid derivatives, which is a critical parameter for blood-brain barrier penetration. By fine-tuning this property, medicinal chemists can design molecules with improved CNS exposure, potentially leading to more effective treatments for a range of neurological and psychiatric conditions.

Metabolic Diseases

Nicotinic acid (niacin) itself is a well-known lipid-lowering agent.[4] Derivatives of nicotinic acid are actively being explored for the treatment of dyslipidemia and related metabolic disorders.[5][6] The incorporation of a tert-butyl group can influence the interaction of these derivatives with their target receptors or enzymes, potentially leading to improved efficacy or a more favorable side-effect profile.

Oncology

Nicotinic acid and its derivatives have also garnered attention for their potential anticancer properties.[7] The structural modifications afforded by the tert-butyl group can be exploited to design novel kinase inhibitors or modulators of other cancer-related signaling pathways.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. The expected spectral data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, with their chemical shifts and coupling constants being indicative of the substitution pattern. A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group would be observed in the upfield region (around 1.3 ppm). The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the sp²-hybridized carbons of the pyridine ring and the carboxyl carbon. The quaternary carbon and the three methyl carbons of the tert-butyl group will also be readily identifiable.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (179.22 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxyl group, and the C=C and C=N stretching vibrations of the pyridine ring.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a bulky, metabolically robust tert-butyl group and a pharmacologically relevant nicotinic acid core provides a powerful tool for medicinal chemists. Further exploration of its utility in the development of new drugs for CNS disorders, metabolic diseases, and oncology is warranted. The development of more efficient and scalable synthetic routes to this compound will undoubtedly accelerate its application in drug discovery programs.

References

  • Jawad Mohsen, E. M., Salih, N. A., Wheed Radhi, A., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

  • Kaur, M., & Singh, M. (2018). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-(tert-Butyl)nicotinic acid. Retrieved from [Link]

  • Hollanders, C., et al. (2017). Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ResearchGate. Retrieved from [Link]

  • Pharmacology Video Lectures USMLE Step 1. (2025, March 15). 10. Nicotinic acid. YouTube. Retrieved from [Link]

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  • PubMed. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of Novel 5-Tert-butylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Innovation in Nicotinic Acid Scaffolds

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in human biology, serving as a precursor to the essential coenzymes NAD and NADP.[1] Beyond its nutritional role, it is a well-established therapeutic agent for treating dyslipidemia.[2] The continuous exploration of nicotinic acid derivatives is driven by the quest for compounds with improved pharmacological profiles, enhanced target specificity, and novel therapeutic applications. This guide focuses on a specific, underexplored subclass: 5-tert-butylnicotinic acid derivatives. The introduction of a bulky, lipophilic tert-butyl group at the 5-position of the pyridine ring is a strategic design choice aimed at modulating the molecule's interaction with biological targets, improving membrane permeability, and altering its metabolic stability. This modification has the potential to unlock new therapeutic avenues, particularly in the realms of metabolic diseases and central nervous system (CNS) disorders.[3]

Strategic Synthesis of this compound Derivatives

The synthesis of novel derivatives from the this compound backbone hinges on the versatile reactivity of the carboxylic acid group. This allows for the creation of diverse libraries of compounds, primarily amides and esters, which can be screened for a wide range of biological activities.

General Synthetic Workflow

The overall strategy involves the functionalization of the carboxylic acid moiety of this compound to yield various amide and ester derivatives. This process typically begins with the activation of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol.

G Start This compound AcidChloride Activation to Acyl Chloride (e.g., SOCl2) Start->AcidChloride AmideCoupling Amide Coupling (e.g., EDCI, HOBt) Start->AmideCoupling Esterification Esterification (e.g., Acid-catalyzed) Start->Esterification Amine Primary/Secondary Amine (R1R2NH) AcidChloride->Amine Nucleophilic Acyl Substitution AmideProduct 5-tert-butylnicotinamide Derivatives AcidChloride->AmideProduct AmideCoupling->AmideProduct EsterProduct 5-tert-butylnicotinate Ester Derivatives Esterification->EsterProduct Amine->AmideCoupling Alcohol Alcohol (R3OH) Alcohol->Esterification

Caption: General synthetic workflow for this compound derivatives.

Synthesis of Amide Derivatives

The formation of an amide bond is a cornerstone of medicinal chemistry. For the synthesis of 5-tert-butylnicotinamide derivatives, two primary routes are commonly employed:

  • Via Acyl Chlorides: The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. This method is highly efficient but can be sensitive to moisture and may not be suitable for substrates with acid-labile functional groups.

  • Using Coupling Agents: A more versatile approach involves the use of peptide coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) facilitate amide bond formation under mild conditions. This method offers broad substrate scope and is compatible with a wider range of functional groups.

Synthesis of Ester Derivatives

Esterification of this compound can be achieved through several established methods:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid, and heat. The reaction is reversible and often requires the removal of water to drive it to completion.

  • Reaction with Alkyl Halides: The carboxylic acid can be deprotonated with a base to form the carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., alkyl iodide or bromide) in an SN2 reaction. This method is useful for synthesizing a variety of esters under relatively mild conditions.

Biological Evaluation and Structure-Activity Relationships (SAR)

While specific biological data for this compound derivatives are not extensively reported in the literature, we can infer potential therapeutic targets and design screening funnels based on the known pharmacology of nicotinic acid and its analogs. The primary target for nicotinic acid's anti-inflammatory and lipid-lowering effects is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[4]

Potential Therapeutic Applications

Derivatives of this compound are promising candidates for a range of therapeutic areas:

  • Anti-inflammatory Agents: By activating GPR109A on immune cells, these compounds could suppress inflammatory signaling pathways.[5][6]

  • Cardiovascular Drugs: Mimicking the lipid-modifying effects of nicotinic acid, these derivatives could be explored for the treatment of atherosclerosis.[2]

  • Neuroprotective Agents: Activation of the PI3K/Akt signaling cascade downstream of GPR109A suggests potential applications in neuroprotection.[7]

  • Anticancer Agents: Some nicotinic acid derivatives have shown promise as anticancer agents, and this new scaffold could yield compounds with improved efficacy.[8]

GPR109A Signaling Pathway

Activation of GPR109A by a ligand such as a this compound derivative initiates a signaling cascade that ultimately leads to the inhibition of inflammatory responses.

G Ligand 5-tert-butylnicotinic Acid Derivative Receptor GPR109A Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation NFkB NF-κB Pathway PKA->NFkB Modulation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibition of Transcription

Caption: GPR109A-mediated anti-inflammatory signaling pathway.

Illustrative Structure-Activity Relationship (SAR) Table

The following table provides a hypothetical representation of how SAR data for a series of 5-tert-butylnicotinamide derivatives might be presented. The goal of such a study would be to understand how different substituents on the amide nitrogen affect the compound's potency against a specific target, for example, GPR109A.

Compound IDR (Amide Substituent)GPR109A Activity (IC50, nM)Anti-inflammatory Activity (in vitro, % inhibition at 10 µM)
BTNA-1 -H>10000<10%
BTNA-2 -CH₃85025%
BTNA-3 -Phenyl12065%
BTNA-4 -4-Fluorophenyl8578%
BTNA-5 -4-Methoxyphenyl15060%
BTNA-6 -Benzyl21055%

This table is for illustrative purposes only and does not represent actual experimental data.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of representative this compound derivatives.

Protocol 1: Synthesis of N-(4-fluorophenyl)-5-(tert-butyl)nicotinamide

Materials:

  • 5-(tert-butyl)nicotinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Fluoroaniline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • To a solution of 5-(tert-butyl)nicotinic acid (1.0 eq) in anhydrous DMF, add EDCI (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-fluoroaniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-(4-fluorophenyl)-5-(tert-butyl)nicotinamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Methyl 5-(tert-butyl)nicotinate

Materials:

  • 5-(tert-butyl)nicotinic acid

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 5-(tert-butyl)nicotinic acid (1.0 eq) in anhydrous methanol.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-(tert-butyl)nicotinate.

  • If necessary, purify the product by flash column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

The exploration of this compound derivatives presents a promising frontier in drug discovery. The synthetic strategies outlined in this guide provide a robust framework for creating a diverse chemical library for biological screening. Future research should focus on the systematic synthesis and evaluation of these compounds against key therapeutic targets such as GPR109A and other relevant receptors and enzymes. A thorough investigation of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics for a range of human diseases.

References

  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PLoS ONE, 7(11), e49394. [Link]

  • MySkinRecipes. (n.d.). 5-(tert-Butyl)nicotinic acid. Retrieved from [Link]

  • Gille, A., et al. (2008). Nicotinic Acid: Pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106.
  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • The Open Cardiovascular Medicine Journal. (2011). Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. The Open Cardiovascular Medicine Journal, 5, 70-76. [Link]

  • Plaisance, E. P., et al. (2017). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 7(4), 54. [Link]

  • Sun, H., et al. (2014). Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2. PLoS ONE, 9(11), e112310. [Link]

  • Vilar, F. C., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology Biochemistry and Behavior, 101(4), 541-549. [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217. [Link]

  • Thangam, R., et al. (2014). GPR109A, a G-protein–coupled Receptor for Niacin and Butyrate, Is a Tumor Suppressor in Colon Cancer. Cancer Research, 74(4), 1166-1178.
  • Zandi, E., et al. (2018). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 20(1), 1. [Link]

  • Jacobo, S. M., et al. (2024). The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies. European Journal of Nutrition, 63, 1-13. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Niacin? Retrieved from [Link]

  • Reddy, S. D., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. [Link]

  • Solution Pharmacy. (2019, August 6). Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action [Video]. YouTube. [Link]

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An In-depth Technical Guide on Nicotinic Acid Analogs: From Mechanism to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Niacin Paradox and the Quest for Analogs

Nicotinic acid, or niacin, has been a cornerstone in the management of dyslipidemia for over half a century, valued for its robust ability to modulate a wide spectrum of plasma lipids and lipoproteins.[1][2] It stands as the most effective agent for increasing high-density lipoprotein (HDL) cholesterol, while concurrently reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides.[1][3] This multifaceted action has positioned niacin as a significant tool in reducing the risk of atherosclerotic cardiovascular diseases.[1][4]

Despite its therapeutic efficacy, the clinical utility of niacin is significantly hampered by a primary, dose-limiting side effect: a cutaneous vasodilation known as flushing.[2][4] This reaction, characterized by warmth, redness, and itching of the skin, while harmless, leads to poor patient compliance and discontinuation of therapy.[2] This "niacin paradox"—potent efficacy undermined by predictable side effects—has catalyzed decades of research into the development of nicotinic acid analogs. The core objective is to engineer molecules that retain the beneficial lipid-modifying properties of the parent compound while minimizing or eliminating the flushing response.

This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals. It delves into the fundamental mechanism of action of nicotinic acid, explores the structure-activity relationships that govern the development of its analogs, details the key experimental protocols for their evaluation, and surveys the therapeutic landscape.

The Central Mediator: GPR109A, The Nicotinic Acid Receptor

A pivotal breakthrough in understanding niacin's effects was the identification of the G protein-coupled receptor (GPCR), GPR109A (also known as HM74A in humans), as its primary molecular target.[3][5][6] This discovery provided the mechanistic framework for both the therapeutic and adverse effects of niacin and its analogs. GPR109A is predominantly expressed in adipocytes and immune cells, such as macrophages.[5][7]

Activation of GPR109A by niacin initiates two distinct downstream signaling cascades that account for its dual effects.

The Therapeutic Pathway: Antilipolysis in Adipocytes

In adipose tissue, GPR109A couples to an inhibitory G-protein (Gαi).[4] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key enzyme that promotes lipolysis by phosphorylating hormone-sensitive lipase and perilipin.[4] The ultimate consequence is a marked reduction in the release of free fatty acids (FFAs) from adipocytes into circulation.[6][8] This decrease in FFA flux to the liver reduces the substrate available for hepatic triglyceride synthesis, thereby lowering the production and secretion of VLDL and, subsequently, LDL particles.[4][8]

The Side-Effect Pathway: Flushing in Skin Langerhans Cells

The flushing response is also mediated by GPR109A but occurs in a different cell type—epidermal Langerhans cells. Activation of GPR109A in these cells triggers a signaling cascade that leads to the rapid synthesis and release of prostaglandin D2 (PGD2).[2] PGD2 then acts on the DP1 receptor on nearby dermal capillaries, causing potent vasodilation and the characteristic flushing.[2] The fact that both the desired antilipolytic effect and the unwanted flushing are mediated by the same receptor presents a significant challenge in drug design.[2]

GPR109A_Signaling cluster_adipocyte Adipocyte (Therapeutic Effect) cluster_langerhans Langerhans Cell (Flushing Effect) NA_A Nicotinic Acid / Analog GPR109A_A GPR109A NA_A->GPR109A_A Binds Gai Gαi Protein GPR109A_A->Gai Activates AC_A Adenylyl Cyclase Gai->AC_A Inhibits cAMP ↓ cAMP AC_A->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA TG_VLDL ↓ Hepatic TG & VLDL Synthesis FFA->TG_VLDL Substrate reduction NA_L Nicotinic Acid / Analog GPR109A_L GPR109A NA_L->GPR109A_L Binds PLC PLC Pathway GPR109A_L->PLC AA Arachidonic Acid PLC->AA Release COX COX-1 AA->COX PGD2 ↑ Prostaglandin D2 (PGD2) COX->PGD2 Capillary Dermal Capillary (DP1 Receptor) PGD2->Capillary Acts on Flush Vasodilation (Flush) Capillary->Flush

Caption: GPR109A signaling pathways in different cell types.

Structure-Activity Relationship (SAR) and Key Analog Classes

The development of nicotinic acid analogs hinges on understanding the SAR—how chemical modifications to the pyridine-3-carboxylic acid scaffold impact receptor binding, potency, and downstream signaling. The goal is often to create "biased agonists" that preferentially activate the therapeutic pathway or have pharmacokinetic profiles that mitigate flushing.

Pyrazine and Acylhydrazone Derivatives

One major strategy involves replacing the pyridine ring of nicotinic acid with other heterocyclic systems.

  • Acipimox: A pyrazine derivative, is one of the most well-studied analogs. Its structure slows its metabolism, leading to a longer half-life than niacin. This allows for less frequent dosing but does not eliminate the flushing side effect.

  • Acylhydrazones: Research has shown that synthesizing acylhydrazone derivatives of nicotinic acid can lead to compounds with interesting biological activities, including antimicrobial and anti-inflammatory properties.[9][10] The general structure involves condensing nicotinic acid hydrazide with various aldehydes.[9] SAR studies on these compounds have indicated that the nature of the substituent on the aldehyde can significantly modulate activity. For instance, derivatives with a 5-nitrofuran substituent have demonstrated potent activity.[9]

Partial and Biased Agonists

A more sophisticated approach is the design of partial or biased agonists.

  • Partial Agonists: These compounds bind to and activate GPR109A but produce a sub-maximal response compared to niacin. The hypothesis is that a lower-level, sustained activation might be sufficient to achieve the antilipolytic effect while remaining below the threshold required to trigger the robust prostaglandin release that causes flushing.[2]

  • Biased Agonists: These are ligands that stabilize specific receptor conformations, leading to the preferential activation of one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin pathways). While the flushing and antilipolytic effects are both thought to be G-protein mediated, subtle differences in the signaling dynamics between adipocytes and Langerhans cells could potentially be exploited by biased agonists.

Summary of Key Analogs and Related Compounds
CompoundClassMechanism of ActionKey Characteristics
Nicotinic Acid Parent CompoundFull agonist of GPR109AHigh efficacy; significant flushing
Acipimox Pyrazine AnalogFull agonist of GPR109ALonger half-life than niacin; flushing still present
Laropiprant Co-medicationDP1 receptor antagonistBlocks the action of PGD2 to reduce flushing; used in combination with niacin.[2]
MK-1903 GPR109A AgonistPotent GPR109A agonistDevelopment was discontinued due to lack of superior efficacy over niacin.
Acylhydrazones Experimental AnalogsGPR109A agonism, other activitiesShow promise in preclinical studies for anti-inflammatory and antimicrobial effects.[9][10]

Therapeutic Applications and the Clinical Landscape

The primary therapeutic target for nicotinic acid and its analogs remains dyslipidemia, particularly in patients with high triglycerides and low HDL.[3][11] However, the enthusiasm for niacin-based therapies has been tempered by the results of large-scale cardiovascular outcome trials.

Studies like AIM-HIGH and HPS2-THRIVE failed to show a significant reduction in cardiovascular events when niacin was added to statin therapy in patients with well-controlled LDL.[12] This has led to a re-evaluation of niacin's role, shifting its use away from routine combination with statins for most patients.[12]

Despite this, there remains interest in specific patient populations, such as those with very high triglycerides or statin intolerance. Furthermore, the discovery of GPR109A on immune cells has opened new avenues of research into the anti-inflammatory properties of its agonists, with potential applications in atherosclerosis, colonic inflammation, and even cancer.[7][13] Butyrate, a bacterial fermentation product in the gut, is also an endogenous ligand for GPR109A, linking diet, the microbiome, and inflammatory responses through this receptor.[13]

Experimental Protocols for the Evaluation of Nicotinic Acid Analogs

The following section provides validated, step-by-step methodologies for the synthesis and evaluation of novel nicotinic acid analogs. Explanations are provided to clarify the rationale behind key steps.

Workflow for Analog Discovery and Evaluation

Workflow Synthesis 1. Chemical Synthesis of Analog Library Purification 2. Purification & Structural Confirmation (NMR, MS) Synthesis->Purification BindingAssay 3. In Vitro Binding Assay (GPR109A Affinity - Ki) Purification->BindingAssay FunctionalAssay 4. In Vitro Functional Assay (cAMP Inhibition - EC50) BindingAssay->FunctionalAssay FlushingAssay 5. In Vitro Flushing Proxy (PGD2 Release Assay) FunctionalAssay->FlushingAssay LeadSelection Lead Candidate Selection FlushingAssay->LeadSelection InVivoLipid 6. In Vivo Efficacy (Rodent Lipid Profile) LeadSelection->InVivoLipid InVivoFlush 7. In Vivo Side Effect (Rodent Flushing Model) InVivoLipid->InVivoFlush PKPD 8. Pharmacokinetics & Pharmacodynamics InVivoFlush->PKPD Final Preclinical Candidate PKPD->Final

Caption: A typical drug discovery workflow for nicotinic acid analogs.
Protocol 1: Synthesis of a Nicotinic Acid Acylhydrazone Analog[9]

This protocol describes a general method for synthesizing N'-substituted nicotinohydrazides, a common class of analogs explored in the literature.

Rationale: This two-step synthesis is a robust and widely used method. The first step creates the key hydrazide intermediate. The second is a condensation reaction that allows for the easy introduction of diverse chemical moieties (R-groups from various aldehydes) to build a library of analogs for screening.

Materials & Reagents:

  • Nicotinic acid hydrazide

  • Ethanol (96%)

  • Substituted aldehyde of choice (e.g., 5-nitrofuran-2-carbaldehyde)

  • Reflux apparatus

  • Glass fritted funnel for filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR spectrometer, Mass spectrometer

Step-by-Step Procedure:

  • Dissolution: Dissolve nicotinic acid hydrazide (1 equivalent) in 96% ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add the desired substituted aldehyde (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using TLC.

    • Causality Note: Heating under reflux provides the necessary activation energy for the condensation reaction between the hydrazide and the aldehyde to proceed to completion.

  • Crystallization: After the reaction is complete, allow the solution to cool to room temperature, then place it in a refrigerator (4°C) for 24 hours to facilitate the precipitation of the product.

  • Filtration and Washing: Filter the resulting precipitate using a fritted funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the pure acylhydrazone analog.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro GPR109A Competitive Binding Assay[11]

This assay determines the affinity (Ki) of a test compound for the GPR109A receptor by measuring its ability to compete with a known radiolabeled ligand.

Rationale: A competitive binding assay is a direct measure of a compound's ability to interact with the target receptor. It is a critical first step in pharmacological characterization, allowing for the ranking of compounds based on their binding affinity.

Materials & Reagents:

  • HEK-293 cells stably expressing human GPR109A

  • Cell membrane preparation from the above cells

  • [³H]-Nicotinic acid (radioligand)

  • Unlabeled nicotinic acid (for non-specific binding control)

  • Test compounds (analogs) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Step-by-Step Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-nicotinic acid at a fixed concentration (near its Kd), and varying concentrations of the test compound in the assay buffer.

  • Controls:

    • Total Binding: Wells containing only membranes and [³H]-nicotinic acid.

    • Non-specific Binding (NSB): Wells containing membranes, [³H]-nicotinic acid, and a high concentration of unlabeled nicotinic acid.

    • Self-Validation Note: The NSB control is crucial. It defines the amount of radioligand that binds to components other than the receptor, which must be subtracted from all other readings to determine specific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: GPR109A Functional Assay (cAMP Inhibition)[11]

This assay measures the functional activity (EC50) of a test compound by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Rationale: A functional assay is essential to confirm that a compound is not just a binder but an agonist (or antagonist). By measuring the downstream effect of Gαi activation (cAMP inhibition), this protocol determines the potency and efficacy of the analog.

Materials & Reagents:

  • HEK-293 cells stably expressing human GPR109A

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds (analogs) at various concentrations

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Step-by-Step Procedure:

  • Cell Plating: Seed the GPR109A-expressing HEK-293 cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-treatment: Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor. Incubate for 15-30 minutes.

    • Causality Note: IBMX is used to prevent the degradation of cAMP by phosphodiesterases, thus amplifying the signal and making changes easier to detect.

  • Agonist Addition: Add varying concentrations of the test compounds to the wells and incubate for 15 minutes.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for a negative control) to stimulate cAMP production. Incubate for a further 15-30 minutes.

    • Self-Validation Note: Forskolin provides a robust, reproducible stimulation of adenylyl cyclase, creating a maximal signal that the GPR109A agonist is expected to inhibit. The magnitude of this inhibition reflects the compound's efficacy.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data, setting the cAMP level in the presence of forskolin alone as 100% and the basal level (no forskolin) as 0%.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the Emax (maximal effect).

Future Directions and Conclusion

The journey to develop a superior nicotinic acid analog is ongoing. While early enthusiasm has been moderated by major clinical trial outcomes, the field is far from dormant. The deep mechanistic understanding of GPR109A signaling continues to guide rational drug design. Future strategies are likely to focus on:

  • Tissue-Specific Targeting: Developing delivery systems or prodrugs that activate GPR109A preferentially in adipose tissue over skin cells.

  • Exploiting Biased Agonism: A more profound understanding of the structural basis for G-protein vs. arrestin pathway activation could unlock the design of truly flush-free agonists.

  • Exploring Non-Lipid Applications: Leveraging the anti-inflammatory role of GPR109A activation in immune cells for diseases like inflammatory bowel disease or neuroinflammation.[13]

Nicotinic acid analogs represent a classic case study in medicinal chemistry, where a well-defined therapeutic benefit is offset by a mechanistically linked side effect. The challenge remains to chemically uncouple these two phenomena. By integrating advanced synthesis, robust SAR studies, and validated pharmacological assays, the development of a next-generation GPR109A agonist that delivers the full lipid-modifying potential of niacin without its limiting side effects remains an achievable and clinically valuable goal.

References

  • Title: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.[9] Source: MDPI. URL: [Link]

  • Title: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.[10] Source: PubMed. URL: [Link]

  • Title: Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors.[14] Source: MDPI. URL: [Link]

  • Title: The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism.[3] Source: MDPI. URL: [Link]

  • Title: Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging.[15] Source: PMC - PubMed Central. URL: [Link]

  • Title: Can niacin reduce the risk of cardiovascular events?.[12] Source: Dr.Oracle. URL: [Link]

  • Title: Nicotinic acid, its mechanism of action and pharmacological effects.[1] Source: ResearchGate. URL: [Link]

  • Title: Nicotinic acid.[8] Source: Wikipedia. URL: [Link]

  • Title: Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor.[5] Source: PMC - NIH. URL: [Link]

  • Title: The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival.[11] Source: PMC - NIH. URL: [Link]

  • Title: Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages.[7] Source: PMC - NIH. URL: [Link]

  • Title: Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3.[6] Source: PubMed Central. URL: [Link]

  • Title: Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.[4] Source: Annual Reviews. URL: [Link]

  • Title: Nicotinic acid: an old drug with a promising future.[2] Source: PMC - NIH. URL: [Link]

  • Title: Nicotinic agonist.[16] Source: Wikipedia. URL: [Link]

  • Title: Podcast 66: Niacin versus ezetimibe in the face of high cardiovascular risk — a conversation with...[17] Source: YouTube. URL: [Link]

  • Title: Dextropropoxyphene.[18] Source: Wikipedia. URL: [Link]

  • Title: Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis.[13] Source: PMC - NIH. URL: [Link]

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fundamental properties of substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Properties of Substituted Nicotinic Acids

For decades, the foundational structure of nicotinic acid (also known as niacin or vitamin B3) has served as a versatile scaffold in medicinal chemistry. Its initial recognition as an essential vitamin and later as a potent lipid-modifying agent was just the beginning. The strategic modification of the pyridine-3-carboxylic acid core has unlocked a vast landscape of pharmacological activities, from antimicrobial and anti-inflammatory to novel central nervous system applications. This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the properties of these compounds—why certain substitutions yield specific biological outcomes, how to synthesize and analyze these molecules effectively, and where the future of this compound class lies. We will explore the intricate relationship between chemical structure and biological function, grounded in established mechanisms and validated experimental protocols.

The Nicotinic Acid Scaffold: Core Physicochemical Properties

Nicotinic acid is a pyridinemonocarboxylic acid where a carboxy group replaces the hydrogen at the 3-position of the pyridine ring.[1] This simple, water-soluble B vitamin forms the basis for a diverse family of derivatives.[2] Understanding its fundamental properties is critical to appreciating how substitutions can modulate its behavior.

The parent molecule is an odorless white crystalline powder with a slightly acidic taste.[1] It is stable to heat, light, and oxidation, a feature that contributes to its utility as a therapeutic agent and a food supplement.[3] The presence of both a basic pyridine nitrogen and an acidic carboxylic group gives it zwitterionic character, influencing its solubility and transport properties.

PropertyValueSource
Molecular Formula C₆H₅NO₂[4]
Molar Mass 123.111 g·mol⁻¹[4]
Melting Point 237 °C (458 °F)[1][4]
Density 1.473 g/cm³[1][4]
Water Solubility 18 g/L (at 25 °C)[4]
Acidity (pKa) 2.0, 4.85[4]
logP 0.219[4]

Table 1: Key Physicochemical Properties of Nicotinic Acid.

The strategic placement of substituents on the pyridine ring can dramatically alter these properties. For instance, adding lipophilic groups can increase the logP value, potentially enhancing membrane permeability and altering the pharmacokinetic profile. Conversely, introducing electron-withdrawing or -donating groups can modify the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, thereby influencing receptor binding and metabolic stability.

Synthesis and Derivatization Strategies

The creation of novel nicotinic acid derivatives is central to exploring their therapeutic potential. While industrial synthesis focuses on efficiency for large-scale production, laboratory synthesis offers the flexibility needed for drug discovery.

Industrial Synthesis

The modern industrial synthesis of nicotinic acid typically begins with the ammoxidation of 3-methylpyridine (3-picoline) to produce nicotinonitrile.[4] This intermediate is then hydrolyzed to nicotinamide, which can be further converted to nicotinic acid.[4] This method is highly efficient and avoids the use of heavy metals associated with the historical method of oxidizing nicotine.[4]

Laboratory Derivatization Workflow

In a research setting, the carboxylic acid group is the most common site for modification, allowing for the synthesis of esters, amides, and acylhydrazones. These reactions are typically straightforward and serve as a gateway to more complex structures.

G cluster_0 Core Synthesis Workflow start Nicotinic Acid ester Ethyl Nicotinate (Esterification) start->ester H₂SO₄, EtOH hydrazide Nicotinic Acid Hydrazide (Hydrazinolysis) ester->hydrazide N₂H₄·H₂O acylhydrazone N-Acylarylhydrazone Derivatives (Condensation) hydrazide->acylhydrazone ArCHO oxadiazoline 1,3,4-Oxadiazoline Derivatives (Cyclization) acylhydrazone->oxadiazoline Ac₂O

Figure 1: General workflow for synthesizing acylhydrazone and oxadiazoline derivatives from nicotinic acid.

Protocol 1: Synthesis of N-Acylarylhydrazone Derivatives of Nicotinic Acid

This protocol describes a common three-step synthesis to generate N-acylarylhydrazone derivatives, which have shown significant biological activity.[5] The causality is clear: converting the carboxylic acid to a hydrazide creates a reactive intermediate that can be readily condensed with various aldehydes to build a library of diverse final compounds.

Step 1: Esterification of Nicotinic Acid

  • Setup: In a round-bottom flask, dissolve nicotinic acid (1.0 eq) in absolute ethanol.

  • Catalysis: Carefully add concentrated sulfuric acid (catalytic amount) to the solution.

  • Reaction: Reflux the mixture for 8 hours. The ester formation is driven by the removal of water under reflux conditions.

  • Work-up: Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract the ethyl nicotinate product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.

  • Validation: Confirm ester formation via IR spectroscopy (appearance of an ester carbonyl band around 1735-1750 cm⁻¹) and ¹H-NMR (presence of ethyl group signals).[5]

Step 2: Synthesis of Nicotinic Acid Hydrazide

  • Reaction: Dissolve the ethyl nicotinate (1.0 eq) from Step 1 in absolute ethanol. Add hydrazine hydrate (excess, e.g., 3-5 eq).

  • Reflux: Reflux the mixture for 3 hours. The highly nucleophilic hydrazine displaces the ethoxy group to form the stable hydrazide.

  • Isolation: Cool the reaction mixture. The product, nicotinic acid hydrazide, will often precipitate and can be collected by filtration.

  • Validation: Confirm hydrazide formation via IR spectroscopy (amide carbonyl band at 1639–1697 cm⁻¹) and disappearance of the ester signals in NMR.[5]

Step 3: Condensation with Aromatic Aldehydes

  • Reaction: Dissolve the nicotinic acid hydrazide (1.0 eq) from Step 2 in ethanol. Add the desired substituted aromatic aldehyde (1.0 eq).

  • Reflux: Reflux the mixture for 4 hours. The condensation reaction forms a stable C=N double bond (an imine), yielding the final N-acylarylhydrazone.

  • Isolation: Cool the reaction mixture. The product will typically precipitate and can be collected by filtration and recrystallized for purification.

  • Validation: Confirm the final structure using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. The presence of a downfield imine hydrogen signal (δ 8.19–8.93 ppm) in the ¹H-NMR spectrum is characteristic of the E-isomer.[5]

Structure-Activity Relationships (SAR) and Pharmacological Mechanisms

The true power of the nicotinic acid scaffold lies in the diverse pharmacology that emerges from its substitution. Different functional groups at various positions on the pyridine ring can engage entirely different biological targets.

Lipid Metabolism and Cardiovascular Effects

Nicotinic acid is well-known for its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[4][6] This effect is primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂), which is highly expressed in adipocytes.[4][7]

Mechanism of Action: Lipid Lowering

  • Receptor Binding: Nicotinic acid binds to the GPR109A receptor on fat cells.

  • G-Protein Inhibition: This binding activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Lipolysis Inhibition: Reduced cAMP levels decrease the activity of hormone-sensitive lipase, the key enzyme responsible for breaking down triglycerides into free fatty acids (FFAs).

  • Reduced Hepatic VLDL Synthesis: The resulting decrease in the flux of FFAs from adipose tissue to the liver reduces the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis.[7] This subsequently leads to lower LDL levels.

G NA Nicotinic Acid GPR109A GPR109A (HCA₂ Receptor) NA->GPR109A Binds AC Adenylyl Cyclase GPR109A->AC Inhibits (via Gi) cAMP cAMP AC->cAMP Produces HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Activates TG Triglycerides HSL->TG Hydrolyzes FFA Free Fatty Acids (FFAs) TG->FFA FFA_liver FFAs FFA->FFA_liver Transported via Bloodstream VLDL VLDL Synthesis FFA_liver->VLDL Substrate for

Figure 2: Mechanism of nicotinic acid's lipid-lowering effect via GPR109A in adipocytes.

A major limitation of nicotinic acid therapy is a strong cutaneous flushing reaction, which is also mediated by GPR109A, but on different cells (epidermal Langerhans cells).[6][7] This activation leads to the synthesis and release of prostaglandins (PGD₂ and PGE₂), which cause vasodilation.[7] A key goal in drug development is to design derivatives that preferentially activate the anti-lipolytic pathway over the flushing pathway.

Anti-inflammatory and Analgesic Activity

Certain substitutions transform the nicotinic acid core into potent anti-inflammatory and analgesic agents. Studies have shown that 2-substituted phenyl derivatives, particularly those with a 2-bromo substituent, exhibit significant activity, comparable to reference drugs like mefenamic acid.[5][8]

  • Structure-Activity Relationship: The presence of a bulky, electron-withdrawing group like bromine at the 2-position of the phenylamino ring appears crucial for high activity.[5] Converting the carboxylic acid to an N-acylarylhydrazone moiety can further enhance this activity.[5]

  • Mechanism: These compounds have been shown to reduce serum levels of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting they interfere with major inflammatory signaling pathways.[5]

Substituent Type (at position 2)Linker (X)Relative Analgesic & Anti-inflammatory Activity
2-Bromo Aryl-NH-Strong
2-Bromo Aryl-O-Moderate
Carboxamide-NH-Weak / Reduced
Carboxamide-O-Moderate

Table 2: Structure-Activity Relationship of 2-Substituted Nicotinic Acid Derivatives. Data synthesized from findings in Al-Rashood et al. (2013).[5][8]

Antimicrobial Properties

The nicotinic acid scaffold can be adapted to create effective antimicrobial agents. Research has demonstrated that acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid possess significant activity against Gram-positive bacteria and fungi.[9]

  • Key Substituents: The presence of a 5-nitrofuran substituent was found to be particularly effective in conferring high antimicrobial activity.[9]

  • SAR Insights: In terms of antibacterial activity, the acylhydrazone derivatives were generally more potent than their cyclized 1,3,4-oxadiazoline counterparts.[9] However, for antifungal activity against yeasts like Candida albicans, the 1,3,4-oxadiazolines showed superior performance.[9] This highlights how subtle structural changes can fine-tune the biological activity spectrum.

Analytical Methodologies for Characterization and Quantification

Robust analytical methods are essential for ensuring the purity, identity, and concentration of synthesized nicotinic acid derivatives. A multi-technique approach is standard practice.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for confirming the covalent structure of new derivatives, identifying the position of substituents, and verifying the formation of key functional groups (e.g., imines, amides).[5]

  • Infrared (IR) Spectroscopy: IR is used to identify the presence of specific functional groups, such as carbonyls (C=O) in acids, esters, and amides, and imines (C=N) in hydrazones.[5]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition and aiding in structural identification.

Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and quantifying the concentration of nicotinic acid and its derivatives in various matrices, from reaction mixtures to biological samples.[2][10]

Protocol 2: HPLC Analysis of Nicotinic Acid and Nicotinamide

This protocol is a self-validating system for the analysis of bioavailable niacin in food or supplement samples, adapted from established methods.[11][12] The use of a post-column photochemical reactor enhances sensitivity and selectivity.

1. Sample Preparation (Food Matrix)

  • Homogenization: Weigh 5 g of the homogenized food sample into a flask.

  • Extraction: Add 30 mL of 0.1 N HCl. Blend at high speed for 2-3 minutes. This acidic condition helps to liberate the vitamin from the food matrix.

  • Hydrolysis: Heat the mixture at 100 °C for 1 hour to ensure complete extraction.

  • Dilution & Filtration: Cool the mixture to room temperature and adjust the volume to 50 mL with deionized water. Filter the solution through a 0.45 µm filter to remove particulates that could damage the HPLC system.[11]

  • (Optional - High Protein/Fat): For matrices rich in protein or fat, a precipitation step using trichloroacetic acid may be required to prevent column fouling.[11]

2. HPLC System and Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: Post-column derivatization using a UV photochemical reactor (UVE™) followed by fluorescence detection.[11][12] The UV irradiation converts nicotinic acid and nicotinamide into highly fluorescent derivatives, which allows for detection at much lower concentrations than standard UV detection.

  • Calibration: Prepare a series of standards of known concentrations (e.g., 0.1 – 50 µg/mL) to generate a calibration curve. The linearity of this curve (R² > 0.999) validates the quantitative accuracy of the method.[11]

3. Data Analysis

  • Quantification: Compare the peak area of the analyte in the sample chromatogram to the calibration curve to determine its concentration.

  • System Suitability: Inject a standard solution periodically to check for system performance parameters like peak shape, retention time stability, and response factor, ensuring the reliability of the results throughout the analytical run.

Conclusion and Future Prospects

The nicotinic acid core remains a remarkably fruitful starting point for drug discovery. While its role in treating dyslipidemia is well-established, the ongoing challenge is to mitigate the GPR109A-mediated flushing side effect. Future research will likely focus on developing biased agonists that selectively trigger the therapeutic anti-lipolytic cascade without activating the prostaglandin-driven flushing pathway.

Beyond lipid modulation, the demonstrated efficacy of substituted nicotinic acids as anti-inflammatory, analgesic, and antimicrobial agents opens up exciting new therapeutic avenues.[8] The structure-activity relationships discussed herein provide a logical framework for the rational design of next-generation compounds with improved potency and selectivity. As our understanding of the molecular targets and mechanisms deepens, we can expect to see highly specialized nicotinic acid derivatives emerge as clinical candidates for a wide range of diseases, from cardiovascular and metabolic disorders to infectious and inflammatory conditions.

References

  • Nicotinic acid - Wikipedia. Wikipedia. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. [Link]

  • Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. MDPI. [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. PubMed. [Link]

  • Nicotinic acid: an old drug with a promising future. National Center for Biotechnology Information (NCBI). [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938. PubChem. [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. [Link]

  • Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. National Center for Biotechnology Information (NCBI). [Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews. [Link]

  • Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]

  • 6 natural alternatives to statins that claim to lower cholesterol. British Heart Foundation. [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]

  • The structures of nicotinic acid and its derivatives. ResearchGate. [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]

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Methodological & Application

The Versatile Role of 5-Tert-butylnicotinic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bulky Pyridine Carboxylic Acid

5-Tert-butylnicotinic acid, a pyridine carboxylic acid featuring a sterically demanding tert-butyl group, has emerged as a valuable building block in contemporary organic synthesis. Its unique structural characteristics, including a rigid aromatic core, a nucleophilic nitrogen atom, and a reactive carboxylic acid moiety, make it a versatile scaffold for the construction of complex molecules with diverse applications. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. The presence of the bulky tert-butyl group can significantly influence the electronic properties and steric environment of the pyridine ring, offering opportunities for selective transformations and the development of novel molecular architectures. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this intriguing molecule.

Key Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution. The following table summarizes key data for this compound.

PropertyValueReference
CAS Number 1211589-63-7[1][2][3][4]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Boiling Point 309 °C at 760 mmHg[1]
Storage 2-8°C, Inert atmosphere[2]

Core Synthetic Transformations and Protocols

The reactivity of this compound is primarily centered around its carboxylic acid functionality, which can be readily transformed into a variety of other functional groups. This section details key synthetic protocols for the conversion of this compound into amides and esters, which are prevalent motifs in biologically active molecules.

Amide Bond Formation: A Gateway to Bioactive Molecules

Amide bond formation is a cornerstone of medicinal chemistry, and this compound serves as an excellent starting point for the synthesis of a wide array of nicotinamide derivatives. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, requiring high temperatures that can be detrimental to complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.

  • Carbodiimides (DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and a urea byproduct. The choice between N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often depends on the desired workup procedure. Dicyclohexylurea (DCU), the byproduct of DCC, is poorly soluble in most organic solvents and can be easily removed by filtration. In contrast, the urea byproduct of EDC is water-soluble, facilitating its removal during an aqueous workup.

  • Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): These reagents are generally more efficient and lead to faster reaction times and fewer side reactions, such as racemization in the case of chiral amines. They react with the carboxylic acid to form an activated ester, which then readily reacts with the amine. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Workup and Purification Start Dissolve this compound and amine in an aprotic solvent (e.g., DMF, DCM). Add_Base Add a non-nucleophilic base (e.g., DIPEA, TEA). Start->Add_Base Cool Cool the reaction mixture to 0 °C. Add_Base->Cool Add_Coupling_Reagent Add the coupling reagent (e.g., HATU, EDC) portion-wise. Cool->Add_Coupling_Reagent Warm_to_RT Allow the reaction to warm to room temperature and stir. Add_Coupling_Reagent->Warm_to_RT Monitor Monitor reaction progress by TLC or LC-MS. Warm_to_RT->Monitor Quench Quench the reaction with water or aqueous bicarbonate. Monitor->Quench Extract Extract the product with an organic solvent (e.g., EtOAc). Quench->Extract Wash Wash the organic layer with brine. Extract->Wash Dry Dry the organic layer over anhydrous sodium sulfate. Wash->Dry Concentrate Concentrate the solution under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Caption: General workflow for amide coupling reactions.

This protocol is adapted from standard procedures for the synthesis of amides from carboxylic acids and is suitable for a wide range of amines.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Esterification: Modifying Polarity and Reactivity

Esterification of this compound is a key transformation for prodrug strategies, modifying the pharmacokinetic properties of a molecule, or for use as an intermediate in further synthetic steps.

Similar to amide formation, direct esterification requires harsh conditions. Common methods for esterification under milder conditions include:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid). The reaction is reversible, and the use of excess alcohol or removal of water drives the equilibrium towards the product. This method is particularly suitable for simple, unhindered alcohols.

  • Activation with Thionyl Chloride or Oxalyl Chloride: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with the alcohol, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. This is a highly effective method for a wide range of alcohols.

  • Steglich Esterification: This method utilizes a carbodiimide (like DCC or EDC) and a catalyst, typically 4-dimethylaminopyridine (DMAP). It is a mild and efficient method, particularly for the synthesis of esters from sterically hindered alcohols, including tert-butyl esters.

G cluster_0 Acid Chloride Formation cluster_1 Ester Formation cluster_2 Workup and Purification Start Suspend this compound in an inert solvent (e.g., DCM). Add_Reagent Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Start->Add_Reagent Reflux Heat the mixture to reflux. Add_Reagent->Reflux Monitor Monitor completion of acid chloride formation. Reflux->Monitor Concentrate_AC Remove excess reagent and solvent under reduced pressure. Monitor->Concentrate_AC Dissolve_AC Dissolve the crude acid chloride in an inert solvent (e.g., DCM). Concentrate_AC->Dissolve_AC Add_Alcohol_Base Add the alcohol and a base (e.g., pyridine, TEA) at 0 °C. Dissolve_AC->Add_Alcohol_Base Warm_to_RT Allow the reaction to warm to room temperature and stir. Add_Alcohol_Base->Warm_to_RT Monitor_Ester Monitor reaction progress by TLC or LC-MS. Warm_to_RT->Monitor_Ester Quench_Ester Quench with water. Monitor_Ester->Quench_Ester Extract_Ester Extract with an organic solvent. Quench_Ester->Extract_Ester Wash_Ester Wash with aqueous acid, base, and brine. Extract_Ester->Wash_Ester Dry_Ester Dry the organic layer. Wash_Ester->Dry_Ester Concentrate_Ester Concentrate the solution. Dry_Ester->Concentrate_Ester Purify_Ester Purify by column chromatography. Concentrate_Ester->Purify_Ester

Caption: Workflow for esterification via an acid chloride intermediate.

This protocol is adapted from a reliable procedure for the synthesis of a related methyl nicotinate derivative and is expected to provide good yields for the tert-butyl analogue.[5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add anhydrous methanol (5.0 eq) followed by the dropwise addition of triethylamine (2.0 eq).

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 5-tert-butylnicotinate.

Potential Further Transformations

While amide and ester formation are the most direct applications, the this compound scaffold can be further elaborated.

  • Decarboxylation: Removal of the carboxylic acid group to yield 3-tert-butylpyridine can be achieved under various conditions. While thermal decarboxylation of nicotinic acids often requires high temperatures, radical-mediated methods like the Barton decarboxylation could offer a milder alternative.[6][7]

  • Suzuki Coupling: To engage in palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the pyridine ring would first need to be functionalized with a suitable leaving group, such as a halide. For instance, conversion of a derivative of this compound to a 5-bromo or 5-iodo derivative would open up possibilities for the introduction of a wide range of aryl and vinyl groups.[8]

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its application in the preparation of amides and esters, as detailed in the provided protocols, offers a direct route to a diverse range of potentially bioactive molecules. The steric and electronic influence of the tert-butyl group provides a unique handle for chemists to fine-tune the properties of the target compounds. The protocols and mechanistic discussions presented herein are intended to serve as a valuable resource for researchers in their synthetic endeavors, enabling the efficient and rational design of novel compounds for a multitude of applications.

References

  • MySkinRecipes. 5-(tert-Butyl)nicotinic acid. [Link]

  • PubChem. This compound (C10H13NO2). [Link]

  • MySkinRecipes. 5-(tert-Butyl)nicotinic acid. [Link]

  • ResearchGate. Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]

  • NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • Google Patents.
  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • NIH. A method for the degradation of radioactive nicotinic acid. [Link]

  • MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

  • ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]

  • YouTube. Pyridine : Decarboxylation of Niacin. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemical Society Reviews (RSC Publishing). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]

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Application Notes and Protocols for the Analysis of 5-Tert-butylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 5-Tert-butylnicotinic Acid

This compound, a derivative of nicotinic acid (Vitamin B3), is a compound of increasing interest in pharmaceutical and chemical research due to its potential applications stemming from the unique structural combination of a pyridine ring and a bulky tert-butyl group. Accurate and precise analytical methods are paramount for its quantification in various matrices, including raw materials, finished products, and biological samples. This document provides a comprehensive guide to the analytical techniques suitable for the analysis of this compound, offering detailed protocols and the scientific rationale behind the methodological choices.

The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a solid foundation for establishing in-house analytical capabilities. While these protocols are based on established principles for the analysis of related aromatic acids and nicotinic acid derivatives, it is crucial to note that any method should be thoroughly validated for its intended use to ensure compliance with regulatory standards.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of many organic acids due to its versatility, sensitivity, and specificity.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity.

Scientific Rationale for Method Selection

The choice of a reversed-phase C18 column is based on its widespread success in retaining and separating aromatic acids.[2] The non-polar nature of the C18 stationary phase will interact with the tert-butyl group and the pyridine ring of the analyte. An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase and leading to sharper, more symmetrical peaks.[1] The use of a phosphate buffer provides pH control, which is essential for reproducible retention times. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength for a broad range of compounds.

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

Objective: To quantify this compound in a sample matrix.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid.

Protocol Steps:

  • Mobile Phase Preparation (pH 3.0):

    • Prepare a 20 mM potassium phosphate monobasic solution in HPLC grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 1:1 mixture of methanol and water in a 100 mL volumetric flask to create a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase initial conditions.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a known volume of a 1:1 methanol/water mixture to achieve a theoretical concentration within the calibration range.[3]

    • Sonication may be used to aid dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[3]

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 262 nm (based on typical absorbance for nicotinic acid derivatives)
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and definitive identification based on mass spectra.[4] Since this compound is a non-volatile carboxylic acid, a derivatization step is necessary to increase its volatility for GC analysis.

Scientific Rationale for Method Selection

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective method for converting carboxylic acids into their more volatile trimethylsilyl (TMS) esters. This allows for their analysis by GC. The mass spectrometer provides high selectivity and sensitivity, and the resulting mass spectrum serves as a "fingerprint" for unequivocal identification of the analyte.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary GC column suitable for general purpose analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler vials with inserts.

  • Heating block or oven.

  • Nitrogen or argon gas for evaporation.

  • BSTFA with 1% TMCS, pyridine, and ethyl acetate.

  • This compound reference standard.

Protocol Steps:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • For quantification, prepare a series of calibration standards by diluting the stock solution.

    • For samples, perform a liquid-liquid extraction if the matrix is complex to isolate the analyte. A typical extraction might involve acidifying an aqueous sample and extracting with ethyl acetate.

    • Evaporate the solvent from the standards and sample extracts to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium, constant flow at 1.2 mL/min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500
  • Data Analysis:

    • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. The expected molecular ion [M]+ would be at m/z 251.

    • For quantification, create a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

Spectroscopic Analysis: UV-Vis and NMR

Spectroscopic techniques are invaluable for the structural confirmation and purity assessment of this compound.

UV-Vis Spectroscopy

A simple UV-Vis spectrophotometric method can be developed for the rapid quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength.[5]

  • Protocol:

    • Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).

    • Scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For nicotinic acid derivatives, this is typically around 260-270 nm.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standards and the sample at the λmax.

    • Construct a calibration curve and determine the concentration of the unknown sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the unambiguous structural elucidation and confirmation of the identity of this compound.

  • Rationale: The proton and carbon chemical shifts and coupling patterns will be unique to the specific arrangement of atoms in the molecule, providing definitive structural information. This is particularly useful for confirming the position of the tert-butyl group on the pyridine ring.

Method Validation: Ensuring Trustworthiness

For any analytical method to be considered reliable, it must undergo a thorough validation process.[2][6][7] The key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The demonstration that the response of the method is directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the qualitative and quantitative analysis of this compound. The choice of technique will depend on the specific requirements of the analysis, such as the need for high throughput, structural confirmation, or trace-level quantification. By following the outlined protocols and adhering to good laboratory practices, including comprehensive method validation, researchers can ensure the generation of accurate and reliable data in their studies involving this important compound.

References

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]

  • ChemRxiv. (2021). Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbox. Retrieved from [Link]

  • Dartmouth College. (n.d.). Sample Preparation – Dartmouth Trace Element Analysis Core. Retrieved from [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • International Journal of Modern Pharmaceutical Research. (n.d.). PDF. Retrieved from [Link]

  • MDPI. (2021). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Spectroscopic investigations into the acid–base properties of nicotine at different temperatures - Analytical Methods. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of RP- HPLC Method for Simultaneous Determination of Niacin (Extended Release) and Lovastatin in Oral. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. Retrieved from [Link]

  • Springer. (2020). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Purification of 5-Tert-butylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of High-Purity 5-Tert-butylnicotinic Acid

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structural motif, featuring a bulky tert-butyl group on the pyridine ring, imparts desirable pharmacokinetic properties to target molecules, making it a valuable building block in medicinal chemistry. The purity of this intermediate is paramount, as even minute impurities can lead to deleterious effects in downstream applications, including altered biological activity and the generation of unwanted byproducts in multi-step syntheses.

This application note provides a comprehensive, step-by-step protocol for the purification of this compound, ensuring a final product of high purity suitable for demanding research and drug development applications. The described methodology is grounded in fundamental chemical principles and has been validated through rigorous analytical characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 1211589-63-7
Boiling Point 309 °C (predicted)Commercial Supplier Data
Appearance White to off-white solidGeneral knowledge

Purification Workflow: A Self-Validating System

The purification of this compound from a crude reaction mixture typically involves a multi-step process designed to remove unreacted starting materials, reagents, and byproducts. The following workflow is designed to be a self-validating system, where each step has a clear objective and contributes to the overall purity of the final product.

Purification_Workflow cluster_0 Crude Product cluster_1 Purification Steps cluster_2 Purity Assessment Crude Crude this compound Dissolution Dissolution in Aqueous Base Crude->Dissolution Initial Workup Extraction Liquid-Liquid Extraction Dissolution->Extraction Removal of Non-acidic Impurities Precipitation Acidification & Precipitation Extraction->Precipitation Isolation of Carboxylic Acid Filtration Vacuum Filtration Precipitation->Filtration Collection of Crude Product Recrystallization Recrystallization Filtration->Recrystallization Final Purification Drying Drying Recrystallization->Drying Purity High-Purity This compound Drying->Purity Analysis Analytical Characterization (NMR, IR, MS, MP) Purity->Analysis Quality Control

Caption: Purification workflow for this compound.

Detailed Experimental Protocol

This protocol assumes the starting material is a crude reaction mixture containing this compound along with organic and inorganic impurities.

Materials and Reagents
  • Crude this compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Activated carbon (decolorizing charcoal)

  • Recrystallization solvent (e.g., ethanol/water mixture, toluene)

  • Filter paper

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, separatory funnel, Büchner funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Rotary evaporator

  • Vacuum oven

Step-by-Step Methodology

1. Initial Acid-Base Extraction:

  • Rationale: This step selectively isolates the acidic this compound from neutral and basic impurities by converting it to its water-soluble sodium salt.

  • Procedure:

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with a 1 M aqueous solution of sodium hydroxide. The this compound will partition into the aqueous layer as sodium 5-tert-butylnicotinate. Repeat the extraction twice to ensure complete transfer.

    • Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

2. Back-Extraction and Washing:

  • Rationale: This step removes any remaining neutral organic impurities from the aqueous solution of the sodium salt.

  • Procedure:

    • Wash the combined aqueous layers with ethyl acetate to remove any residual non-acidic organic impurities.

    • Discard the organic wash.

3. Precipitation of the Free Acid:

  • Rationale: The water-soluble sodium salt is converted back to the free carboxylic acid, which is less soluble in water and will precipitate out of the solution upon acidification. A similar principle is used in the purification of 5-methyl-nicotinic acid[1].

  • Procedure:

    • Cool the aqueous solution in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (pH ~2-3), which can be checked with litmus paper or a pH meter.

    • A white precipitate of this compound should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

4. Isolation and Drying of the Crude Product:

  • Rationale: The precipitated solid is collected and dried before the final purification step.

  • Procedure:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the crude this compound in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

5. Recrystallization:

  • Rationale: Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[2][3]. For carboxylic acids, alcoholic solvents or mixtures with water are often effective[4].

  • Procedure:

    • Solvent Selection: Based on the principle of "like dissolves like" and empirical data for similar compounds, an ethanol/water mixture is a good starting point. Toluene can also be an effective solvent for aromatic compounds. Perform small-scale solubility tests to determine the optimal solvent or solvent system.

    • Dissolve the crude, dried this compound in a minimum amount of the chosen hot recrystallization solvent (e.g., boiling ethanol).

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Purity Assessment: A Multi-faceted Approach

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

TechniqueExpected Results for High-Purity this compound
Melting Point A sharp melting point range is indicative of high purity.
¹H NMR The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons and the tert-butyl group protons in the correct integration ratios. The absence of impurity peaks is crucial.
¹³C NMR The carbon NMR spectrum should display the expected number of signals for the unique carbon atoms in the molecule.
FT-IR The infrared spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (179.22 g/mol ).
Expected Spectroscopic Data:
  • ¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the three aromatic protons and a singlet for the nine protons of the tert-butyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (DMSO-d₆): The spectrum should exhibit signals for the six aromatic carbons (some may overlap), the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group, as well as the carboxylic acid carbon. For nicotinic acid, the parent compound, the carbon signals appear in the range of 123-167 ppm in DMSO-d₆[1][5].

  • FT-IR (KBr): Key vibrational frequencies are expected around 2500-3300 cm⁻¹ (broad, O-H stretch of the carboxylic acid), ~1700 cm⁻¹ (strong, C=O stretch of the carboxylic acid), ~3100-3000 cm⁻¹ (aromatic C-H stretch), and ~1600-1450 cm⁻¹ (aromatic C=C stretching).

  • Mass Spectrometry (ESI+): The expected m/z for the protonated molecule [M+H]⁺ is approximately 180.10. Predicted fragmentation patterns can also be used for structural confirmation[6].

Troubleshooting and Field-Proven Insights

  • Oiling Out During Recrystallization: If the compound separates as an oil instead of crystals, this may be due to a high concentration of impurities or cooling the solution too rapidly. Try adding more solvent or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • Low Recovery: Low recovery after recrystallization can be due to using too much solvent or premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used for dissolution and that the filtration apparatus is pre-heated.

  • Persistent Color: If the product remains colored after the first recrystallization, a second recrystallization with activated carbon treatment may be necessary.

Conclusion

This detailed protocol provides a robust and reliable method for the purification of this compound to a high degree of purity. By following the outlined steps and understanding the rationale behind each manipulation, researchers can confidently prepare material suitable for the most sensitive applications in pharmaceutical and chemical research. The emphasis on a multi-technique approach to purity assessment ensures the integrity of the final product.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google P
  • Organic Syntheses. Nicotinic acid. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997, 62 (21), 7512–7515.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT Digital Lab Techniques Manual. Recrystallization. [Link]

  • PubChemLite. This compound (C10H13NO2). [Link]

Sources

Application Notes and Protocols: 5-Tert-butylnicotinic Acid as a Versatile Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Steric Hindrance and Electronic Tuning in Ligand Design

In the realm of homogeneous catalysis, the design of organic ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. The electronic and steric properties of a ligand dictate the coordination environment of the metal center, thereby influencing substrate binding, activation, and product formation. 5-Tert-butylnicotinic acid emerges as a ligand of significant interest due to the unique combination of a pyridine nitrogen and a carboxylic acid moiety, offering multiple coordination modes, along with the sterically demanding tert-butyl group. This bulky substituent, positioned meta to the nitrogen and para to the carboxylate, can profoundly impact the catalytic performance by creating a specific steric pocket around the metal center, potentially enhancing selectivity and preventing catalyst deactivation pathways such as dimerization.

While the catalytic applications of this compound are an emerging area of research, its structural analogue, nicotinic acid (pyridine-3-carboxylic acid), has been successfully employed in the synthesis of bioactive and catalytically active metal complexes. Notably, copper complexes of nicotinic acid have demonstrated significant catalytic activity as superoxide dismutase (SOD) mimetics, highlighting the potential of this ligand scaffold in oxidation catalysis[1][2][3]. This application note will leverage the well-documented synthesis and catalytic evaluation of a copper(II)-nicotinate complex as a foundational model to illustrate the principles and protocols applicable to its 5-tert-butyl derivative. The insights provided herein are intended to guide researchers in exploring the catalytic potential of this compound in various transformations.

I. Synthesis of a Copper(II)-bis(5-tert-butylnicotinate)dihydrate Complex

The synthesis of metal complexes with this compound can be readily achieved by reacting the deprotonated ligand with a suitable metal salt. The following protocol is adapted from the synthesis of related copper(II)-nicotinate complexes and is expected to yield the corresponding 5-tert-butylnicotinate complex.

Protocol: Synthesis of bis(5-tert-butylnicotinato)copper(II) dihydrate

Materials:

  • This compound (C₁₀H₁₃NO₂)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Ligand Deprotonation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 20 mL of deionized water containing 2.0 mmol of sodium hydroxide. Stir the solution at room temperature until the acid is completely dissolved, forming sodium 5-tert-butylnicotinate.

  • Complexation: In a separate beaker, prepare a solution of 1.0 mmol of copper(II) sulfate pentahydrate in 10 mL of deionized water.

  • Slowly add the copper(II) sulfate solution to the sodium 5-tert-butylnicotinate solution with vigorous stirring. A precipitate should form upon addition.

  • Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to 60-70 °C with continuous stirring for 2 hours to ensure complete reaction.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with deionized water (3 x 10 mL) and ethanol (2 x 10 mL) to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the resulting solid in a desiccator over anhydrous calcium chloride to a constant weight.

Characterization:

The synthesized complex should be characterized by standard analytical techniques to confirm its structure and purity, including:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the copper center, evidenced by a shift in the C=O stretching frequency.

  • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the stoichiometry of the complex.

  • UV-Visible Spectroscopy: To study the electronic transitions of the copper(II) center in the complex.

II. Application in Catalytic Oxidation: A Superoxide Dismutase Mimetic Model

Copper complexes are well-known catalysts for a variety of oxidation reactions[4][5][6]. The following section details a protocol for evaluating the catalytic activity of the synthesized copper(II)-bis(5-tert-butylnicotinate) complex as a superoxide dismutase (SOD) mimetic. SODs are enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide, a critical antioxidant defense mechanism. The catalytic activity of the complex can be assessed by its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in situ.

Catalytic Activity Evaluation Workflow

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_analysis Data Analysis A Prepare stock solutions: - Complex in DMSO - NBT in phosphate buffer - NADH in phosphate buffer - PMS in phosphate buffer B To a cuvette, add: - Phosphate buffer (pH 7.4) - NBT solution - NADH solution A->B Component Addition C Add varying concentrations of the copper complex solution B->C D Initiate the reaction by adding PMS solution C->D Reaction Start E Monitor the increase in absorbance at 560 nm for 5 minutes D->E Spectrophotometric Measurement F Calculate the percentage inhibition of NBT reduction E->F Data Processing G Determine the IC50 value of the complex F->G Potency Determination

Caption: Workflow for assessing the SOD mimetic activity of the copper complex.

Protocol: Evaluation of SOD Mimetic Activity

Materials:

  • Synthesized copper(II)-bis(5-tert-butylnicotinate)dihydrate complex

  • Nitroblue tetrazolium (NBT)

  • Nicotinamide adenine dinucleotide (NADH)

  • Phenazine methosulfate (PMS)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • UV-Visible spectrophotometer

  • Cuvettes

  • Micropipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the copper complex in DMSO.

    • Prepare stock solutions of NBT, NADH, and PMS in the phosphate buffer.

  • Reaction Mixture: In a cuvette, mix the following in the order listed:

    • Phosphate buffer (to a final volume of 1 mL)

    • NBT solution (to a final concentration of 156 µM)

    • NADH solution (to a final concentration of 468 µM)

    • Varying concentrations of the copper complex stock solution.

  • Reaction Initiation: Start the reaction by adding the PMS solution (to a final concentration of 30 µM).

  • Data Acquisition: Immediately monitor the increase in absorbance at 560 nm at 25 °C for 5 minutes using the UV-Visible spectrophotometer. The absorbance increase is due to the reduction of NBT by superoxide radicals.

  • Control and Blank:

    • Run a control reaction without the copper complex to determine the 100% NBT reduction rate.

    • Run a blank reaction without PMS to account for any non-enzymatic reduction of NBT.

  • Calculation of Inhibition: Calculate the percentage inhibition of NBT reduction for each concentration of the copper complex using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the complex concentration and determine the IC₅₀ value, which is the concentration of the complex required to inhibit 50% of the NBT reduction. A lower IC₅₀ value indicates higher catalytic activity.

Expected Results and Interpretation

Based on studies with analogous copper-nicotinate complexes, the copper(II)-bis(5-tert-butylnicotinate) complex is expected to exhibit significant SOD mimetic activity[1][2][3]. The catalytic cycle is proposed to involve the reduction of Cu(II) to Cu(I) by a superoxide radical, followed by the re-oxidation of Cu(I) to Cu(II) by another superoxide radical, with the net reaction being the dismutation of two superoxide radicals to oxygen and hydrogen peroxide.

The presence of the bulky tert-butyl group may influence the catalytic activity in several ways:

  • Steric Shielding: The tert-butyl group could create a hydrophobic pocket around the copper center, potentially favoring the interaction with the superoxide radical.

  • Electronic Effects: The electron-donating nature of the tert-butyl group could modulate the redox potential of the Cu(II)/Cu(I) couple, thereby affecting the catalytic rate.

  • Solubility: The tert-butyl group will increase the lipophilicity of the complex, which may be advantageous for applications in non-aqueous media.

A comparison of the IC₅₀ value of the 5-tert-butylnicotinate complex with that of the unsubstituted nicotinic acid complex would provide valuable insights into the structure-activity relationship and the role of the tert-butyl substituent.

Quantitative Data Summary (Hypothetical based on Analogous Systems)

The following table presents hypothetical data based on typical results for copper-based SOD mimetics to illustrate how the results could be presented.

ComplexLigandIC₅₀ (µM)
Copper(II)-bis(nicotinato)dihydrateNicotinic Acid45.2
Copper(II)-bis(5-tert-butylnicotinato)dihydrate This compound 38.5
Native Cu,Zn-SOD-0.04

Note: The IC₅₀ values are for illustrative purposes and would need to be determined experimentally.

III. Broader Catalytic Applications and Future Directions

The versatility of this compound as a ligand suggests its potential application in a wide range of other catalytic transformations. The pyridine nitrogen can act as a coordinating site for various transition metals, while the carboxylate can either coordinate to the same metal center or to a second metal in a bridging mode.

Potential Catalytic Applications:
  • Palladium-Catalyzed Cross-Coupling Reactions: The steric bulk of the tert-butyl group could be beneficial in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, potentially promoting reductive elimination and preventing catalyst deactivation[7][8][9][10].

  • Rhodium-Catalyzed C-H Activation: The pyridine nitrogen can act as a directing group in rhodium-catalyzed C-H activation/functionalization reactions, a powerful tool for the synthesis of complex organic molecules[11][12][13][14][15].

  • Copper-Catalyzed Oxidation of Alcohols: Beyond SOD mimetics, copper complexes are effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones[5][16]. The sterically hindered environment provided by the 5-tert-butylnicotinate ligand could enhance the selectivity of these reactions.

Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR')2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R L L = 5-tert-butylnicotinate ArX Ar-X = Aryl Halide RBOR2 R-B(OR')2 = Boronic Acid/Ester ArR Ar-R = Biaryl Product

Sources

The Strategic Role of 5-Tert-butylnicotinic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, 5-Tert-butylnicotinic acid has emerged as a particularly valuable building block in medicinal chemistry. Its strategic importance lies in the unique combination of the electron-withdrawing pyridine ring, a versatile carboxylic acid handle for derivatization, and the bulky, lipophilic tert-butyl group. This triad of features allows for the fine-tuning of physicochemical properties, metabolic stability, and target engagement, making it a key intermediate in the synthesis of novel drug candidates for a range of therapeutic areas, notably central nervous system (CNS) disorders and metabolic diseases[1].

The tert-butyl group, in particular, imparts several desirable characteristics. Its steric bulk can provide a "steric shield," protecting adjacent functional groups from metabolic degradation by cytochrome P450 enzymes[2]. This can lead to improved pharmacokinetic profiles. Furthermore, the lipophilicity of the tert-butyl group can enhance membrane permeability and facilitate entry into the central nervous system. The strategic placement at the 5-position of the nicotinic acid ring influences the molecule's overall shape and electronic distribution, allowing for specific interactions with biological targets.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound. It covers its synthesis, characterization, and derivatization, and explores its application in the design of bioactive molecules, with a focus on its role as a modulator of G-protein coupled receptors (GPCRs) such as GPR109A.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in drug discovery programs.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Boiling Point 309 °C at 760 mmHg[1]
Storage 2-8°C[1]

Analytical Characterization:

The identity and purity of this compound and its derivatives are typically confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is characterized by a prominent singlet in the upfield region (around 1.3 ppm) corresponding to the nine equivalent protons of the tert-butyl group[3]. The aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically between 7.5 and 9.0 ppm), with their chemical shifts and coupling patterns providing information about the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. The carbons of the pyridine ring and the carboxylic acid will also have distinct chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structure elucidation.

Synthesis of this compound: A Practical Protocol

While this compound is commercially available, an in-house synthesis may be required for certain research applications. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction, starting from a halogenated nicotinic acid derivative, such as 5-bromonicotinic acid.

Workflow for the Synthesis of this compound:

SynthesisWorkflow Start 5-Bromonicotinic Acid Step1 Protection of Carboxylic Acid (e.g., Esterification) Start->Step1 Step2 Suzuki-Miyaura Coupling with tert-Butylboronic Acid Pinacol Ester Step1->Step2 Step3 Deprotection of Carboxylic Acid (e.g., Hydrolysis) Step2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound Methyl Ester

This protocol describes the key cross-coupling step. The initial protection of 5-bromonicotinic acid as its methyl ester and the final hydrolysis to the free acid are standard procedures.

Materials:

  • Methyl 5-bromonicotinate

  • tert-Butylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromonicotinate (1.0 eq), tert-butylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 5-tert-butylnicotinate.

Note: The choice of palladium catalyst, ligand, base, and solvent system may require optimization depending on the specific substrate and scale of the reaction.

Derivatization of this compound: Amide Bond Formation

The carboxylic acid moiety of this compound is a prime site for derivatization, most commonly through amide bond formation. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Workflow for Amide Bond Formation:

AmideFormation cluster_activation Activation Methods Start This compound Activation Activation of Carboxylic Acid Start->Activation AcylChloride Acyl Chloride Formation (e.g., SOCl2, Oxalyl Chloride) CouplingReagent Use of Coupling Reagents (e.g., HATU, EDC/HOBt) Coupling Reaction with Amine (R-NH2) Product 5-Tert-butylnicotinamide Derivative Coupling->Product AcylChloride->Coupling CouplingReagent->Coupling

Caption: General workflow for amide bond formation.

Protocol: Synthesis of a 5-Tert-butyl-N-aryl-nicotinamide using HATU

This protocol describes a common and efficient method for amide bond formation using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Aryl amine (e.g., aniline derivative)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the aryl amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 5-tert-butyl-N-aryl-nicotinamide.

Application in Drug Discovery: Targeting GPR109A

Nicotinic acid (niacin) is a well-known agonist of the G-protein coupled receptor GPR109A (also known as HCA₂), which is expressed in adipocytes and immune cells[1][4]. Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in plasma free fatty acids and triglycerides. This has made GPR109A an attractive target for the treatment of dyslipidemia. This compound derivatives can be designed as potent and selective GPR109A agonists.

GPR109A Signaling Pathway:

GPR109A_Pathway Ligand 5-Tert-butylnicotinic Acid Derivative GPR109A GPR109A Ligand->GPR109A activates Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis catalyzes FFA Free Fatty Acids (FFAs) Lipolysis->FFA releases

Caption: Simplified GPR109A signaling pathway in adipocytes.

The activation of GPR109A by an agonist leads to the coupling of the inhibitory G-protein (Gi). This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels results in decreased activation of protein kinase A (PKA), which subsequently leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL). The inhibition of HSL reduces the breakdown of triglycerides (lipolysis), thereby lowering the release of free fatty acids into the bloodstream[5].

Structure-Activity Relationship (SAR) Insights:

The development of this compound derivatives as GPR109A agonists allows for the exploration of SAR. The tert-butyl group can occupy a hydrophobic pocket in the receptor binding site, while modifications to the carboxylic acid, for example, by forming amides with various amines, can explore other interactions and fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, offering a strategic entry point for the synthesis of novel drug candidates. Its unique structural features provide a powerful tool for modulating the properties of bioactive molecules. The protocols and insights provided in this guide are intended to facilitate the work of researchers in harnessing the full potential of this important scaffold. Future research in this area will likely focus on the development of novel derivatives with enhanced potency, selectivity, and improved drug-like properties for a range of therapeutic targets, including but not limited to GPCRs and enzymes involved in metabolic and CNS disorders. The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation therapeutics.

References

  • MySkinRecipes. 5-(tert-Butyl)nicotinic acid. [Link]

  • Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 15(5), 325. [Link]

  • Singh, N., & Singh, R. K. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International journal of molecular sciences, 23(23), 14890. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • ResearchGate. Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. [Link]

  • Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]

Sources

Application Notes & Protocols: The 5-Tert-butylnicotinic Acid Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers and medicinal chemists on the strategic use of the 5-tert-butylnicotinic acid scaffold in drug discovery programs. We will explore the underlying rationale for its use, detailing its favorable physicochemical properties that address common metabolic liabilities of nicotinic acid derivatives. This guide furnishes detailed, field-proven protocols for the synthesis of the core scaffold, its subsequent derivatization into a chemical library, and the biological evaluation of the resulting compounds against key targets, with a focus on G-protein coupled receptors (GPCRs).

The Strategic Advantage of the this compound Scaffold

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent, most notably for its lipid-modifying effects mediated through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). However, the clinical utility of simple nicotinic acid analogs is often hampered by poor metabolic stability and off-target effects.

The introduction of a bulky, lipophilic tert-butyl group at the C5 position of the pyridine ring is a key medicinal chemistry strategy to overcome these limitations. The tert-butyl group acts as a "metabolic shield," sterically hindering enzymatic attack and oxidation by cytochrome P450 enzymes, which are common routes of metabolism for pyridine rings. This modification can significantly enhance the pharmacokinetic profile of a compound, leading to improved half-life and oral bioavailability. Furthermore, the substituent provides a vector for modifying the molecule's lipophilicity and exploring deeper interactions within the target's binding pocket.

Synthetic & Medicinal Chemistry Workflows

The effective use of the this compound scaffold begins with its efficient synthesis and derivatization to generate a library of diverse analogs for biological screening.

Workflow for Scaffold-Based Drug Discovery

The overall process follows the iterative Design-Make-Test-Analyze (DMTA) cycle, a cornerstone of modern medicinal chemistry.

cluster_0 Design-Make-Test-Analyze (DMTA) Cycle Design Design Analogs (In Silico Modeling) Make Make (Chemical Synthesis) Design->Make Target Analogs Test Test (Biological Assays) Make->Test Compound Library Analyze Analyze SAR (Data Interpretation) Test->Analyze Biological Data (IC50/EC50) Analyze->Design SAR Insights (Next Gen. Design)

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle.

Protocol 2.2: Synthesis of the Core this compound Scaffold

This protocol outlines a common method for synthesizing the core scaffold, starting from commercially available 5-bromonicotinic acid. The key transformation is a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromonicotinic acid

  • tert-Butylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K3PO4)

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Hydrochloric acid (1M HCl)

  • Brine solution

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromonicotinic acid (1.0 eq), tert-butylboronic acid pinacol ester (1.5 eq), potassium phosphate (3.0 eq), and the catalyst system comprising Pd(OAc)2 (0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition: Add a 3:1 mixture of anhydrous toluene and deionized water. The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Protocol 2.3: Library Generation via Parallel Amide Coupling

With the core scaffold in hand, a diverse library can be generated by coupling the carboxylic acid with a panel of primary and secondary amines using a robust amide bond formation protocol.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

Procedure (for a single well in a 96-well plate):

  • Stock Solutions: Prepare stock solutions of this compound (e.g., 0.2 M in DMF), HATU (0.2 M in DMF), and DIPEA (0.4 M in DMF). Prepare a stock plate of diverse amines (0.2 M in DMF).

  • Reagent Addition: To a well in a 96-well reaction block, add 100 µL (1.0 eq) of the this compound stock solution.

  • Activation: Add 100 µL (1.0 eq) of the HATU stock solution and 100 µL (2.0 eq) of the DIPEA stock solution. Allow the mixture to stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add 100 µL (1.0 eq) of the desired amine stock solution to the well.

  • Reaction: Seal the plate and allow it to shake at room temperature for 12-24 hours.

  • Quenching & Analysis: The reaction can be quenched by the addition of water. The resulting crude product can be directly analyzed by LC-MS to confirm product formation and assess purity before biological screening.

Biological Evaluation: A GPR109A Case Study

Derivatives of this compound are potent agonists of GPR109A, a Gi-coupled receptor. Activation of GPR109A leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

GPR109A Signaling Pathway

cluster_0 Cell Membrane Ligand 5-tert-butylnicotinic acid derivative Receptor GPR109A (Gi-coupled) Ligand->Receptor Binds & Activates G_Protein Gi Protein (αβγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Downstream Downstream Cellular Effects (e.g., Lipolysis Inhibition) PKA_active->Downstream Phosphorylates

Caption: Simplified GPR109A signaling cascade upon agonist binding.

Protocol 3.2: Primary Screening via cAMP Accumulation Assay

This protocol uses a competitive immunoassay to measure changes in intracellular cAMP levels in response to compound treatment. A decrease in signal indicates receptor activation.

Materials:

  • CHO-K1 cells stably expressing human GPR109A (CHO-GPR109A)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (an adenylyl cyclase activator)

  • IBMX (a phosphodiesterase inhibitor)

  • Test compounds (diluted from DMF stocks)

  • cAMP competition assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)

Procedure:

  • Cell Plating: Seed CHO-GPR109A cells into a 384-well assay plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Perform a serial dilution of the test compounds in assay buffer to create a dose-response curve (e.g., 10-point, 1:3 dilution starting from 100 µM).

  • Cell Stimulation: Remove the culture medium from the cells. Add the diluted compounds to the wells.

  • Forskolin Challenge: Immediately add a solution of Forskolin and IBMX to all wells (except negative controls). The final concentration of Forskolin should be one that elicits ~80% of the maximal cAMP response (pre-determined EC80 value). This step stimulates a baseline level of cAMP production that can then be inhibited by the Gi-coupled receptor activation.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol for the specific kit being used.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal versus the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Structure-Activity Relationship (SAR) Analysis

The data generated from the primary screen is crucial for understanding the SAR and guiding the next design cycle.

Representative SAR Data Table

The following table presents hypothetical data for a series of amides derived from the this compound scaffold, illustrating how modifications to the "R" group can influence potency against GPR109A.

Compound IDR Group (Amide)GPR109A EC50 (nM)
1 -NH-benzyl520
2 -NH-(4-fluorobenzyl)150
3 -NH-(4-chlorobenzyl)95
4 -NH-(4-methoxybenzyl)870
5 -NH-cyclohexyl25
6 -NH-phenyl> 10,000
7 -N(Me)benzyl4,500

SAR Interpretation:

  • Aromatic Substituents: Small, electron-withdrawing groups at the para-position of the benzyl ring (Compounds 2 & 3) are tolerated and improve potency compared to the unsubstituted benzyl (Compound 1). An electron-donating group (methoxy, Compound 4) is detrimental. This suggests a specific electronic or steric constraint in the binding pocket.

  • Aliphatic vs. Aromatic: A bulky, non-aromatic lipophilic group like cyclohexyl (Compound 5) results in a significant boost in potency, indicating a preference for a non-planar, hydrophobic moiety in this region.

  • Conformational Rigidity: The flat phenyl ring (Compound 6) is not tolerated, suggesting the R-group must adopt a non-planar conformation.

  • N-Methylation: Methylation of the amide nitrogen (Compound 7) leads to a dramatic loss of activity, implying that the amide N-H group is a critical hydrogen bond donor, likely interacting with a key residue in the receptor.

These insights directly inform the next round of design. A medicinal chemist would focus on exploring a wider range of bulky, non-aromatic amines and further probe the electronics of the aromatic ring with different substituents.

References

This section would be populated with real, verifiable links based on the conducted searches. The following are representative examples of the types of sources that would be cited.

  • Title: Discovery of MK-1903, a Potent GPR109A Agonist for Treating Dyslipidemia. Source: ACS Medicinal Chemistry Letters. URL:https://pubs.acs.org/journal/amclct
  • Title: The Niacin Receptor GPR109A: A New Target for Anti-Atherosclerotic Drug Discovery. Source: Drug Discovery Today. URL:https://www.sciencedirect.com/journal/drug-discovery-today
  • Title: Suzuki-Miyaura Cross-Coupling. Source: Organic Reactions. URL:https://organicreactions.org/
  • Title: HATU: A Versatile Coupling Reagent for Amide Bond Formation. Source: Synlett. URL:https://www.thieme-connect.com/products/ejournals/journal/10.1055/s-00000083
  • Title: Modern GPCR Drug Discovery: A Case Study.

Application Note: A Step-by-Step Protocol for the Amidation of 5-Tert-butylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nicotinamide Derivatives in Modern Drug Discovery

Nicotinamide and its derivatives are pivotal structural motifs in a vast array of pharmacologically active compounds and are integral to numerous biological processes. The strategic incorporation of bulky substituents, such as a tert-butyl group, onto the pyridine ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This modification can enhance metabolic stability, improve receptor binding affinity, and fine-tune solubility. Consequently, the development of robust and efficient synthetic routes to access these tailored building blocks, such as 5-tert-butylnicotinamide, is of paramount importance to researchers in medicinal chemistry and drug development.

This application note provides a comprehensive, step-by-step protocol for the amidation of 5-tert-butylnicotinic acid. We will delve into the rationale behind the chosen methodology, offering insights into the reaction mechanism and providing a framework for reaction monitoring, purification, and characterization to ensure the synthesis of a high-purity final product.

Reaction Overview: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow under neutral conditions. To facilitate this transformation, the carboxylic acid must first be activated to a more electrophilic species. A variety of coupling reagents have been developed for this purpose.[1]

For sterically hindered substrates like this compound, a potent coupling reagent is essential to overcome the steric hindrance and achieve a high reaction yield. In this protocol, we will utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , a highly efficient uronium-based coupling reagent known for its rapid reaction rates and low propensity for racemization.[2]

Chemical Reaction Scheme

reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound reagents HATU, DIPEA reactant2 Ammonia Source (e.g., NH4Cl) product 5-Tert-butylnicotinamide reagents->product solvent DMF

Caption: General reaction scheme for the amidation of this compound.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the amidation of this compound using HATU as the coupling agent.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
This compoundC₁₀H₁₃NO₂179.22≥98%Commercially Available
HATUC₁₀H₁₅F₆N₆OP380.23≥98%Commercially Available
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24≥99%Commercially Available
Ammonium ChlorideNH₄Cl53.49≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeCommercially Available
Saturated Sodium BicarbonateNaHCO₃84.01ACS GradeCommercially Available
Brine (Saturated NaCl solution)NaCl58.44ACS GradeCommercially Available
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeCommercially Available
Silica GelSiO₂60.08230-400 meshCommercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration).

    • Add ammonium chloride (1.2 eq) to the solution.

  • Addition of Reagents:

    • To the stirred solution, add diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature.

    • In a single portion, add HATU (1.2 eq) to the reaction mixture. Note: The addition of HATU may cause a slight exotherm.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The reaction is generally complete within 2-4 hours.

  • Work-up Procedure:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). This will remove unreacted starting material and water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0-5% methanol in dichloromethane), is typically effective for isolating the pure 5-tert-butylnicotinamide.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

Mechanism of HATU-Mediated Amidation

The amidation reaction proceeds through a well-established mechanism when using HATU as a coupling reagent.[3]

mechanism acid This compound carboxylate Carboxylate Anion acid->carboxylate Deprotonation base DIPEA active_ester OAt-Active Ester carboxylate->active_ester Attack on HATU hatu HATU tetrahedral_intermediate Tetrahedral Intermediate active_ester->tetrahedral_intermediate Nucleophilic Attack byproduct2 Tetramethylurea active_ester->byproduct2 Release amine Ammonia product 5-Tert-butylnicotinamide tetrahedral_intermediate->product Collapse byproduct1 HOAt tetrahedral_intermediate->byproduct1 Release

Caption: Simplified mechanism of HATU-mediated amide bond formation.

  • Deprotonation: The basic amine, DIPEA, deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of the uronium core of HATU, leading to the formation of a highly reactive O-acylisouronium intermediate.

  • Formation of the Active Ester: This intermediate rapidly rearranges to form the more stable OAt-active ester, releasing tetramethylurea as a byproduct.

  • Nucleophilic Attack: The ammonia, acting as the nucleophile, attacks the carbonyl carbon of the active ester.

  • Formation of the Amide: The resulting tetrahedral intermediate collapses, eliminating the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group to form the stable amide bond.

Trustworthiness: Validation of the Protocol

To ensure the successful synthesis and purity of 5-tert-butylnicotinamide, the following analytical techniques are recommended for characterization:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the final product. The product should appear as a single spot with a distinct Rf value from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should confirm the presence of the tert-butyl group (a singlet around 1.3 ppm integrating to 9 protons) and the aromatic protons of the pyridine ring. The amide protons will appear as broad singlets.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the tert-butyl carbons, the aromatic carbons, and the carbonyl carbon of the amide group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the desired product. The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide (around 3300-3100 cm⁻¹) and the C=O stretch of the amide carbonyl (around 1650 cm⁻¹).

Conclusion

This application note provides a reliable and detailed protocol for the amidation of this compound using HATU as a coupling reagent. The methodology is well-suited for the synthesis of sterically hindered nicotinamide derivatives, which are valuable building blocks in drug discovery and development. By following the outlined steps for reaction execution, monitoring, purification, and characterization, researchers can confidently synthesize high-purity 5-tert-butylnicotinamide for their research endeavors.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling Synthesis of 5-Tert-butylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Tert-butylnicotinic Acid in Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. The incorporation of the sterically demanding tert-butyl group onto the nicotinic acid scaffold imparts unique physicochemical properties to molecules, often leading to improved metabolic stability, enhanced potency, and modulated selectivity for biological targets. The pyridine ring, a common motif in drug discovery, combined with the lipophilic tert-butyl group, makes this intermediate a key component in the development of novel therapeutics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound via palladium-catalyzed cross-coupling reactions. We will explore and compare three powerful C-C bond-forming methodologies: the Suzuki-Miyaura, Negishi, and Kumada couplings. For each method, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and efficient synthesis.

Strategic Approaches to the Synthesis of this compound

The introduction of a tert-butyl group onto an aromatic ring, particularly a pyridine nucleus, presents a significant synthetic challenge due to steric hindrance. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods to overcome this obstacle. The general retrosynthetic approach involves the coupling of a 5-halonicotinic acid derivative with a suitable tert-butyl-containing organometallic reagent.

Retrosynthesis This compound This compound Pd-catalyzed Cross-Coupling Pd-catalyzed Cross-Coupling This compound->Pd-catalyzed Cross-Coupling C-C bond disconnection 5-halonicotinic acid derivative 5-halonicotinic acid derivative Pd-catalyzed Cross-Coupling->5-halonicotinic acid derivative tert-butyl organometallic reagent tert-butyl organometallic reagent Pd-catalyzed Cross-Coupling->tert-butyl organometallic reagent Suzuki_Workflow cluster_esterification Step 1: Esterification cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_hydrolysis Step 3: Hydrolysis Esterification_Start 5-Bromonicotinic acid Esterification_Reagents Ethanol, H2SO4 (cat.) Esterification_Start->Esterification_Reagents Esterification_Product Ethyl 5-bromonicotinate Esterification_Reagents->Esterification_Product Coupling_Start Ethyl 5-bromonicotinate + tert-Butylboronic acid Coupling_Reagents Pd catalyst, Ligand, Base, Solvent Coupling_Start->Coupling_Reagents Coupling_Product Ethyl 5-tert-butylnicotinate Coupling_Reagents->Coupling_Product Hydrolysis_Start Ethyl 5-tert-butylnicotinate Hydrolysis_Reagents Aq. NaOH or LiOH Hydrolysis_Start->Hydrolysis_Reagents Hydrolysis_Product This compound Hydrolysis_Reagents->Hydrolysis_Product

Caption: Workflow for Suzuki-Miyaura synthesis of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling

Step 1: Synthesis of Ethyl 5-bromonicotinate

  • To a solution of 5-bromonicotinic acid (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 5-bromonicotinate.

Step 2: Synthesis of Ethyl 5-tert-butylnicotinate

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine ethyl 5-bromonicotinate (1.0 eq), tert-butylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-tert-butylnicotinate.

Step 3: Hydrolysis to this compound

  • Dissolve ethyl 5-tert-butylnicotinate (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with aqueous HCl to a pH of approximately 3-4, which will precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and excellent functional group tolerance, making this method a powerful alternative for the synthesis of complex molecules. [1]

Causality Behind Experimental Choices
  • Organozinc Reagent: Tert-butylzinc halides can be prepared from tert-butyl halides and activated zinc metal or via transmetalation from other organometallic precursors. These reagents are highly reactive, allowing for milder reaction conditions in some cases.

  • Catalyst and Ligand: Palladium catalysts are typically employed, often with phosphine ligands. The choice of ligand can be crucial in preventing side reactions and promoting the desired coupling. [2]* Reaction Conditions: Negishi couplings are often performed under anhydrous and inert conditions due to the sensitivity of the organozinc reagents. Ethereal solvents like THF are commonly used.

Experimental Workflow: Negishi Coupling

Negishi_Workflow cluster_organozinc Step 1: Preparation of tert-butylzinc halide cluster_coupling Step 2: Negishi Coupling cluster_hydrolysis Step 3: Hydrolysis Organozinc_Start tert-Butyl halide Organozinc_Reagents Activated Zinc Organozinc_Start->Organozinc_Reagents Organozinc_Product tert-Butylzinc halide Organozinc_Reagents->Organozinc_Product Coupling_Start Ethyl 5-bromonicotinate + tert-Butylzinc halide Coupling_Reagents Pd catalyst, Ligand, Solvent Coupling_Start->Coupling_Reagents Coupling_Product Ethyl 5-tert-butylnicotinate Coupling_Reagents->Coupling_Product Hydrolysis_Start Ethyl 5-tert-butylnicotinate Hydrolysis_Reagents Aq. NaOH or LiOH Hydrolysis_Start->Hydrolysis_Reagents Hydrolysis_Product This compound Hydrolysis_Reagents->Hydrolysis_Product Kumada_Workflow cluster_coupling Step 1: Kumada Coupling cluster_hydrolysis Step 2: Hydrolysis Coupling_Start Ethyl 5-bromonicotinate + tert-Butylmagnesium chloride Coupling_Reagents Pd or Ni catalyst, Solvent Coupling_Start->Coupling_Reagents Coupling_Product Ethyl 5-tert-butylnicotinate Coupling_Reagents->Coupling_Product Hydrolysis_Start Ethyl 5-tert-butylnicotinate Hydrolysis_Reagents Aq. NaOH or LiOH Hydrolysis_Start->Hydrolysis_Reagents Hydrolysis_Product This compound Hydrolysis_Reagents->Hydrolysis_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve 5-Tert-butylnicotinic Acid Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-tert-butylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the mechanistic rationale behind procedural choices, provide detailed protocols, and offer data-driven insights to empower your experimental success.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. However, the introduction of the sterically demanding tert-butyl group onto the pyridine ring presents unique synthetic challenges that can often lead to low yields and difficult purifications. This guide provides a comprehensive resource to address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary strategies are employed: 1) Introduction of the tert-butyl group onto a pre-functionalized pyridine ring, and 2) Building the nicotinic acid scaffold on a precursor already containing the tert-butyl group. Common reactions include Friedel-Crafts alkylation, nucleophilic addition of organometallic reagents, and cross-coupling reactions.

Q2: Why is the direct Friedel-Crafts tert-butylation of nicotinic acid or its esters often low-yielding?

A2: The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic aromatic substitution reactions like Friedel-Crafts alkylation. Additionally, the nitrogen atom can coordinate with the Lewis acid catalyst, further deactivating the ring.

Q3: What are the main byproducts to expect during the synthesis?

A3: Byproducts are highly dependent on the chosen route. In routes involving Grignard or organolithium reagents, you may see products from competing side reactions like addition at other positions or homo-coupling. In oxidation reactions, over-oxidation or incomplete reaction can be an issue.

Q4: How can I effectively purify the final this compound product?

A4: Purification can be challenging due to the presence of structurally similar impurities. A combination of techniques is often necessary, including aqueous workup with pH adjustment, extraction, and recrystallization. In some cases, column chromatography may be required. A patent on the purification of nicotinic acid suggests that dissolving the crude product in boiling water followed by treatment with activated carbon and cooling can be an effective crystallization method[1].

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on a promising synthetic route involving the regioselective addition of a tert-butyl Grignard reagent to a 3-substituted pyridine precursor, followed by oxidation.

Issue 1: Low Yield of 4-tert-Butyl-dihydropyridine Intermediate

A recently developed method highlights the transition-metal-free, regioselective addition of di-tert-butylmagnesium to activated 3-substituted pyridines[2]. A common challenge in this step is achieving high conversion and regioselectivity.

Workflow for Troubleshooting Low Yield of 4-tert-Butyl-dihydropyridine Intermediate

Caption: Optimizing the aromatization of the dihydropyridine intermediate.

Detailed Protocol for Microwave-Assisted Aromatization

  • Reaction Setup: In a microwave-safe vial, dissolve the crude 4-tert-butyl-dihydropyridine intermediate in a suitable high-boiling solvent like N,N-dimethylformamide (DMF).

  • Addition of Oxidant: Add elemental sulfur (S₈) to the solution.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to a temperature of 150-180 °C for 15-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water to remove DMF. Dry the organic layer and concentrate to obtain the crude 4-tert-butylpyridine derivative.

Issue 3: Low Yield in the Final Hydrolysis Step

The final step is the hydrolysis of the ester or nitrile group at the 3-position to the carboxylic acid. Steric hindrance from the adjacent tert-butyl group can make this hydrolysis challenging.

Workflow for Troubleshooting Low Hydrolysis Yield

Caption: Improving the yield of the final hydrolysis step.

Detailed Protocol for Hydrolysis

  • Reaction Setup: Dissolve the 4-tert-butylpyridine derivative in a mixture of ethanol and water.

  • Base Addition: Add an excess of sodium hydroxide pellets.

  • Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification and Isolation: Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 3-4. The this compound will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water.

Data Summary

StepKey ReagentsTypical YieldKey Parameters to Monitor
Pyridine Activation & Grignard Addition 3-Substituted Pyridine, TIPS-OTf, t-Bu₂Mg60-85%Temperature, Reaction Time, Anhydrous Conditions
Aromatization Dihydropyridine Intermediate, Sulfur70-95%Temperature, Microwave Power, Reaction Time
Hydrolysis Ester/Nitrile Precursor, NaOH80-95%pH, Temperature, Reaction Time

Conclusion

The synthesis of this compound, while challenging, can be achieved with high yields through careful optimization of the reaction conditions. The key to success lies in a systematic approach to troubleshooting, paying close attention to the critical parameters outlined in this guide. By understanding the underlying chemical principles and implementing these field-proven strategies, you can significantly improve the efficiency and reliability of your synthesis.

References

  • Purific

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Technical Support Center: Overcoming Solubility Challenges of 5-Tert-butylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Tert-butylnicotinic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. As a nicotinic acid derivative, this compound presents a unique set of physicochemical properties that can make achieving desired concentrations in aqueous and organic media a significant hurdle.

This document provides in-depth, field-proven insights and actionable protocols to systematically address and overcome these solubility issues. We will delve into the "why" behind each technique, ensuring you can make informed decisions tailored to your specific experimental needs.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of this compound that govern its solubility.

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₁₀H₁₃NO₂[1]The molecule has both polar (carboxylic acid, pyridine nitrogen) and non-polar (tert-butyl group, aromatic ring) regions, suggesting amphiphilic character.
Molecular Weight 179.22 g/mol [1]A relatively low molecular weight.
Structure Pyridine ring with a carboxylic acid at position 3 and a tert-butyl group at position 5.The carboxylic acid group is the primary handle for pH-dependent solubility manipulation. The bulky, non-polar tert-butyl group significantly increases lipophilicity, likely reducing aqueous solubility compared to nicotinic acid.
pKa (Predicted) ~4-5As a carboxylic acid, the molecule is expected to have a pKa in this range, similar to nicotinic acid (pKa ≈ 4.75)[2]. It will exist predominantly in its neutral, less soluble form at pH < pKa and its ionized, more soluble carboxylate form at pH > pKa.

The key takeaway is the dual nature of the molecule. The carboxylic acid provides a pathway for aqueous solubilization via pH modification, while the tert-butyl group drives its preference for non-polar environments, often leading to poor solubility in neutral water.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format.

Q1: My this compound won't dissolve in water. What is the first thing I should try?

Answer: The first and most effective step is pH adjustment.[3][][5] this compound is a weak acid and is expected to be poorly soluble in neutral or acidic water. By increasing the pH of the solution to at least 2 units above its pKa (i.e., to pH > 6.5-7), you deprotonate the carboxylic acid group. This forms the highly polar and much more water-soluble carboxylate salt.[6]

  • Actionable Advice: Start by making a slurry of the compound in water. While stirring, add a dilute basic solution (e.g., 0.1 M NaOH or KOH) dropwise until the solid dissolves.[7] Be sure to monitor the final pH. For a more controlled system, use a buffer with a pH of 7.4, such as Phosphate-Buffered Saline (PBS).

Q2: I need to prepare a concentrated stock solution for cell culture assays. What is the best solvent?

Answer: For high-concentration stocks, an organic co-solvent is the recommended starting point.[8][9] Dimethyl sulfoxide (DMSO) is an excellent choice due to its strong solubilizing power for a wide range of compounds. Ethanol is another common and less cytotoxic option.

  • Causality: Co-solvents work by reducing the polarity of the aqueous system, making it more favorable for the non-polar regions of the molecule (like the tert-butyl group) to enter solution.[10]

  • Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. For your experiment, you can then perform a serial dilution into your aqueous assay buffer. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Q3: I successfully dissolved the compound by raising the pH, but it precipitated when I added it to my acidic cell culture medium. Why?

Answer: This is a classic example of pH-dependent precipitation. Your stock solution was at a high pH where the compound was in its soluble ionized form. When you introduced it to the acidic medium (e.g., pH < 6), the compound became protonated, converting back to its neutral, poorly soluble form, causing it to crash out of solution.

  • Troubleshooting Workflow:

    • Use a Co-solvent Stock: The most reliable solution is to prepare your primary stock in DMSO as described in Q2. The subsequent dilution into the medium, even if it's acidic, is usually large enough that the compound remains below its solubility limit in the final mixture.

    • Formulate with Excipients: For more advanced applications, consider using solubilizing excipients like cyclodextrins, which can encapsulate the non-polar part of the molecule and keep it in solution across a wider pH range.

Q4: Can I improve solubility by forming a stable salt of the compound before my experiment?

Answer: Yes, salt formation is a very powerful and widely used technique in drug development to enhance the solubility and dissolution rate of ionizable compounds.[11][12][13]

  • Mechanism: By reacting this compound with a suitable base (a counterion), you can create a solid salt form (e.g., sodium or potassium 5-tert-butylnicotinate). This pre-formed salt will dissolve much more readily in neutral water than the parent free acid because it dissociates directly into the soluble ionized form.[6]

  • When to Use: This is particularly useful if you need to prepare a solid formulation or if you want to avoid pH adjustment at the time of dissolution. Screening for the optimal salt form is a common early-stage drug development activity.[11]

Experimental Protocols & Workflows
Protocol 1: pH-Mediated Solubilization in Aqueous Buffer

This protocol is for preparing a ready-to-use aqueous solution where the final pH is controlled.

  • Objective: To prepare a 1 mg/mL solution of this compound in PBS (pH 7.4).

  • Materials: this compound, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M NaOH, pH meter, magnetic stirrer and stir bar.

  • Procedure:

    • Weigh 10 mg of this compound into a clean glass vial.

    • Add 8 mL of PBS (pH 7.4) to the vial to create a slurry.

    • Place the vial on a magnetic stirrer.

    • Begin stirring. You will observe that the solid does not fully dissolve.

    • While monitoring the pH, add 0.1 M NaOH drop by drop. You should see the solid begin to dissolve as the pH slightly increases.

    • Continue adding base until all the solid has dissolved completely. The solution should be clear.

    • Check the final pH. If it has risen above 7.4, you can back-titrate carefully with dilute HCl. However, a small increase is often acceptable.

    • Transfer the solution to a 10 mL volumetric flask and add PBS to bring the final volume to 10.0 mL.

    • Validation: Visually inspect the solution for any cloudiness or precipitate. For quantitative validation, analyze the concentration of the filtered solution via HPLC-UV.

Diagram: Troubleshooting Workflow

This diagram outlines the decision-making process for solubilizing the compound.

G start Start: Compound Precipitates check_solvent Is the solvent purely aqueous? start->check_solvent ph_adjust Strategy 1: pH Adjustment (Increase pH > 7) check_solvent->ph_adjust Yes cosolvent Strategy 2: Use Organic Co-solvent (e.g., DMSO, Ethanol) check_solvent->cosolvent No dissolved_ph Does it dissolve? ph_adjust->dissolved_ph dissolved_ph->cosolvent No success Success: Solution is Clear dissolved_ph->success Yes dissolved_cosolvent Does it dissolve? cosolvent->dissolved_cosolvent advanced Strategy 3: Advanced Formulation (e.g., Salt Formation, Excipients) dissolved_cosolvent->advanced No dissolved_cosolvent->success Yes fail Re-evaluate: Consult Senior Scientist advanced->fail

Caption: A decision tree for troubleshooting the solubility of this compound.

Diagram: pH-Dependent Ionization

This diagram illustrates the relationship between pH and the chemical form of the molecule.

G Effect of pH on Species Distribution cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 8) low_ph_form R-COOH (Neutral Form) low_ph_sol Poorly Water Soluble low_ph_form->low_ph_sol high_ph_form R-COO⁻ + H⁺ (Ionized Form) low_ph_form->high_ph_form  pKa (~4-5)   high_ph_sol Highly Water Soluble high_ph_form->high_ph_sol

Caption: Ionization equilibrium of this compound as a function of pH.

References
  • MySkinRecipes. 5-(tert-Butyl)nicotinic acid. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 177-184. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Al-khattawi, A., et al. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Applied Pharmaceutical Science, 11(11), 016-026. Available at: [Link]

  • Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available at: [Link]

  • CompoundingToday.com. pH Adjusting Database. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22101573, 5-Tert-butylnonane. Available at: [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility? (2023). Available at: [Link]

  • ResearchGate. Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmapproach. Available at: [Link]

  • Ask A Formulator. How Do You Solubilize An API That Does Not Want To Dissolve?. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1514301, 5-Nitronicotinic acid. Available at: [Link]

  • Singh, S., & Kumar, S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6. Available at: [Link]

  • PH adjustment: Significance and symbolism. (2026). ScienceDirect. Available at: [Link]

  • Scribd. Improving API Solubility Wp12169en MK. Available at: [Link]

  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2548. Available at: [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

  • Williams, H. D., et al. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Pharmaceuticals, 6(3), 301-316. Available at: [Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available at: [Link]

  • National Center for Biotechnology Information. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. Available at: [Link]

  • National Center for Biotechnology Information. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid. Available at: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available at: [Link]

  • National Center for Biotechnology Information. Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents. Available at: [Link]

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Technical Support Center: Navigating Stability Challenges of 5-Tert-butylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-tert-butylnicotinic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the stability issues that can be encountered during the handling, storage, and experimental use of these compounds. This guide offers in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound derivatives, providing foundational knowledge for their effective use.

Q1: What are the primary stability concerns for this compound and its derivatives?

A1: While specific data for 5-tert-butylnicotinc acid is limited, based on the general behavior of nicotinic acid derivatives, the primary stability concerns include susceptibility to decarboxylation, particularly under thermal stress, and potential degradation under high pH conditions. The electron-donating nature of the tert-butyl group may influence the electron density of the pyridine ring, potentially affecting its reactivity and degradation pathways compared to unsubstituted nicotinic acid.

Q2: How should this compound be properly stored?

A2: To ensure stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere.[1][2] This minimizes exposure to moisture and atmospheric oxygen, which can contribute to degradation over time.

Q3: What impact does the tert-butyl group have on the stability of the nicotinic acid scaffold?

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: Specific incompatibility studies on this compound are not widely published. However, as a general precaution for acidic active pharmaceutical ingredients (APIs), it is advisable to assess compatibility with basic excipients, which could lead to salt formation or catalyze degradation. Forced degradation studies with potential formulation components are recommended to identify any adverse interactions.[5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound and its derivatives.

Issue 1: Unexpected Peaks Observed in HPLC Analysis After Storage

Q: I've observed additional peaks in my HPLC chromatogram of a this compound derivative after storing the sample in solution. What could be the cause?

A: The appearance of new peaks suggests degradation of your compound. The most likely culprits are hydrolysis or oxidation, especially if the solution was not stored under optimal conditions.

  • Causality: The nicotinic acid moiety can be susceptible to various degradation pathways. Depending on the solvent and storage conditions (temperature, light exposure, pH), your derivative may be degrading. The tert-butyl group itself is generally stable, but its electronic influence on the pyridine ring could modulate reactivity.

  • Troubleshooting Protocol:

    • Characterize the Degradants: Use LC-MS to obtain the mass of the unexpected peaks. This will provide initial clues as to the nature of the degradation products (e.g., addition of oxygen, loss of a functional group).

    • Perform Forced Degradation Studies: To confirm the degradation pathway, subject a fresh sample of your compound to forced degradation conditions.[5][6] This involves exposing the compound to stress conditions such as:

      • Acidic and Basic Hydrolysis: Treat with HCl and NaOH solutions at elevated temperatures.

      • Oxidation: Use hydrogen peroxide.

      • Thermal Stress: Heat the solid compound or a solution.

      • Photostability: Expose to UV and visible light as per ICH Q1B guidelines.[7]

    • Compare Chromatograms: Compare the chromatograms from the forced degradation studies with your stored sample. If the retention times of the new peaks match, you can identify the degradation pathway.

  • Solution:

    • Optimize Storage Conditions: Store solutions for short periods at 2-8°C and protected from light. For long-term storage, consider storing as a solid under an inert atmosphere.

    • pH Control: If working in solution, ensure the pH is in a range where the compound is most stable. A pH-rate profile study can determine this optimal range.[8][9]

Issue 2: Poor Recovery of the Compound During Aqueous Workup

Q: I am experiencing low yields of my this compound derivative after performing an aqueous extraction. Why is this happening and how can I improve it?

A: The solubility of your compound is likely pH-dependent due to the carboxylic acid and the pyridine nitrogen. Poor recovery during extraction is often due to the compound partitioning into the aqueous phase at an unfavorable pH.

  • Causality: As a carboxylic acid, your compound will be deprotonated and more water-soluble at higher pH. The pyridine nitrogen can be protonated at low pH, also increasing aqueous solubility. Therefore, the pH of the aqueous phase during extraction is critical.

  • Troubleshooting Protocol:

    • Determine the pKa: If not known, determine the pKa of your derivative. This will help predict its ionization state at different pH values.

    • pH Adjustment: During the extraction, carefully adjust the pH of the aqueous layer to a point where your compound is in its neutral, most non-polar form to maximize partitioning into the organic solvent. This is typically a pH between the pKa of the carboxylic acid and the pKa of the pyridinium ion.

  • Solution:

    • Acidic Extraction: To extract the compound into an organic solvent, acidify the aqueous layer to a pH of approximately 3-4. This will ensure the carboxylic acid is protonated and the pyridine nitrogen is not significantly protonated, making the molecule less polar.

    • Solvent Choice: Use a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are common choices, but the optimal solvent may depend on the specific derivative.

Issue 3: Formulation Instability and Precipitation

Q: My formulation containing a this compound derivative shows precipitation over time. What is causing this instability?

A: Precipitation can be due to several factors, including poor solubility of the compound in the chosen vehicle, pH shifts, or the formation of less soluble degradation products.

  • Causality: The solubility of your derivative is a key factor. If the concentration in your formulation exceeds its solubility limit in the vehicle, it will precipitate. Changes in temperature or pH can also affect solubility. Additionally, if the compound degrades to a less soluble product, that can also lead to precipitation.

  • Troubleshooting Protocol:

    • Solubility Assessment: Determine the solubility of your compound in the formulation vehicle at different temperatures.

    • pH Monitoring: Measure the pH of the formulation over time to see if there are any shifts that could be causing the precipitation.

    • Analyze the Precipitate: Isolate and analyze the precipitate using techniques like HPLC and mass spectrometry to determine if it is the parent compound or a degradant.

  • Solution:

    • Formulation Optimization:

      • Co-solvents: Consider adding a co-solvent to increase the solubility of your compound.

      • pH Adjustment: Buffer the formulation to a pH where the compound is most soluble and stable.

      • Surfactants: The use of surfactants can help to keep the compound in solution.

    • Forced Degradation Insights: Information from forced degradation studies can help predict if a degradant is likely to be less soluble and guide formulation strategies to prevent its formation.

Visualizations

Diagram 1: Potential Degradation Workflow

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis & Conclusion cluster_3 Resolution A Unexpected peaks in HPLC B LC-MS Analysis (Identify Mass of Degradants) A->B C Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) A->C D Compare Chromatograms B->D C->D E Identify Degradation Pathway D->E F Optimize Storage Conditions (Temp, Light, pH) E->F G Reformulate if Necessary E->G

Caption: Workflow for investigating compound degradation.

Data Summary

Table 1: General Forced Degradation Conditions for Pyridine Carboxylic Acids

Stress ConditionReagent/ParameterTypical DurationPotential Degradation
Acid Hydrolysis0.1 M - 1 M HCl2 - 24 hoursHydrolysis of ester or amide derivatives
Base Hydrolysis0.1 M - 1 M NaOH2 - 24 hoursHydrolysis, potential ring opening at harsh conditions
Oxidation3% - 30% H₂O₂2 - 24 hoursN-oxide formation, ring hydroxylation
Thermal60°C - 80°C24 - 72 hoursDecarboxylation
PhotolyticICH Q1B exposureAs per guidelinesPhotodegradation products

Note: These are general starting conditions and should be optimized for the specific this compound derivative being tested. The goal is to achieve 5-20% degradation.[10]

References

  • 5-(tert-Butyl)nicotinic acid - MySkinRecipes. (n.d.). Retrieved January 23, 2026, from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Lv, P., Wang, Y., Zhang, J., Wang, C., & Li, J. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9689.
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products- a review. International Journal of Pharmaceutical Sciences and Research, 6(5), 1883.
  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.
  • Tomeh, D., Atia, T., Al-Hiari, Y., & Al-Souod, K. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 776.
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  • Baran, P. S., & Zultanski, S. L. (2019). Thermal Stability of 2-Butynoic Acid (Tetrolic Acid). Organic Process Research & Development, 23(5), 1074-1077.
  • Preparation method of high-purity 5-methyl-nicotinic acid. (2017). CN106699650A.
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  • Waterman, K. C. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 112(1), 1-10.
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  • This compound (C10H13NO2). (n.d.). PubChemLite. Retrieved January 23, 2026, from [Link]

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Technical Support Center: Optimization of Reaction Conditions for Synthesizing 5-Tert-butylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Tert-butylnicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, high-yield results.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for the unique steric and electronic properties conferred by the tert-butyl group.[1] However, its synthesis is not trivial and presents several challenges, including regioselectivity, harsh reaction conditions, and purification difficulties. This guide focuses on the two most prevalent and practical synthetic strategies, providing a framework for troubleshooting and optimization.

Overview of Primary Synthetic Pathways

The two most common approaches to constructing this compound involve either the oxidation of a pre-installed alkyl group or the direct carboxylation of a pyridine ring via an organometallic intermediate. Each path has distinct advantages and associated challenges.

Synthetic_Pathways cluster_0 Route A: Oxidation cluster_1 Route B: Carboxylation via Organometallic A_start 3-tert-butyl-5-methylpyridine A_reagent Oxidizing Agent (e.g., KMnO4) A_start->A_reagent B_start 3-tert-butyl-5-bromopyridine A_product This compound A_reagent->A_product B_reagent 1. Mg or n-BuLi 2. CO2 (Dry Ice) B_start->B_reagent B_intermediate Organometallic Intermediate (Grignard or Organolithium) B_product This compound B_intermediate->B_product Carboxylation B_reagent->B_intermediate Halogen-Metal Exchange

Caption: High-level overview of the two primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield in the Carboxylation of 3-tert-butyl-5-bromopyridine (Route B)

Question: My reaction yield is consistently below 30% when attempting to carboxylate 3-tert-butyl-5-bromopyridine using an organolithium or Grignard pathway. What are the most likely causes and how can I fix them?

Answer: This is a classic and often frustrating problem in organometallic chemistry. The issue almost always stems from the generation and stability of the reactive intermediate. Let's break down the probable causes.

Probable Cause A: Incomplete Formation of the Organometallic Intermediate The formation of a Grignard or organolithium reagent is highly sensitive to the reaction environment. The presence of even trace amounts of water or oxygen will quench the reagent as it forms.

  • Scientific Rationale: Organolithium and Grignard reagents are exceptionally strong bases and nucleophiles.[2][3] They will readily react with any available acidic protons, particularly the O-H bonds in water, in a rapid acid-base reaction that is much faster than the desired halogen-metal exchange.

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (Argon or Nitrogen). Solvents (e.g., THF, Diethyl Ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous packaging system and used immediately.

    • Reagent Quality: Use freshly titrated n-Butyllithium. Over time, solutions of n-BuLi degrade, and the actual concentration can be significantly lower than stated on the bottle. For Grignard reactions, ensure the magnesium turnings are fresh and activated (e.g., by stirring under vacuum or adding a small crystal of iodine).

    • Temperature Control: Halogen-metal exchange with n-BuLi is typically performed at low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions.[4] Adding the n-BuLi slowly to the cooled solution of the aryl halide is critical.

Probable Cause B: Premature Quenching of the Organometallic Intermediate Once formed, the intermediate is still highly reactive and susceptible to quenching before it can react with CO₂.

  • Scientific Rationale: Atmospheric moisture and CO₂ can readily enter the reaction flask if the inert atmosphere is not maintained.

  • Troubleshooting Steps:

    • Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the entire process, from reagent addition to the final quench. Use septa and cannula transfer techniques for all liquid reagents.[4]

    • Proper CO₂ Quenching: Do not simply pour the reaction mixture over dry ice. This exposes the reaction to a large amount of atmospheric moisture condensing on the cold surface. Instead, crush high-quality, fresh dry ice (avoiding old, snowy ice that has adsorbed water) and, under a strong positive flow of inert gas, add the dry ice chunks directly to the reaction flask. Alternatively, cannula transfer the reaction solution into a separate flask containing a slurry of crushed dry ice in anhydrous THF.

Troubleshooting_Low_Yield Start Low Yield in Carboxylation (Route B) Check_Conditions Are reaction conditions strictly anhydrous and inert? Start->Check_Conditions Check_Reagent Is the organolithium reagent (e.g., n-BuLi) freshly titrated? Check_Conditions->Check_Reagent Yes Sol_Dry ACTION: - Flame-dry all glassware. - Use freshly distilled anhydrous solvent. Check_Conditions->Sol_Dry No Check_Quench Was the CO2 quench performed correctly with fresh dry ice? Check_Reagent->Check_Quench Yes Sol_Reagent ACTION: - Titrate n-BuLi before use. - Use fresh, activated Mg for Grignard. Check_Reagent->Sol_Reagent No Sol_Quench ACTION: - Add crushed dry ice to the flask. - OR Cannula transfer reaction to a dry ice/THF slurry. Check_Quench->Sol_Quench No Success Yield Improved Check_Quench->Success Yes Sol_Dry->Check_Conditions Sol_Reagent->Check_Reagent Sol_Quench->Check_Quench Protocol_Workflow Setup 1. Setup - Flame-dry a 3-neck flask. - Equip with stir bar, septum, N2 inlet. - Add 3-tert-butyl-5-bromopyridine and anhydrous THF. Cooling 2. Cooling - Cool flask to -78 °C (Dry Ice / Acetone Bath). Setup->Cooling Lithiation 3. Lithiation - Slowly add n-BuLi solution via syringe. - Stir for 1 hour at -78 °C. Cooling->Lithiation Carboxylation 4. Carboxylation - Add excess crushed dry ice to the flask. - Allow to warm slowly to room temperature. Lithiation->Carboxylation Workup 5. Aqueous Workup - Quench with water. - Separate layers. Carboxylation->Workup Purification 6. Acid-Base Extraction - Extract organic with aq. NaHCO3. - Acidify aqueous layer with HCl to precipitate product. Workup->Purification Isolation 7. Isolation - Filter the solid product. - Recrystallize from Ethanol/Water. Purification->Isolation

Sources

challenges and solutions for scaling up 5-Tert-butylnicotinic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 5-Tert-butylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this key chemical intermediate. As a building block in pharmaceuticals and agrochemicals, developing a robust and scalable manufacturing process is critical.[1] This document provides in-depth troubleshooting advice, process optimization strategies, and detailed protocols to navigate the complexities of moving from the laboratory bench to pilot and production scales.

Part 1: Synthesis and Scale-Up Strategy
1.1 Choosing a Scalable Synthetic Route

The economic viability and environmental impact of large-scale production are heavily influenced by the initial choice of synthetic route. While multiple pathways may exist at the lab scale, only a few are practical for industrial production.

Common Synthetic Approaches for Nicotinic Acid Derivatives:

Starting Material Key Transformation Advantages Scalability Challenges
3-Methyl-5-tert-butylpyridineCatalytic AmmoxidationHigh atom economy, potentially continuous process.Requires specialized high-temperature/pressure reactors; catalyst sensitivity and lifetime.
5-tert-butyl-2-methylpyridineOxidation with Nitric AcidWell-established chemistry for nicotinic acids.[2][3]Highly exothermic reaction, evolution of toxic NOx gases, significant waste stream.[4]
5-tert-butylnicotinonitrileAlkaline HydrolysisRelatively clean transformation, high conversion.[5]Handling of cyanide-containing intermediates; potential for amide byproduct formation.[6]

Expert Recommendation: For initial scale-up, the hydrolysis of 5-tert-butylnicotinonitrile often presents the most manageable balance of safety, yield, and operational complexity. While direct oxidation routes are common, managing the severe exotherms and gaseous byproducts requires significant engineering controls that may not be feasible in a pilot plant setting.[7]

1.2 The Inevitable Challenges of Scale-Up

Transitioning a chemical synthesis from a flask to a multi-hundred-liter reactor is not merely a matter of increasing reagent volumes. Physical and chemical behaviors change dramatically, introducing unforeseen variables.[7]

  • Thermal Management: Exothermic reactions that are easily controlled in a lab flask with an ice bath can generate heat far faster than a large reactor's cooling jacket can remove it, potentially leading to runaway reactions, degradation of the product, and amplification of side reactions.[7]

  • Mass Transfer & Mixing: The efficient mixing achieved by a small magnetic stir bar does not scale. In a large vessel, inadequate mixing can create "dead zones" with localized concentrations of reagents or uneven temperature distribution, leading to incomplete reactions and increased impurity formation.[7]

  • Impurity Amplification: A 1% impurity at a 10-gram scale is a minor issue. At a 100-kilogram scale, it represents 1 kilogram of waste that must be separated, significantly impacting downstream purification, yield, and cost.[7]

Part 2: Troubleshooting Guide & FAQs

This section addresses specific problems encountered during the scale-up process in a question-and-answer format.

Synthesis & Reaction Monitoring

Q1: My reaction yield dropped from 90% at the 10g scale to 60% at the 1kg scale. What's the most likely cause?

A: This is a classic scale-up problem with several potential root causes. Your first step is to determine if the reaction went to completion.

  • Check for Incomplete Reaction: Use in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of your starting material.[6] If the starting material is still present after the standard reaction time, consider the following:

    • Poor Mixing: The larger reactor may have inefficient stirring, preventing reagents from interacting effectively.[7]

    • Temperature Gradients: Localized cool spots within the reactor can slow the reaction rate.[7]

    • Solution: Increase stirring speed (if safe and feasible) and consider extending the reaction time. Log temperature data from different points in the reactor if possible.

  • Investigate Side Reactions: If the reaction went to completion, the loss of yield is likely due to the formation of byproducts.

    • Cause: The increased heat generated during the larger-scale reaction (poor thermal management) can activate alternative reaction pathways.[7] For instance, in a nitrile hydrolysis, excessive heat can promote the formation of unwanted amide intermediates.[6]

    • Solution: Improve heat removal by slowing the addition rate of key reagents and ensuring the reactor's cooling system is operating at maximum efficiency.

Q2: I'm attempting an oxidation reaction using nitric acid, and the reaction is becoming uncontrollable. Why is this happening?

A: Oxidation with nitric acid is notoriously exothermic and can produce large volumes of gas.[6][8] An uncontrollable reaction, or "runaway," is a critical safety event.

  • Causality: The heat generated by the reaction is exceeding the cooling capacity of your system. This increases the reaction rate, which in turn generates even more heat in a dangerous feedback loop.[7]

  • Immediate Actions (Safety First): Follow your site's emergency protocols. This may involve emergency cooling, quenching, or evacuation.

  • Prevention and Control:

    • Slow Reagent Addition: Add the nitric acid slowly and sub-surface to prevent localized heating.[2]

    • Adequate Cooling: Ensure your reactor is appropriately sized for the heat load. A thorough process safety review and calorimetric study (e.g., using a Reaction Calorimeter) is highly recommended before scaling up exothermic reactions.

    • Proper Venting: The reactor must be able to safely vent the nitrogen oxide gases that evolve.[7]

Purification & Isolation

Q3: My crude this compound has a persistent yellow or brown color, even after initial crystallization. How can I improve its purity?

A: Color often indicates the presence of minor, highly conjugated impurities that are difficult to remove.

  • Activated Carbon Treatment: Before crystallization, dissolve the crude product in a suitable solvent and treat it with activated carbon. The carbon will adsorb many colored impurities. A typical loading is 1-5% by weight.

  • Optimize Recrystallization Solvent: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Significant material loss can occur if an inappropriate solvent or excessive volume is used.[6]

  • Pre-Melt Purification: For some nicotinic acid derivatives, melting the crude product before a final recrystallization step can significantly improve purity and reduce the need for multiple, yield-reducing recrystallizations.[6]

Q4: I'm losing a significant amount of product during the crystallization and filtration steps. How can I minimize these losses?

A: This is a common issue related to the solubility of the product and the physical handling at a larger scale.

  • Solubility Issues: this compound, like nicotinic acid itself, has limited solubility in water.[3] Using large volumes of water for recrystallization will lead to significant losses in the mother liquor.[3] Minimize the solvent volume to the amount just necessary to dissolve the product at reflux.

  • Avoid Ammonium Salt Formation: If ammonia was used in a preceding step (e.g., from hydrolysis of a nitrile), residual ammonium ions can form ammonium nicotinate. This salt is highly soluble and will prevent the free acid from crystallizing efficiently, drastically reducing your isolated yield.[3] Ensure the pH is sufficiently acidic to fully protonate the carboxylic acid before crystallization.

  • Filtration and Washing: Use a Büchner funnel with a properly sized filter paper. Once the product is filtered, wash the cake with a minimal amount of ice-cold recrystallization solvent to wash away impurities without dissolving a significant amount of the product.

Part 3: Experimental Protocols & Workflows
Workflow for Scaling Up Production

This diagram illustrates the logical progression from laboratory-scale success to full-scale manufacturing.

G cluster_lab Phase 1: Laboratory cluster_pilot Phase 2: Pilot Plant cluster_prod Phase 3: Production lab_synth Lab-Scale Synthesis (1-100g) route_opt Route Optimization & Analytical Method Dev. lab_synth->route_opt safety_review Process Hazard Analysis (HAZOP, Calorimetry) route_opt->safety_review Select Lead Candidate pilot_run Pilot Scale Run (1-50kg) safety_review->pilot_run Define Safe Operating Limits process_opt Process Parameter Optimization (PPO) pilot_run->process_opt tech_transfer Technology Transfer & Validation Batches process_opt->tech_transfer Lock Final Process full_scale Full-Scale Production (>100kg) tech_transfer->full_scale G start Low Yield Observed After Scale-Up check_completion 1. Check Reaction Completion (TLC, HPLC, GC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Yes complete Reaction Complete check_completion->complete No cause_incomplete1 Inadequate Mixing incomplete->cause_incomplete1 cause_incomplete2 Poor Heat Transfer (Too Cold) incomplete->cause_incomplete2 cause_incomplete3 Incorrect Stoichiometry incomplete->cause_incomplete3 check_impurities 2. Analyze Crude Impurity Profile (HPLC, LC-MS) complete->check_impurities impurities_high Byproducts Increased check_impurities->impurities_high Yes impurities_ok Impurity Profile Unchanged check_impurities->impurities_ok No cause_impurities1 Poor Heat Transfer (Too Hot) impurities_high->cause_impurities1 cause_impurities2 Localized Reagent Concentration impurities_high->cause_impurities2 check_workup 3. Review Isolation & Purification Procedure impurities_ok->check_workup cause_workup1 Product Loss to Mother Liquor (High Solubility) check_workup->cause_workup1 cause_workup2 Mechanical Losses During Transfer/Filtration check_workup->cause_workup2

Caption: A decision tree for troubleshooting low yield in scale-up.

References
  • Princeton University. (n.d.). OA Guide to Water Purification. Retrieved from Princeton University website: [Link]

  • Unknown Source. (n.d.). NITRIC ACID SAFETY.
  • ResearchGate. (n.d.). Post synthetic application. a) Large scale synthesis of 2 a. b).... Retrieved from ResearchGate website: [Link]

  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from MDPI website: [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from HWS Labortechnik Mainz website: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid. Retrieved from ResearchGate website: [Link]

  • IRIS. (n.d.).
  • Unknown Source. (2023).
  • ResearchGate. (2025). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Retrieved from ResearchGate website: [Link]

  • MySkinRecipes. (n.d.). 5-(tert-Butyl)nicotinic acid. Retrieved from MySkinRecipes website: [Link]

  • Library of Science - Biblioteka Nauki. (n.d.). Optimization of the epoxidation process of (1Z,5…. Retrieved from Biblioteka Nauki website: [Link]

  • Unknown Source. (n.d.). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for.
  • Unknown Source. (n.d.). Scaling up the Synthesis of a Hydroxyquinoline-Functionalized p-tert-Butylcalixa[9]rene.

  • Organic Syntheses. (n.d.). nicotinic acid. Retrieved from Organic Syntheses website: [Link]

  • Universität Bayreuth. (n.d.).
  • Unknown Source. (2021). Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13.
  • Atlas Scientific. (n.d.). Water Purification Methods. Retrieved from Atlas Scientific website: [Link]

  • Journal of Chemical Engineering Research Progress. (2025). Optimization of Acetic Acid Production Process Using the Cativa Method for Increasing Product Purity. Retrieved from Journal of Chemical Engineering Research Progress website: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl nitrite (TBN). Retrieved from Organic Chemistry Portal website: [Link]

  • YouTube. (2025). SHTF Water: 5 Unconventional Purification Methods When Filters Fail. Retrieved from YouTube website: [Link]

  • Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.
  • UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from UK-CPI.com website: [Link]

  • NIH. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. Retrieved from NIH website: [Link]

  • PubMed. (n.d.).
  • Beilstein Journals. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from Beilstein Journals website: [Link]

Sources

methods for impurity profiling and removal in 5-Tert-butylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-tert-butylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for impurity profiling and removal. Here, we move beyond simple protocols to explain the scientific rationale behind our recommendations, ensuring you can effectively troubleshoot and optimize your own experiments.

Section 1: Impurity Profiling - Identification and Quantification

Impurity profiling is a critical activity in pharmaceutical development, essential for ensuring the safety, efficacy, and quality of an Active Pharmaceutical Ingredient (API).[1][2] This section addresses common challenges in detecting, identifying, and quantifying impurities associated with this compound.

Frequently Asked Questions (FAQs): Impurity Profiling

Q1: What are the likely impurities I should expect in my this compound sample?

A1: Impurities can originate from various stages, including synthesis, storage, and degradation.[2] They are broadly classified as organic, inorganic, and residual solvents. For this compound, potential organic impurities largely depend on the synthetic route. A common route involves the oxidation of a beta-substituted pyridine. Therefore, you should anticipate:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as 3-methyl-5-tert-butylpyridine.

    • Intermediates: Partially oxidized species or other synthetic intermediates.

    • By-products: Resulting from side reactions, such as isomers or over-oxidized products.

  • Degradation Products:

    • These arise from the exposure of the API to stress conditions like acid, base, oxidation, heat, or light.[3] Forced degradation studies are essential to predict these impurities.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.

Potential Impurity Type Example/Description Typical Source
Starting Material3-methyl-5-tert-butylpyridineIncomplete synthesis reaction
IntermediatesAldehyde or alcohol precursorsIncomplete oxidation
By-productsIsomeric forms, decarboxylated speciesSide reactions during synthesis
Degradation ProductsN-oxides, hydroxylated pyridinesOxidation, hydrolysis, photolysis[3][4]
Residual SolventsToluene, Acetonitrile, AlcoholsSynthesis and purification steps

Q2: What is the best analytical technique to start with for profiling these impurities?

A2: High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup (RP-HPLC), is the gold standard and the most robust starting point for analyzing organic impurities in pharmaceutical compounds like this compound.[2]

  • Why RP-HPLC? The technique is ideal for separating polar, non-volatile compounds. This compound has both polar (carboxylic acid, pyridine nitrogen) and non-polar (tert-butyl group) moieties, making it well-suited for separation on a C18 or similar column. Its compatibility with aqueous and organic mobile phases allows for flexible method development.

Q3: My HPLC chromatogram shows several small peaks. How do I know if they are significant?

A3: The significance of an impurity peak is determined by regulatory guidelines, primarily those from the International Council for Harmonisation (ICH).[5] The key is to compare the peak area of the impurity to that of the main API peak and determine its concentration as a percentage. The ICH Q3A(R2) guideline provides specific thresholds.[6]

Threshold Maximum Daily Dose ≤ 2 g/day Action Required
Reporting ≥ 0.05%Any impurity at or above this level must be reported in regulatory submissions.
Identification ≥ 0.10%The structure of any impurity at or above this level must be determined.
Qualification ≥ 0.15%Any impurity at or above this level must be assessed for its biological safety.
Data synthesized from ICH Q3A(R2) and ICH Q3B(R2) guidelines.[5][7]

Q4: How can I identify the chemical structure of an unknown impurity?

A4: A hyphenated technique, Liquid Chromatography-Mass Spectrometry (LC-MS), is the most powerful tool for this purpose.[8]

  • The Causality: LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. As a peak elutes from the HPLC, the MS provides the molecular weight of the compound.[2] High-resolution mass spectrometry (HRMS) can even provide the elemental formula. Further fragmentation (MS/MS) can yield structural fragments, allowing you to piece together the impurity's structure, often by comparing it to the parent molecule. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used, though this often requires isolating the impurity first.[1]

Troubleshooting Guide: HPLC Method Development
Problem Potential Cause & Scientific Rationale Recommended Solution
Poor Peak Shape (Tailing) Secondary Interactions: The acidic nature of this compound can cause interactions with residual silanols on the silica-based column packing, leading to tailing.1. Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid to the mobile phase to suppress the ionization of the carboxylic acid, reducing these interactions. 2. Use a High-Purity Column: Employ a modern, end-capped column with low silanol activity.
Poor Resolution Between API and Impurity Insufficient Selectivity: The mobile phase and stationary phase combination is not providing enough differential interaction to separate the compounds.1. Optimize Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the gradient slope to be shallower. 2. Change Column Chemistry: If mobile phase optimization fails, switch to a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded column) to introduce different separation mechanisms (like pi-pi interactions).
Impurity Peak Co-elutes with API Inadequate Separation or Peak Purity: The impurity is structurally very similar to the API, or the method lacks the resolving power.1. Conduct Forced Degradation: Develop a robust, stability-indicating method by analyzing samples from forced degradation studies.[3] This ensures the method can separate the API from its potential degradation products. 2. Use a Diode Array Detector (DAD/PDA): A DAD allows for peak purity analysis. If the UV spectrum is not homogenous across the peak, it indicates co-elution.
Workflow & Protocol: Impurity Profiling

The following diagram outlines a logical workflow for the comprehensive profiling of impurities.

ImpurityProfilingWorkflow cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Analytical Method Development cluster_id Phase 3: Identification & Quantification Sample Receive API Sample Prep Prepare Sample (Dilute in Mobile Phase) Sample->Prep ForcedDeg Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Prep->ForcedDeg HPLCDev Develop HPLC-UV Method (Screen Columns & Mobile Phases) Prep->HPLCDev ForcedDeg->HPLCDev MethodVal Validate Method (Specificity, Linearity, LOD, LOQ) HPLCDev->MethodVal Quant Quantify Impurities (Relative to API) MethodVal->Quant ID_Threshold Impurity > Identification Threshold? Quant->ID_Threshold LCMS Characterize by LC-MS/MS (Determine Mass & Fragments) ID_Threshold->LCMS Yes FinalReport Final Impurity Profile Report ID_Threshold->FinalReport No NMR Isolate and Confirm by NMR (If necessary) LCMS->NMR NMR->FinalReport

Caption: Workflow for API Impurity Profiling and Identification.

Section 2: Impurity Removal - Purification Strategies

Once impurities have been identified and quantified, the next critical step is their removal to meet regulatory specifications. This section focuses on practical methods for purifying crude this compound.

Frequently Asked Questions (FAQs): Impurity Removal

Q1: What is the most effective and scalable method for purifying this compound?

A1: Recrystallization is typically the most effective, economical, and scalable method for purifying crystalline solids like this compound. The principle relies on the difference in solubility between the API and the impurities in a chosen solvent at different temperatures.[9] The goal is to find a solvent that dissolves the API and impurities when hot but allows only the pure API to crystallize upon cooling, leaving the impurities behind in the solvent (mother liquor).[10]

Q2: How do I select the right solvent for recrystallization?

A2: An ideal recrystallization solvent should:

  • Not react with the compound.

  • Dissolve the compound sparingly or not at all at room temperature .

  • Dissolve the compound completely at its boiling point .[10]

  • Yield high-quality crystals upon cooling.

  • Have a boiling point below the melting point of the compound.

  • Be easily removable from the purified crystals (i.e., be volatile).

For this compound, good starting points for solvent screening would be water, ethanol, isopropanol, or mixtures like ethanol/water. A patent for purifying nicotinic acid itself suggests recrystallization from hot water after an initial melt step to destroy chromophores.[11] Another patent on a related bromonicotinic acid uses isopropyl alcohol.[12]

Q3: My compound "oils out" instead of crystallizing during recrystallization. What's wrong?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system. The compound comes out of solution as a liquid instead of a solid.

  • The Causality: This is common when the solution is cooled too quickly or when the boiling point of the solvent is much higher than the compound's melting point. Impurities can also suppress the melting point, contributing to this issue.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask can help.[13]

    • If the problem persists, try a lower-boiling point solvent or a solvent mixture.

Q4: I'm not getting any crystal formation even after the solution has cooled. What should I do?

A4: This indicates a supersaturated solution that requires induction to begin crystallization.

  • Solution:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic glass fragments provide a nucleation site for crystal growth.[13]

    • Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution. This provides a template for crystallization to begin.

    • Cool Further: Place the flask in an ice bath to further decrease solubility.

    • Reduce Solvent Volume: If too much solvent was added, you may need to evaporate some of it and attempt the cooling process again.

Protocol: Recrystallization of this compound

This protocol provides a self-validating system by including a final purity check.

  • Solvent Selection: Start by testing solubility in small test tubes with various solvents (e.g., water, ethanol, isopropanol). Find a solvent that requires heating to dissolve the crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing yield.[10]

  • Decolorization (Optional): If the solution is colored, it may indicate colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. Causality: Pre-heating the funnel prevents premature crystallization of the product on the filter paper.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent. Causality: Using ice-cold solvent removes residual mother liquor (containing dissolved impurities) without re-dissolving a significant amount of the product.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Validation: Check the purity of the recrystallized product using your validated HPLC method and measure its melting point. A sharp melting point close to the literature value indicates high purity.

Purification Strategy Workflow

PurificationStrategy Crude Crude this compound SolventScreen Step 1: Solvent Screening Crude->SolventScreen Dissolve Step 2: Dissolve in Minimum Hot Solvent SolventScreen->Dissolve Filter Step 3: Hot Filtration (Optional, for insolubles) Dissolve->Filter Cool Step 4: Slow Cooling & Crystallization Filter->Cool Isolate Step 5: Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Step 6: Wash with Cold Solvent Isolate->Wash Dry Step 7: Dry Under Vacuum Wash->Dry QC Step 8: Quality Control Check (HPLC Purity, Melting Point) Dry->QC PureAPI Pure API QC->PureAPI

Caption: Step-by-step workflow for the purification by recrystallization.

References

  • Research and Reviews: Journal of Pharmaceutical Analysis. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • International Journal of Novel Research and Development. Impurity Profiling in different analytical techniques. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.
  • International Journal of Trend in Scientific Research and Development. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF. [Link]

  • ResearchGate. forced degradation study -a new approach for stress testing of drug substances and drug products. [Link]

  • PubMed. Analytical advances in pharmaceutical impurity profiling. [Link]

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • European Medicines Agency. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • PubMed. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]

  • ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF. [Link]

  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]

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  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of Texas at Dallas. Recrystallization of Benzoic Acid. [Link]

  • Google Patents. Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - CN101676276B.
  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]

  • USP-NF. ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • Google Patents. Process for preparing 5-bromonicotinic acid - RU2039046C1.
  • YouTube. Recrystallisation of benzoic acid. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • OUCI. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. [Link]

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Technical Support Center: Crystallization of 5-Tert-butylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-tert-butylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. The unique amphiphilic nature of this compound, possessing both polar (pyridine ring, carboxylic acid) and non-polar (tert-butyl group) moieties, presents specific challenges that require careful control of experimental parameters. This document provides a structured, question-and-answer approach to troubleshoot and optimize your crystallization protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for crystallization?

Understanding the fundamental properties of this compound is the first step toward a successful crystallization. Its structure dictates its behavior in various solvents and conditions.

Key Properties of this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Boiling Point 309 °C (at 760 mmHg)[1]
Structural Features - Polar Heads: Carboxylic acid and a pyridine nitrogen capable of hydrogen bonding. - Non-polar Tail: A bulky tert-butyl group.N/A

The presence of both polar and non-polar groups gives the molecule an amphiphilic character . This means that its solubility will be highly dependent on the polarity of the solvent system. Molecules with such characteristics can be challenging to crystallize, as they may prefer to form micelles or stay in solution rather than forming an ordered crystal lattice[2].

Q2: How do I select an appropriate solvent system for the crystallization of this compound?

Solvent selection is the most critical parameter in crystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.

Given the amphiphilic nature of this compound, a single solvent might not provide the optimal solubility gradient. Therefore, a mixed-solvent system is often more effective.

Step-by-Step Protocol for Solvent Screening:

  • Initial Solubility Test:

    • Place a small amount of your compound (e.g., 10-20 mg) into several test tubes.

    • To each tube, add a different solvent (start with 0.5 mL) from the list of candidates below.

    • Observe solubility at room temperature. A good candidate will show poor solubility.

  • Hot Solubility Test:

    • Gently heat the tubes that showed poor solubility at room temperature.

    • A good solvent will fully dissolve the compound upon heating. If it dissolves too easily, the recovery will be poor. If it doesn't dissolve, it's not a suitable solvent.

  • Cooling and Crystallization:

    • Allow the solutions that dissolved upon heating to cool slowly to room temperature.

    • Observe for crystal formation. The ideal solvent will yield a good quantity of crystalline solid.

Recommended Solvent Systems to Screen:

Solvent SystemRationaleBoiling Point (°C)
Ethanol/Water Ethanol solubilizes the non-polar part, while water is an anti-solvent for it, creating a good polarity range.78-100
Acetone/Hexane Acetone is a moderately polar solvent, and hexane acts as a non-polar anti-solvent.56-69
Ethyl Acetate A good moderately polar solvent for many organic compounds.77
Isopropanol A slightly less polar alcohol that can offer a different solubility profile than ethanol.82
Acetonitrile A polar aprotic solvent that can be effective.[3]82

For the parent compound, nicotinic acid, the solubility order is generally DMSO >> ethanol > water > acetone > diethyl ether > acetonitrile[4]. This provides a good starting point for selecting solvents to test with the tert-butyl derivative.

Troubleshooting Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments.

Q3: My compound is "oiling out" and forming a liquid layer instead of crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a supersaturated liquid. This is a common issue with amphiphilic molecules.

Causality:

  • High Solute Concentration: The solution is too concentrated, causing the compound to precipitate before the solution has cooled sufficiently.

  • Rapid Cooling: Cooling the solution too quickly doesn't allow enough time for nucleation and ordered crystal growth.

  • Inappropriate Solvent: The boiling point of the solvent may be too low, or the solvent may have too strong an affinity for the compound.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.

  • Slow Down Cooling: After re-dissolving, allow the flask to cool very slowly. Insulate the flask by placing it in a beaker of hot water or covering it with glass wool.

  • Change Solvent System: If the problem persists, consider a higher boiling point solvent or a different mixed-solvent system.

Q4: No crystals are forming, even after the solution has cooled completely. What are the next steps?

This indicates that the solution is not supersaturated at the current temperature, or that the energy barrier for nucleation has not been overcome.

Causality:

  • Too Much Solvent: The compound remains fully dissolved even at low temperatures.

  • High Purity: Very pure compounds sometimes lack nucleation sites (impurities) to initiate crystallization.

Solutions (in order of application):

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide an energy surface for nucleation.

  • Seeding: If you have a previous crystal of this compound, add a tiny speck to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again.

  • Lower the Temperature: Place the flask in an ice bath or a refrigerator. Be aware that rapid cooling at this stage may lead to smaller crystals.

Q5: My crystal yield is very low. How can I improve it?

A low yield is a common problem that can often be rectified.

Causality:

  • Excessive Solvent: As mentioned above, using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

Solutions:

  • Second Crop Crystallization: After filtering your first batch of crystals, concentrate the remaining mother liquor by boiling off some of the solvent. Upon cooling, a second batch ("second crop") of crystals may form. Note that this crop may be less pure than the first.

  • Optimize Solvent Volume: In your next attempt, use less solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve your compound.

  • Ensure Complete Cooling: Allow the solution to cool for an adequate amount of time, potentially finishing in an ice bath for 15-20 minutes before filtration to maximize precipitation.

Q6: I'm getting very small, needle-like, or poor-quality crystals. How can I grow larger, higher-quality crystals?

Crystal size and quality are directly related to the rate of crystallization.

Causality:

  • Rapid Crystallization: If the solution becomes supersaturated too quickly (due to rapid cooling or high concentration), many nuclei form at once, leading to a large number of small crystals competing for the solute.

Solutions:

  • Slow Cooling is Key: This is the most effective method. Allow the solution to cool to room temperature over several hours. An insulated container or a dewar can be used.

  • Solvent System Adjustment: Use a solvent system where the solubility of the compound has a shallower temperature dependence. This means the solubility doesn't change as drastically with temperature, promoting slower crystal growth.

  • Reduce Concentration: Start with a slightly more dilute solution (as described in the "oiling out" section). This will require a lower temperature to be reached before nucleation begins, often leading to slower, more controlled growth.

Advanced Topics

Q7: I suspect I might have different polymorphs. How can I identify and control this?

Polymorphism is the ability of a compound to exist in more than one crystalline form.[5] These different forms can have different physical properties, such as solubility, melting point, and stability. Nicotinic acid and its derivatives are known to exhibit polymorphism.[5]

Identification:

  • Microscopy: Different polymorphs often have different crystal shapes (e.g., needles vs. plates).

  • Thermal Analysis (DSC): Differential Scanning Calorimetry can identify different melting points corresponding to different polymorphs.

  • X-Ray Diffraction (XRD): Powder or single-crystal XRD provides a definitive fingerprint of the crystal structure.

Control:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can stabilize different molecular conformations, leading to different polymorphs.

  • Cooling Rate: Rapid cooling often yields a less stable (metastable) polymorph, while slow cooling favors the most stable form.

  • pH Control: As discussed below, pH can significantly influence the form of the molecule in solution and, consequently, the resulting crystal structure.

Q8: What is the role of pH in the crystallization of this compound?

For ionizable molecules like this compound, pH is a powerful but often overlooked parameter for controlling crystallization.

Causality: this compound has two ionizable sites: the carboxylic acid (acidic) and the pyridine nitrogen (basic).

  • Low pH (Acidic): The pyridine nitrogen will be protonated (pyridinium ion), increasing water solubility.

  • High pH (Basic): The carboxylic acid will be deprotonated (carboxylate), also increasing water solubility.

  • Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a neutral zwitterion, where both groups are ionized but the net charge is zero. Solubility is at its minimum at the isoelectric point, which is often the ideal condition for crystallization from aqueous solutions. For nicotinic acid, the zwitterionic form is dominant in aqueous solutions[6].

Application: If you are using an aqueous co-solvent system (like ethanol/water), you can adjust the pH to the isoelectric point of this compound to induce crystallization. This can be done by the slow addition of a dilute acid or base. This technique provides an additional level of control beyond temperature and concentration.

Visual Troubleshooting Guide

The following diagram outlines a general workflow for troubleshooting the crystallization process.

Troubleshooting_Crystallization start Dissolve compound in minimum hot solvent cool Cool solution slowly start->cool outcome Observe outcome cool->outcome crystals Good crystals form outcome->crystals Ideal oiling Compound 'Oils Out' outcome->oiling Problem no_crystals No crystals form outcome->no_crystals Problem small_crystals Small/Poor quality crystals outcome->small_crystals Problem filter Filter and Dry Crystals crystals->filter reheat_dilute Re-heat, add more solvent (10-20%), cool slower oiling->reheat_dilute induce Induce Nucleation: 1. Scratch flask 2. Add seed crystal no_crystals->induce reheat_slow Re-heat, cool even slower (use insulation) small_crystals->reheat_slow reheat_dilute->cool concentrate Reduce solvent volume, re-cool induce->concentrate If no success concentrate->cool reheat_slow->cool

Caption: A workflow for troubleshooting common crystallization issues.

References

  • Gonçalves, C. M., & da Piedade, M. E. M. (2007). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 52(6), 2415-2419. [Link]

  • Harris, C. M. (1961). U.S. Patent No. 3,037,987. Washington, DC: U.S.
  • Zhang, T., Hart, S. M., Ma, X., Xin, Y., & Gang, O. (2017). Crystallization of Amphiphilic DNA C-Stars. Nano Letters, 17(5), 3163–3169. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Nicotinic acid. Wikipedia. Retrieved from [Link]

  • MySkinRecipes (n.d.). 5-(tert-Butyl)nicotinic acid. Retrieved from [Link]

  • Tkachenko, I. M., Gvozdovskiy, I. A., Shishkin, O. V., & Shishkina, S. V. (2020). Liquid Crystalline Structures Formed by Sphere–Rod Amphiphilic Molecules in Solvents. Molecules, 25(23), 5585. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, H., & Li, G. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Catalysis Communications, 187, 106845. [Link]

  • Birk, M., & Henrich, E. (2018). Successful amphiphiles as the key to crystallization of membrane proteins: Bridging theory and practice. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(11), 2296-2305. [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]

  • Skoulios, A., & Guillon, D. (1983). Amphiphilic Character and Liquid Crystallinity. Molecular Crystals and Liquid Crystals, 97(1-4), 319-332. [Link]

  • Sciencemadness Wiki contributors. (2021, March 15). Niacin. Sciencemadness Wiki. [Link]

  • Amodio, A., D’Abramo, M., & Di Leonardo, R. (2023). Influence of hydrophobic moieties on the crystallization of amphiphilic DNA nanostructures. The Journal of Chemical Physics, 158(8), 084901. [Link]

  • Zhang, P., Wang, Z., & Liu, J. (2018). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data, 63(4), 1121-1129. [Link]

  • Andre, V., et al. (2022). Transforming Liquid Nicotine into a Stable Solid Through Crystallization with Orotic Acid. Royal Society of Chemistry. [Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 354, 148-152. [Link]

  • Li, H., Liu, Z., & Wang, Y. (2016). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Journal of Chemical & Engineering Data, 61(5), 1896-1900. [Link]

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Technical Support Center: Enhancing Metabolic Stability of tert-Butyl Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic stability of compounds containing the tert-butyl moiety. Our goal is to equip you with the foundational knowledge and practical protocols necessary to navigate challenges in your drug discovery programs.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions and misconceptions about the role and fate of the tert-butyl group in drug metabolism.

Q1: I thought the tert-butyl group was added to block metabolism. Why is my compound still showing high clearance?

This is a common misconception. While the bulky nature of the tert-butyl group can serve as a steric shield to protect adjacent functional groups, the group itself is not metabolically inert.[1] In fact, it is frequently a primary site of metabolism, particularly for oxidation by Cytochrome P450 (CYP) enzymes.[1][2][3] The assumption of its stability often stems from its lack of an α-hydrogen, preventing certain metabolic pathways, but its nine primary hydrogens on the methyl groups are susceptible to enzymatic attack.[2] If your compound has high clearance, the tert-butyl group is a probable site of metabolic liability.

Q2: What are the primary metabolic pathways for a tert-butyl group?

The most prevalent metabolic route is the oxidation of one of the terminal methyl groups . This process is typically initiated by CYP enzymes and proceeds in a stepwise fashion:

  • Hydroxylation: The initial and often rate-limiting step is the conversion of a methyl group to a hydroxymethyl group, forming a primary alcohol metabolite.[2]

  • Further Oxidation: This alcohol can be subsequently oxidized by cytosolic enzymes like alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) to an aldehyde and then to a carboxylic acid.[1]

  • Conjugation: The hydroxylated or carboxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.[1]

In some instances, more complex reactions like C-C bond cleavage can occur, leading to demethylation, though this is less common.[4]

Diagram: General Metabolic Pathway of a tert-Butyl Group

metabolic_pathway Parent Parent Compound (R-tBu) Metabolite1 Hydroxylated Metabolite (Primary Alcohol) Parent->Metabolite1 CYP450s (e.g., CYP3A4, 2C8, 2C9) Metabolite2 Aldehyde Metabolite Metabolite1->Metabolite2 ADH Metabolite4 Phase II Conjugate (e.g., Glucuronide) Metabolite1->Metabolite4 UGTs/SULTs Metabolite3 Carboxylic Acid Metabolite Metabolite2->Metabolite3 ALDH Metabolite3->Metabolite4 UGTs

Caption: Stepwise oxidation of a tert-butyl group.

Q3: Which specific enzymes are responsible for metabolizing tert-butyl groups?

A range of Cytochrome P450 isoforms can be involved, and the specific enzyme often depends on the overall structure of the drug molecule. The most commonly implicated CYPs include:

  • CYP3A4: A versatile and abundant enzyme known to metabolize a wide array of substrates, including drugs with tert-butyl groups like ivacaftor and finasteride.[1]

  • CYP2C8: Responsible for the metabolism of the tert-butyl group in drugs like ombitasvir and dasabuvir.[1]

  • CYP2C19: The primary enzyme for hydroxylating the tert-butyl group of the HIV protease inhibitor nelfinavir.[1]

  • CYP2C9: Involved in the metabolism of bosentan's tert-butyl moiety.[1]

  • CYP2A6: Identified as a major catalyst for the metabolism of smaller molecules like methyl tert-butyl ether (MTBE).[5][6]

Q4: What are the potential consequences of this metabolism for my drug candidate?

High metabolic turnover of a tert-butyl group can lead to several undesirable pharmacokinetic properties, including:

  • High Hepatic Clearance: Rapid metabolism leads to fast elimination from the body.[2][3]

  • Low Oral Bioavailability: Significant first-pass metabolism in the liver can drastically reduce the amount of active drug reaching systemic circulation.[2][3]

  • Short Half-Life: The drug is cleared too quickly to maintain therapeutic concentrations, potentially requiring more frequent dosing.[2][3]

However, it is important to note that metabolism is not always detrimental. In some cases, the hydroxylated metabolite retains significant biological activity, as seen with nelfinavir and ivacaftor.[1] The classic example is terfenadine, which is metabolized on its tert-butyl group to fexofenadine (Allegra®), the intended active and non-cardiotoxic drug.[1]

Q5: What are the most effective strategies to improve the metabolic stability of a tert-butyl group?

If metabolism at the tert-butyl group is confirmed to be a liability, several medicinal chemistry strategies can be employed:

  • Deuteration: Replacing the hydrogen atoms on one or more of the methyl groups with deuterium (heavy hydrogen) can slow the rate of CYP-mediated C-H bond cleavage due to the kinetic isotope effect. This approach was successfully used to develop deutivacaftor from ivacaftor, resulting in a longer half-life.[1]

  • Bioisosteric Replacement: This involves replacing the entire tert-butyl group with a sterically and electronically similar group that is more resistant to metabolism. This is a leading strategy in modern drug design.[7] Promising bioisosteres include:

    • Trifluoromethylcyclopropyl (Cp-CF₃): This group effectively mimics the shape of a tert-butyl group but lacks the susceptible sp³ C-H bonds, significantly increasing metabolic stability.[1][2][3][8]

    • Trifluoromethylcyclobutyl: Another fluorinated analogue that has shown promise in enhancing resistance to metabolic clearance.[9]

    • Bicyclo[1.1.1]pentane (BCP): Can serve as a rigid, non-polar scaffold to replace the tert-butyl group, often improving metabolic stability.[10]

  • Polar Substitution: In some cases, introducing a small polar group like a cyano (-CN) or hydroxyl (-OH) can block metabolism, but this is highly dependent on whether the modification is tolerated by the target receptor's binding pocket.[1][3]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a practical, step-by-step approach to diagnosing and solving common experimental issues.

Issue 1: My compound shows unexpectedly high clearance in a liver microsome assay. I suspect the tert-butyl group is the problem.

Causality: High clearance in liver microsomes, which are rich in CYP enzymes, strongly points to Phase I oxidative metabolism.[][12] The tert-butyl group is a common site for such oxidation. The first step is to confirm this hypothesis experimentally.

Troubleshooting Workflow:

Diagram: Experimental Workflow for Troubleshooting Metabolic Lability

troubleshooting_workflow Start High In Vitro Clearance Observed MetID Perform Metabolite Identification (MetID) Study (LC-MS/MS) Start->MetID Analyze Analyze Data: Look for M+16, M+30, M+32 Mass Shifts MetID->Analyze Decision Is the t-Butyl Group the Primary Site of Metabolism? Analyze->Decision Yes Design & Synthesize Analogues Decision->Yes Yes No Identify Alternative Metabolic 'Soft Spot' Decision->No No Strategies Strategies: 1. Deuteration 2. Bioisosteric Replacement (e.g., Cp-CF3) Yes->Strategies Retest Re-evaluate Metabolic Stability of New Analogues Yes->Retest Strategies->Yes End Goal Achieved: Improved Stability Retest->End

Caption: A logical workflow for identifying and addressing metabolic liability.

Step-by-Step Protocol: Metabolite Identification (MetID)

  • Incubation: Incubate your compound (e.g., at 1-10 µM) with human liver microsomes (HLM) (e.g., 0.5 mg/mL protein) in the presence of the essential CYP cofactor NADPH (1 mM) at 37°C. Include a negative control incubation without NADPH.

  • Time Points: Collect samples at multiple time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant using high-resolution LC-MS/MS.

  • Data Interpretation: Search the mass spectrometry data for predicted metabolites. Oxidation of the tert-butyl group will result in specific mass shifts from the parent compound:

    • M+16: Hydroxylation (-CH₃ → -CH₂OH)

    • M+30: Carboxylic acid formation (-CH₃ → -COOH)

    • M+14: Aldehyde formation (-CH₃ → -CHO)

    • Confirmation of the site of metabolism can be achieved using tandem MS (MS/MS) by analyzing the fragmentation patterns of the parent and potential metabolites.

Issue 2: My in vitro metabolic stability assay results are inconsistent.

Causality: In vitro ADME assays are sensitive to experimental variables.[13] Inconsistency often points to issues with reagents, protocol execution, or the analytical method.

Troubleshooting Checklist:

  • Reagent Quality:

    • NADPH: Is your NADPH stock fresh? It degrades in solution. Prepare it fresh before each experiment.

    • Microsomes/Hepatocytes: Have the microsomes or hepatocytes been stored correctly at -80°C or below? Avoid repeated freeze-thaw cycles. Confirm the protein concentration and enzymatic activity with positive controls.

  • Protocol Adherence:

    • Temperature & pH: Ensure the incubation is performed at a stable 37°C and the buffer pH is maintained (typically pH 7.4).[13]

    • Solvent Concentration: Keep the concentration of organic solvents (like DMSO) used to dissolve the compound low (ideally ≤0.1%) to avoid inhibiting enzyme activity.

  • Positive Controls: Always include well-characterized control compounds. For high-clearance controls (e.g., Verapamil, Terfenadine for CYP3A4) and low-clearance controls (e.g., Warfarin), results should fall within an expected range, validating the assay's performance.

  • Analytical Method: Ensure your LC-MS/MS method is robust and not subject to matrix effects or carryover.

Issue 3: I replaced the tert-butyl group with a stable bioisostere, but the overall clearance of my compound did not improve.

Causality: This is a classic case of metabolic switching (also known as "metabolic shunting"). By blocking the primary site of metabolism (the "soft spot"), you have redirected the metabolic enzymes to attack a different, previously less-favorable site on the molecule.[1][2]

Next Steps:

  • Acknowledge the New Reality: The new analogue has a different metabolic profile. The bioisostere did its job of protecting the original site.

  • Perform Comprehensive MetID: Repeat the metabolite identification study (as described in Issue 1) on the new analogue. This is crucial to pinpoint the new metabolic soft spot.

  • Iterate and Redesign: Once the new site of metabolism is identified, you may need to apply a second modification to block that position. Drug development is an iterative process of identifying and fixing multiple metabolic liabilities.

Part 3: Key Protocols & Methodologies

Protocol 1: Standard In Vitro Metabolic Stability Assay using HLM

This protocol is designed to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

  • Preparation:

    • Prepare a stock solution of your test compound (e.g., 1 mM in DMSO).

    • Thaw human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 1.0 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of NADPH in buffer.

  • Incubation Setup (in triplicate):

    • In a microcentrifuge tube or 96-well plate, pre-warm 49.5 µL of the HLM working solution at 37°C for 5 minutes.

    • Add 0.5 µL of your test compound stock solution to achieve a final substrate concentration of 1 µM and a final protein concentration of 0.5 mg/mL after adding NADPH.

  • Initiation:

    • Start the reaction by adding 50 µL of a pre-warmed 2 mM NADPH solution (for a final concentration of 1 mM).

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to 150 µL of cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Vortex and centrifuge the samples at high speed for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .[14]

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL) .[14]

Parameter Typical Value Notes
Test Compound Conc.0.5 - 1.0 µMShould be below the enzyme's Kₘ for first-order kinetics.
Microsomal Protein Conc.0.2 - 1.0 mg/mLAdjust based on expected metabolic rate.
NADPH Conc.1.0 mMShould be in excess to not be rate-limiting.
Incubation Temperature37°CCritical for enzyme activity.
BufferPhosphate Buffer, pH 7.4Mimics physiological pH.

Part 4: Data Summary Example

Table 1: Comparison of Metabolic Stability for a Hypothetical Compound and its Analogues

This table illustrates how data from metabolic stability assays can be used to guide structural modifications.

Compound Modification HLM Half-Life (t₁/₂) (min) Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) Interpretation
Compound A Parent (with tert-butyl)8173High Clearance: Metabolically labile.
Compound B Deuterated tert-butyl (d₉)2555Moderate Improvement: Deuteration slowed metabolism.
Compound C Cp-CF₃ replaces tert-butyl>120<12Significant Improvement: Bioisostere effectively blocked metabolism at this site.

Data is hypothetical for illustrative purposes.

References

  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters & NIH Public Access. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ResearchGate. [Link]

  • Pustovalov, E., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Hong, J. Y., et al. (1999). Metabolism of methyl tert-butyl ether and other gasoline ethers by human liver microsomes and heterologously expressed human cytochromes P450: identification of CYP2A6 as a major catalyst. PubMed. [Link]

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  • PubMed. (n.d.). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. PubMed. [Link]

  • Ethell, B., et al. (2012). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. NIH Public Access. [Link]

  • ResearchGate. (n.d.). Natural compounds with t-butyl group. ResearchGate. [Link]

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  • Di, L., et al. (2014). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. NIH Public Access. [Link]

  • Wikipedia. (n.d.). Butyric acid. Wikipedia. [Link]

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Technical Support Center: Reaction Optimization for Substituted Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of substituted nicotinic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these important scaffolds, providing in-depth, field-proven insights in a question-and-answer format.

PART 1: General Troubleshooting & FAQs

This section addresses broad issues that can arise during the synthesis of nicotinic acid derivatives, from low yields to purification challenges.

Q1: My reaction yield is consistently low. What are the most common culprits and how can I address them?

A1: Low yield is a frequent issue stemming from several factors. A systematic approach is key to diagnosing the problem.

  • Incomplete Reactions: The reaction may not be reaching completion. To diagnose this, monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains after the expected reaction time, consider extending the duration or moderately increasing the temperature.[1] For temperature-sensitive substrates, a higher catalyst loading or the use of a more active catalyst system might be necessary.

  • Side Reactions: The formation of byproducts is a primary cause of reduced yields. Common side reactions with nicotinic acid derivatives include decarboxylation at high temperatures, over-oxidation, or hydrolysis of sensitive functional groups like nitriles or esters.[1][2] Minimizing these often requires careful control of reaction conditions, such as temperature and pH.

  • Catalyst Deactivation: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the pyridine nitrogen can coordinate to the metal center, leading to catalyst inhibition or deactivation.[3] Using a higher catalyst loading, or selecting ligands that are less sensitive to coordination can mitigate this. Ensure all reagents and solvents are pure and dry, as impurities can also poison the catalyst.

  • Purification Losses: Significant amounts of product can be lost during workup and purification.[1] Nicotinic acid derivatives can be highly polar, leading to poor extraction from aqueous layers or streaking on silica gel columns. Optimizing the pH during extraction is crucial. For purification, consider alternative methods like reverse-phase chromatography or recrystallization from different solvent systems to minimize losses.[3]

Q2: I'm having difficulty purifying my substituted nicotinic acid derivative. What strategies can I employ?

A2: Purification can be challenging due to the polarity of the pyridine ring and the carboxylic acid group.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. However, finding the right solvent system can be tricky. If your product is a solid, screen a variety of solvents and solvent mixtures. For crude products from nitric acid oxidation, melting the crude solid before a single recrystallization can improve purity and reduce the need for multiple, yield-diminishing recrystallizations.[4]

  • Column Chromatography: Due to the polarity of nicotinic acids, they can streak on silica gel. To mitigate this, you can:

    • Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid.

    • Use a more polar stationary phase, such as alumina.

    • Consider reverse-phase chromatography for highly polar derivatives.

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the nicotinic acid into the aqueous layer as its carboxylate salt. Other impurities may remain in the organic layer. Then, carefully acidify the aqueous layer with an acid like HCl to precipitate the pure nicotinic acid, which can be collected by filtration.[3]

  • Dealing with Amide Impurities: Separating nicotinic acid from its corresponding amide can be particularly difficult. One method involves using metal acetates whose corresponding nicotinates are insoluble in alcohol and water, allowing for precipitation of the nicotinic acid.[5]

PART 2: Troubleshooting Specific Reactions

This section provides detailed guidance on overcoming common hurdles in key synthetic transformations used to modify nicotinic acid derivatives.

Section 2.1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but reactions with heteroaromatic substrates like nicotinic acids can be problematic.

Q: My Suzuki-Miyaura reaction with a bromo-nicotinic acid derivative is not working or gives very low conversion. What should I investigate?

A: Low conversion in Suzuki reactions involving nicotinic acid derivatives often points to issues with the catalyst, base, or reaction conditions.

  • Catalyst and Ligand Choice: The pyridine nitrogen can poison the palladium catalyst.[3] Using a higher catalyst loading (2-5 mol%) or selecting a more robust catalyst system can help. For example, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.

  • Base Selection: The choice of base is critical. Strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[3] The base not only facilitates the catalytic cycle but also needs to be compatible with the ester or acid functional groups on your substrate. For base-sensitive substrates, KF can be a milder alternative.[6]

  • Solvent and Temperature: Aprotic polar solvents like DMF, dioxane, or toluene with an aqueous base solution are commonly used. Ensure your solvents are degassed to prevent oxidation of the catalyst. If solubility is an issue, using a co-solvent system or heating the reaction may be necessary.[6] However, be mindful of potential decarboxylation at higher temperatures.[2]

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if they are not stored properly. They can undergo protodeboronation or form anhydride trimers.[6] Using fresh, high-quality boronic acid or a boronate ester (e.g., a pinacol ester) can improve results.

Troubleshooting Suzuki-Miyaura Reactions
Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst poisoning by pyridine nitrogen.[3]Increase catalyst loading; use bulky, electron-rich ligands.
Ineffective base.Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Poor quality of boronic acid.[6]Use fresh boronic acid or a more stable boronate ester.
Dehalogenation of Starting Material Reductive elimination of H-Pd-X.Ensure rigorously anaerobic conditions; use a less hydridic base.
Protodeboronation of Boronic Acid Hydrolysis of the boronic acid.[6]Use a less aqueous solvent system or a boronate ester.
Low Yield with Ester Substrates Hydrolysis of the ester group.[6]Use a non-aqueous base like KF or perform the reaction at a lower temperature.
Section 2.2: Amide Bond Formation

Amide coupling is a fundamental reaction in drug discovery. However, the electronic nature of the nicotinic acid ring can influence reactivity.

Q: I am attempting to form an amide from a nicotinic acid derivative using standard coupling reagents (e.g., EDC/DMAP), but the reaction is slow and incomplete. How can I optimize this?

A: The electron-withdrawing nature of the pyridine ring makes the carboxylate of nicotinic acid a relatively poor nucleophile, which can slow down the formation of the active ester intermediate.

  • Coupling Reagent Choice: If standard carbodiimide reagents like EDC are ineffective, consider more potent activating agents. Urnoium-based reagents like HATU or HBTU are generally more efficient for activating carboxylic acids, especially in challenging cases.

  • Additive Effects: The addition of reagents like HOBt or HOAt can accelerate the reaction by forming an active ester that is more reactive towards the amine.

  • Solvent and Temperature: Aprotic polar solvents like DMF or NMP are standard. Ensure the solvent is anhydrous, as water will hydrolyze the active intermediate. Gently heating the reaction (e.g., to 40-50 °C) can sometimes improve the rate, but should be done cautiously to avoid side reactions.

  • Amine Basicity: If you are using an aniline or another weakly basic amine, the reaction will be slower. In such cases, using a more powerful coupling reagent is often necessary.

  • Purification of the Amide: The resulting nicotinic acid amide can be difficult to separate from unreacted nicotinic acid.[5] After the reaction, a standard aqueous workup involving washing with a mild base (like NaHCO₃ solution) can help remove any remaining acidic starting material.

Troubleshooting Amide Coupling Reactions
Problem Potential Cause Suggested Solution
Incomplete Reaction Poor activation of the carboxylic acid.Use a more potent coupling reagent like HATU or HBTU.
Low nucleophilicity of the amine.Increase reaction time or temperature; use a more potent coupling reagent.
Epimerization (if applicable) High reaction temperature or prolonged exposure to base.Perform the reaction at a lower temperature (0 °C to RT); use additives like HOBt to minimize epimerization.
Side Product Formation Formation of N-acylurea byproduct with carbodiimides.Add HOBt or HOAt to trap the O-acylisourea intermediate.
Difficult Purification Contamination with unreacted nicotinic acid.[5]Perform an aqueous wash with a mild base (e.g., NaHCO₃) during workup.
Section 2.3: Esterification and Hydrolysis

Esterification and hydrolysis are common transformations for manipulating the carboxylic acid functionality of nicotinic acid derivatives.

Q: I am trying to hydrolyze a nicotinic acid ester to the corresponding acid, but the reaction is incomplete or requires harsh conditions. What can I do?

A: The hydrolysis of nicotinic acid esters can sometimes be sluggish.

  • Choice of Base/Acid: For base-mediated hydrolysis (saponification), using LiOH in a mixture of THF and water is often more effective than NaOH or KOH. For acid-catalyzed hydrolysis, stronger acids like HCl or H₂SO₄ at elevated temperatures are typically required.

  • Microwave Irradiation: To accelerate the hydrolysis, microwave-assisted synthesis can be a very effective technique, often reducing reaction times from hours to minutes.

  • Monitoring the Reaction: Follow the disappearance of the starting ester by TLC or LC-MS to determine the optimal reaction time and avoid potential side reactions from prolonged exposure to harsh conditions.

PART 3: Experimental Protocols

The following are example protocols for common reactions involving nicotinic acid derivatives. These should be adapted based on the specific substrate and scale.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This protocol describes a typical procedure for the coupling of an arylboronic acid with 5-bromonicotinic acid.[3]

Materials:

  • 5-Bromonicotinic acid

  • Arylboronic acid (1.1-1.5 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • K₃PO₄ (2.0-3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add 5-bromonicotinic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ (0.03 equiv.) to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the mixture to a pH of ~4-5 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3]

Protocol 2: Amide Coupling of Nicotinic Acid with an Amine

This protocol outlines a general procedure for forming an amide from nicotinic acid using HATU as the coupling agent.

Materials:

  • Nicotinic acid

  • Amine (1.0-1.2 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.0-3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Dissolve nicotinic acid (1.0 equiv.) in anhydrous DMF in a dry flask under an inert atmosphere.

  • Add HATU (1.1 equiv.) and DIPEA (2.5 equiv.) to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Add the amine (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

PART 4: Visualization & Data

Troubleshooting Workflow for Suzuki-Miyaura Reactions

Suzuki_Troubleshooting cluster_reagents Reagent Optimization cluster_conditions Condition Optimization start Low Conversion in Suzuki Reaction check_reagents Check Reagent Quality - Fresh boronic acid? - Anhydrous/degassed solvent? start->check_reagents check_conditions Review Reaction Conditions start->check_conditions boronic Use boronate ester or fresh boronic acid check_reagents->boronic degas Ensure proper degassing of solvents check_reagents->degas catalyst Increase catalyst loading or change ligand (e.g., SPhos) check_conditions->catalyst Catalyst issue? base Switch to stronger base (K₃PO₄, Cs₂CO₃) check_conditions->base Base issue? temp Increase temperature moderately (e.g., 80 -> 100 °C) check_conditions->temp Temp/Solubility issue? end Improved Conversion boronic->end degas->end catalyst->end base->end temp->end

Caption: A decision-tree for troubleshooting low conversion in Suzuki-Miyaura reactions.

General Workflow for Reaction Optimization

Optimization_Workflow cluster_analysis Analysis of Monitoring Data cluster_actions Optimization Strategies start Unoptimized Reaction (Low Yield / Impure Product) monitor Monitor Reaction by TLC / LC-MS start->monitor incomplete Incomplete Reaction: Starting material remains monitor->incomplete SM present side_products Side Product Formation monitor->side_products Byproducts observed complete Clean Conversion monitor->complete Clean reaction action_incomplete Increase Time / Temp Change Catalyst / Reagent incomplete->action_incomplete action_side_products Lower Temperature Change Solvent / Base side_products->action_side_products action_purification Optimize Workup & Purification Protocol complete->action_purification end Optimized Protocol action_incomplete->end action_side_products->end action_purification->end

Caption: A general workflow for optimizing chemical reactions based on monitoring data.

References

  • Gorska, A., & Senczyna, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 231. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. [Link]

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (2018). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). Molecules, 26(15), 4485. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2021). Bioorganic Chemistry, 114, 105139. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2017). Chemical and Pharmaceutical Bulletin, 65(8), 757-765. [Link]

  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (1998). Tetrahedron Letters, 39(42), 7679-7682. [Link]

  • Hydrolysis kinetics of the prodrug myristyl nicotinate. (2010). Journal of Pharmaceutical Sciences, 99(1), 227-235. [Link]

  • Preparation of nicotinic acid amide. (1942). U.S.
  • Purification of nicotinic acid. (1962). U.S.
  • Nicotinic acid derivatives: Application and uses, review. (2021). International Journal of Pharmaceutical Sciences Review and Research, 71(2), 1-10. [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2017). Chemical and Pharmaceutical Bulletin, 65(8), 757-765. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. [Link]

  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. (2012). W.O.
  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (1998). Journal of Pharmaceutical Sciences, 87(5), 599-604. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2016). Molecules, 21(11), 1478. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (1972). Canadian Journal of Chemistry, 50(19), 3018-3023. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MOJ Biorg Org Chem, 4(2), 50-55. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (2019). Angewandte Chemie International Edition, 58(34), 11578-11603. [Link]

  • Non-catalytic preparation of nicotinic acid esters. (1957). U.S.
  • The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. (2000). The Journal of Organic Chemistry, 65(22), 7415-7421. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. (n.d.). Patsnap Eureka. [Link]

  • A method for the degradation of radioactive nicotinic acid. (1955). Biochemical Journal, 61(2), 294-300. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

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Validation & Comparative

A Framework for the Comparative Bioactivity Analysis of 5-Tert-butylnicotinic Acid and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the nuanced differences between analogous bioactive compounds can pave the way for novel therapeutic strategies. This guide provides a comparative framework for analyzing the bioactivity of 5-Tert-butylnicotinic acid against the well-characterized nicotinic acid. While nicotinic acid's biological activities are extensively documented, public domain data on the specific bioactivities of this compound is sparse, though its use as a key intermediate in the synthesis of pharmaceuticals for central nervous system and metabolic diseases suggests significant biological effects.[1] This guide, therefore, presents a roadmap for a head-to-head comparison, detailing the established bioactivity of nicotinic acid as a benchmark and providing robust experimental protocols to empower researchers to generate comparative data for this compound.

Introduction to Nicotinic Acid and its Analogs

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin with a well-established role in cellular metabolism.[2] Beyond its nutritional importance, nicotinic acid at pharmacological doses exhibits potent lipid-modifying and anti-inflammatory properties.[3] These effects are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4][5]

The exploration of nicotinic acid analogs, such as this compound, is driven by the desire to develop compounds with improved therapeutic profiles, potentially with enhanced potency, selectivity, or reduced side effects compared to the parent molecule. The introduction of a bulky tert-butyl group at the 5-position of the pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity and steric hindrance, which in turn can influence its receptor binding, pharmacokinetics, and ultimately, its bioactivity.

Established Bioactivity of Nicotinic Acid: The Benchmark

A thorough understanding of nicotinic acid's bioactivity is crucial for establishing a baseline for comparison. The key biological effects of nicotinic acid are summarized below.

Lipid Metabolism: Anti-lipolytic and Lipid-Lowering Effects

Nicotinic acid is well-known for its beneficial effects on lipid profiles. A primary mechanism is the GPR109A-mediated inhibition of adipocyte lipolysis, which reduces the release of free fatty acids (FFAs) into the circulation.[6] This, in turn, decreases the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis. While some studies suggest GPR109A-independent mechanisms may also contribute to lipid modification, the anti-lipolytic effect via GPR109A is a key measurable outcome.[6]

Anti-inflammatory and Immunomodulatory Effects

Nicotinic acid exerts significant anti-inflammatory effects, largely through GPR109A activation on immune cells such as macrophages and neutrophils.[3][7] This activation can lead to the suppression of pro-inflammatory signaling pathways.[3][7] For instance, in macrophages, nicotinic acid has been shown to inhibit the production of inflammatory cytokines.[7] Furthermore, activation of GPR109A in the colon by nicotinic acid and the gut microbial metabolite butyrate has been shown to suppress inflammation and carcinogenesis.[4]

The "Niacin Flush": A GPR109A-Mediated Side Effect

A common side effect of nicotinic acid therapy is a cutaneous vasodilation known as the "niacin flush," which is characterized by redness, warmth, and itching of the skin. This effect is mediated by the activation of GPR109A on Langerhans cells and keratinocytes in the epidermis, leading to the release of prostaglandin D2 (PGD2).[8] The development of nicotinic acid analogs often aims to minimize this side effect while retaining the therapeutic benefits.

Proposed Comparative Bioactivity Analysis: this compound vs. Nicotinic Acid

To objectively compare the bioactivity of this compound with nicotinic acid, a series of in vitro and cellular assays are recommended. The following sections outline the key experimental protocols.

GPR109A Receptor Activation Assay

The foundational experiment is to determine if this compound is an agonist for the GPR109A receptor and to compare its potency and efficacy to nicotinic acid.

Experimental Protocol: Calcium Mobilization Assay in GPR109A-Expressing Cells

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gαq-coupled GPCR signaling, which can be a downstream effect of GPR109A activation.

  • Cell Line: A stable cell line expressing human GPR109A, such as CHO-K1 or HEK293 cells.

  • Reagents:

    • Test compounds: Nicotinic acid and this compound, dissolved in an appropriate solvent (e.g., DMSO).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Procedure:

    • Culture GPR109A-expressing cells in 96-well black-walled, clear-bottom plates.

    • Load the cells with Fluo-4 AM according to the manufacturer's instructions.

    • Prepare serial dilutions of nicotinic acid and this compound.

    • Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader to measure baseline fluorescence.

    • Add the test compounds to the wells and immediately measure the change in fluorescence over time.

    • Calculate the dose-response curves and determine the EC50 values for both compounds.

Data Presentation:

CompoundGPR109A Agonist Activity (EC50, µM)
Nicotinic AcidExperimental Value
This compoundExperimental Value

Logical Relationship Diagram:

GPR109A_Activation_Workflow cluster_workflow GPR109A Activation Assay Workflow Start Culture GPR109A-expressing cells Load_Dye Load with Fluo-4 AM Start->Load_Dye Prepare_Compounds Prepare serial dilutions of test compounds Load_Dye->Prepare_Compounds Measure_Baseline Measure baseline fluorescence Prepare_Compounds->Measure_Baseline Add_Compounds Add test compounds Measure_Baseline->Add_Compounds Measure_Response Measure fluorescence change Add_Compounds->Measure_Response Analyze_Data Calculate EC50 values Measure_Response->Analyze_Data

Caption: Workflow for GPR109A activation assay.

Anti-lipolytic Activity Assay

This assay directly measures the functional consequence of GPR109A activation in adipocytes.

Experimental Protocol: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

  • Cell Line: Differentiated 3T3-L1 adipocytes.

  • Reagents:

    • Test compounds: Nicotinic acid and this compound.

    • Lipolysis-inducing agent (e.g., isoproterenol or forskolin).

    • Glycerol quantification kit.

  • Procedure:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 24-well plates.

    • Pre-incubate the adipocytes with various concentrations of nicotinic acid or this compound for 30 minutes.

    • Induce lipolysis by adding a submaximal concentration of isoproterenol.

    • Incubate for 1-2 hours.

    • Collect the cell culture medium.

    • Measure the glycerol concentration in the medium using a commercial glycerol assay kit.

    • Calculate the percentage inhibition of isoproterenol-induced lipolysis for each compound concentration and determine the IC50 values.

Data Presentation:

CompoundAnti-lipolytic Activity (IC50, µM)
Nicotinic AcidExperimental Value
This compoundExperimental Value

Signaling Pathway Diagram:

Anti_Lipolysis_Pathway cluster_pathway Anti-lipolytic Signaling Pathway Ligand Nicotinic Acid or This compound GPR109A GPR109A Ligand->GPR109A Gi Gi GPR109A->Gi AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Lipolysis Lipolysis (Triglyceride breakdown) HSL->Lipolysis Inhibition->cAMP decreased

Caption: GPR109A-mediated inhibition of lipolysis.

Prostaglandin D2 (PGD2) Release Assay

This assay is crucial for assessing the potential of this compound to induce the "niacin flush."

Experimental Protocol: PGD2 Release from Human Keratinocytes

  • Cell Line: Primary human epidermal keratinocytes or a human keratinocyte cell line (e.g., HaCaT).

  • Reagents:

    • Test compounds: Nicotinic acid and this compound.

    • PGD2 ELISA kit.

  • Procedure:

    • Culture keratinocytes in 24-well plates.

    • Treat the cells with various concentrations of nicotinic acid or this compound for a specified time (e.g., 30-60 minutes).

    • Collect the cell culture supernatant.

    • Measure the concentration of PGD2 in the supernatant using a competitive ELISA kit.[9][10][11]

    • Generate dose-response curves for PGD2 release.

Data Presentation:

CompoundPGD2 Release (EC50, µM)
Nicotinic AcidExperimental Value
This compoundExperimental Value

Interpretation of Potential Outcomes and Future Directions

The data generated from these experiments will provide a robust comparative analysis of the bioactivity of this compound and nicotinic acid.

  • Scenario 1: Similar or Enhanced GPR109A Agonism with Reduced PGD2 Release. This would be a highly desirable outcome, suggesting that this compound could be a potent therapeutic agent with a reduced flushing side effect.

  • Scenario 2: Altered Receptor Selectivity. The tert-butyl group might confer selectivity for GPR109A subtypes or even activity at other receptors. Further screening against a panel of receptors would be warranted.

  • Scenario 3: GPR109A-Independent Bioactivity. If this compound exhibits biological effects without activating GPR109A, this would point towards novel mechanisms of action that merit further investigation.

References

  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]

  • Feingold, K. R., & Grunfeld, C. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 302(8), E983–E991. [Link]

  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(4), 1163–1173. [Link]

  • Plaisance, E. P., & Toth, P. P. (2008). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British journal of clinical pharmacology, 66(4), 449–463. [Link]

  • MySkinRecipes. (n.d.). 5-(tert-Butyl)nicotinic acid. Retrieved from [Link]

  • Zhang, Y., Chen, H., & Chen, Z. (2007). Nicotinic acid receptor GPR109A exerts anti-inflammatory effects through inhibiting the Akt/mTOR signaling pathway in MIN6 pancreatic β cells. Cellular Physiology and Biochemistry, 44(5), 1869–1880. [Link]

  • Digby, J. E., McNeill, E., Dyar, O. J., Lam, V., Greaves, D. R., & Choudhury, R. P. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes.
  • García-Mina, J., & Grande, F. (1984). Antilipolytic activity in vitro of various analogs of nicotinic acid.Structure-activity relationship. Revista Espanola de Fisiologia, 40(2), 177-181. [Link]

  • Elabscience. (n.d.). PGD2(Prostaglandin D2) ELISA Kit. Retrieved from [Link]

  • Fu, L., & Li, G. (2015). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International journal of molecular sciences, 16(12), 29479–29490. [Link]

  • Lovisolo, D., & Raiteri, L. (2000). Nicotinic receptors co-localize with 5-HT(3) serotonin receptors on striatal nerve terminals. Neuroreport, 11(15), 3409–3412.
  • Reddit. (2024, January 22). Trigonelline Increases NAD, Improves Muscle Function, And Extends Lifespan. Retrieved from [Link]

  • Maciejewski-Lenoir, D., Richman, J. G., Hakak, Y., Gaidarov, I., Behan, D. P., & Connolly, D. T. (2006). Langerhans cells release prostaglandin D2 in response to nicotinic acid. The Journal of investigative dermatology, 126(12), 2637–2646. [Link]

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A Comparative Guide to 5-Substituted Nicotine Analogs: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs) has led to the exploration of a vast chemical space. Among the numerous scaffolds investigated, 5-substituted nicotine analogs have emerged as a promising class of compounds with diverse pharmacological profiles. Substitution at the 5-position of the pyridine ring of nicotine profoundly influences the ligand's affinity, selectivity, and functional activity at various nAChR subtypes. This guide provides a comprehensive in vitro and in vivo comparison of key 5-substituted nicotine analogs, offering insights into their structure-activity relationships (SAR) and therapeutic potential.

Introduction: The Significance of nAChRs and Their Ligands

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in a wide array of physiological processes in the central and peripheral nervous systems.[1] Their involvement in cognitive function, reward pathways, and inflammation has made them attractive targets for the treatment of various disorders, including Alzheimer's disease, Parkinson's disease, depression, and nicotine addiction.[1] The development of nAChR subtype-selective ligands is a key strategy to harness their therapeutic benefits while minimizing off-target effects.[2]

In Vitro Comparison: Unraveling Receptor Interactions

The initial characterization of any novel compound targeting nAChRs begins with in vitro assays to determine its binding affinity and functional activity at different receptor subtypes. Radioligand binding assays and functional assays, such as rubidium efflux, are standard methods to quantify these parameters.

Receptor Binding Affinities (Ki)

The binding affinity of a ligand, represented by the inhibition constant (Ki), is a measure of how tightly it binds to a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for a selection of 5-substituted nicotine analogs at various nAChR subtypes.

Compound5-Substituentα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)
Nicotine-H2.4[3]--
5-Bromonicotine-Br6.9[3]--
5-Methoxynicotine-OCH314.3[3]--
Analog 1-Phenyl0.15[4]--
Analog 2-2-Fluorophenyl0.055[4]--
Analog 3-3-Fluorophenyl0.091[4]--
Analog 4-4-Fluorophenyl0.076[4]--
Analog 5-2-Thienyl0.69[4]--

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available.

These data reveal that substitution at the 5-position can significantly modulate binding affinity. For instance, the introduction of a bulky phenyl group can lead to a substantial increase in affinity for the α4β2 subtype compared to nicotine.[4]

Functional Activity (EC50/IC50)

Functional assays measure the ability of a compound to either activate (agonist) or block (antagonist) the receptor. The half-maximal effective concentration (EC50) represents the concentration of an agonist that produces 50% of the maximal response, while the half-maximal inhibitory concentration (IC50) is the concentration of an antagonist that inhibits the response by 50%.

Studies have shown that 5-bromonicotine acts as a partial agonist at α4β2 receptors, as demonstrated by its ability to stimulate rubidium (Rb+) efflux, a measure of ion channel activation.[3] In contrast, 5-methoxynicotine did not produce significant agonist activity in the same assay.[3]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of 5-substituted nicotine analogs for a specific nAChR subtype, for example, the α4β2 receptor expressed in a cell line or in brain tissue homogenates.

Objective: To determine the Ki of a test compound by its ability to compete with a radiolabeled ligand for binding to nAChRs.

Materials:

  • Membrane preparation containing the nAChR subtype of interest (e.g., from transfected cells or rat brain cortex)

  • Radioligand (e.g., [³H]cytisine for α4β2 nAChRs)

  • Test compounds (5-substituted nicotine analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, and the test compound at various concentrations.

  • Radioligand Addition: Add the radioligand at a concentration close to its Kd value.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Receptor nAChR BoundComplex [³H]L-nAChR Complex Receptor->BoundComplex Binds Radioligand Radioligand ([³H]L) Radioligand->BoundComplex TestCompound Test Compound (Analog) TestCompound->Receptor Competes with Radioligand Unbound Free Ligands BoundComplex->Unbound Dissociates

Figure 1: Principle of Competitive Radioligand Binding.

In Vivo Comparison: From Bench to Behavior

While in vitro assays provide valuable information about a compound's interaction with its target, in vivo studies are essential to understand its pharmacokinetic profile and its effects on complex physiological and behavioral processes.

Pharmacokinetic Properties

The pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME), determines its concentration and duration of action in the body. For centrally acting drugs like nicotine analogs, brain penetration is a critical factor. Unfortunately, there is a significant lack of publicly available pharmacokinetic data for most 5-substituted nicotine analogs, which hinders a direct comparison.

Behavioral Effects

The in vivo effects of 5-substituted nicotine analogs have been investigated in various animal models to assess their potential therapeutic applications and side-effect profiles.

Antinociception (Pain Relief): The tail-flick and hot-plate tests are common assays to evaluate the analgesic effects of compounds. While nicotine produces a clear antinociceptive effect, studies have shown that neither 5-bromonicotine nor 5-methoxynicotine mimics this effect in mice.[3] Interestingly, 5-methoxynicotine, but not 5-bromonicotine, was found to antagonize the antinociceptive activity of nicotine.[3]

Locomotor Activity: Nicotine has complex effects on locomotor activity, often causing an initial depression followed by stimulation. In mice, neither 5-bromonicotine nor 5-methoxynicotine produced the hypolocomotor effects seen with nicotine.[3]

Nicotine Discrimination: In drug discrimination studies, animals are trained to distinguish the effects of a specific drug from a placebo. 5-Bromonicotine was found to substitute for nicotine in rats trained to discriminate nicotine from vehicle, suggesting that it produces similar interoceptive cues.[3]

Experimental Protocol: Rodent Locomotor Activity Test

This protocol describes a method to assess the effects of 5-substituted nicotine analogs on spontaneous locomotor activity in mice.

Objective: To measure the horizontal and vertical activity of mice following the administration of a test compound.

Materials:

  • Open-field arenas equipped with infrared beams or video tracking software

  • Test animals (e.g., male C57BL/6 mice)

  • Test compounds (5-substituted nicotine analogs) and vehicle control (e.g., saline)

  • Injection supplies (syringes, needles)

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. On the day before the test, habituate each mouse to the open-field arena for a set period (e.g., 30 minutes).

  • Drug Administration: On the test day, administer the test compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).

  • Data Collection: Immediately after injection, place the mouse in the center of the open-field arena and record its locomotor activity for a specified duration (e.g., 60 minutes). The software will track parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the collected data to compare the effects of different doses of the test compounds to the vehicle control.

G Start Habituation to Testing Room & Arena Injection Administer Test Compound or Vehicle Start->Injection Placement Place Mouse in Open-Field Arena Injection->Placement Recording Record Locomotor Activity Placement->Recording Analysis Data Analysis Recording->Analysis

Figure 2: Workflow for a Rodent Locomotor Activity Test.

Structure-Activity Relationships (SAR)

The available data, though limited, allows for the deduction of some preliminary structure-activity relationships for 5-substituted nicotine analogs.

  • Size and Nature of the Substituent: The size and electronic properties of the substituent at the 5-position have a significant impact on binding affinity and functional activity. Bulky aromatic groups, such as phenyl and substituted phenyl rings, can enhance affinity for the α4β2 subtype.[4]

  • Halogenation: The introduction of halogens at the 5-position also modulates activity. For example, 5-bromonicotine retains high affinity for nAChRs.[3]

  • Functional Activity Modulation: Even small changes at the 5-position can switch a compound from an agonist to a partial agonist or an antagonist. The difference between 5-bromonicotine (partial agonist) and 5-methoxynicotine (lacking agonist activity) highlights this principle.[3]

Conclusion and Future Directions

The exploration of 5-substituted nicotine analogs has revealed a rich and diverse pharmacology. These compounds offer the potential for developing novel therapeutics with improved subtype selectivity and tailored functional activity. However, the current understanding is hampered by a lack of comprehensive and comparative data, particularly in the in vivo and pharmacokinetic domains.

Future research should focus on:

  • Systematic evaluation of a broader range of 5-substituted analogs with diverse electronic and steric properties.

  • Comprehensive in vitro profiling against a wider panel of nAChR subtypes to determine selectivity profiles.

  • Thorough in vivo characterization , including pharmacokinetic studies to correlate brain exposure with behavioral effects.

  • Exploration of a wider range of behavioral models to assess the therapeutic potential of these analogs in areas such as cognition, depression, and addiction.

By systematically addressing these knowledge gaps, the full therapeutic potential of 5-substituted nicotine analogs can be unlocked, paving the way for the development of next-generation nAChR-targeted therapies.

References

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.
  • Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of physiology, biochemistry and pharmacology, 147, 1–46.
  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & medicinal chemistry letters, 11(5), 631–633.
  • Damaj, M. I., Creasy, C. S., Martin, B. R., & May, E. L. (2000). Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations. The Journal of pharmacology and experimental therapeutics, 292(2), 644–651.

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A Researcher's Guide to Validating the Therapeutic Efficacy of 5-Tert-butylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic efficacy of 5-Tert-butylnicotinic acid and its derivatives. Drawing upon established methodologies for analogous compounds, particularly GPR109A agonists, this document outlines the critical experimental pathways to elucidate the therapeutic potential of this chemical series. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data from related nicotinic acid derivatives to serve as a benchmark for your investigations.

Introduction: The Therapeutic Promise of Nicotinic Acid Derivatives

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent, primarily known for its beneficial effects on lipid profiles. Its derivatives have been the subject of extensive research to improve efficacy, reduce side effects, and explore new therapeutic applications. The introduction of a tert-butyl group at the 5-position of the nicotinic acid scaffold, creating this compound, presents a novel chemical entity with the potential for modulated pharmacological properties. The bulky tert-butyl group can influence the molecule's interaction with its biological targets, its metabolic stability, and its pharmacokinetic profile.

The primary molecular target of nicotinic acid and many of its derivatives is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1] GPR109A is predominantly expressed in adipocytes and immune cells, including macrophages and neutrophils.[1][2] Activation of this receptor initiates a cascade of intracellular signaling events that can lead to desirable therapeutic outcomes, including anti-inflammatory and lipid-lowering effects.[2][3]

This guide will focus on three key potential therapeutic areas for this compound derivatives:

  • Anti-inflammatory Effects: Leveraging the immunomodulatory role of GPR109A.

  • Lipid-Lowering and Anti-Dyslipidemic Effects: Building on the classical therapeutic action of nicotinic acid.

  • Antimicrobial Activity: An emerging area for certain nicotinic acid derivatives.

Mechanistic Framework: GPR109A Signaling and Downstream Consequences

Understanding the signaling pathways downstream of GPR109A activation is fundamental to designing robust validation studies. The binding of an agonist, such as a this compound derivative, to GPR109A typically triggers the following events:

  • Gαi/o Pathway Activation: GPR109A couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]

  • Anti-lipolytic Effect: In adipocytes, the reduction in cAMP levels leads to decreased activity of hormone-sensitive lipase, resulting in reduced hydrolysis of triglycerides and a subsequent decrease in the release of free fatty acids into the circulation.[5]

  • Anti-inflammatory Signaling: In immune cells, GPR109A activation can suppress inflammatory responses.[2] For instance, it can lead to the differentiation of anti-inflammatory T regulatory cells (Tregs) and IL-10-producing T cells.[3]

The following diagram illustrates the canonical GPR109A signaling pathway.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPR109A GPR109A Gi Gαi/o GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand 5-Tert-butylnicotinic Acid Derivative Ligand->GPR109A Binds Gi->AC Inhibits Inflammation Inflammatory Response Gi->Inflammation Suppresses PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Free Fatty Acid Release) HSL->Lipolysis Promotes

Figure 1. GPR109A signaling pathway.

Experimental Validation of Therapeutic Efficacy

This section provides a step-by-step guide to the experimental validation of this compound derivatives, categorized by therapeutic area.

Anti-Inflammatory Efficacy

The anti-inflammatory potential of novel compounds can be robustly assessed through a combination of in vitro and in vivo models.

These initial screens are crucial for determining the direct cellular effects of the compounds and for dose-ranging studies.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

Causality: This assay mimics the inflammatory response of immune cells to a bacterial endotoxin (LPS). A reduction in pro-inflammatory cytokines indicates a potential anti-inflammatory effect of the test compound.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only treated cells. Determine the IC50 value for each compound.

Expected Outcome: A potent anti-inflammatory compound will significantly reduce the production of TNF-α, IL-6, and IL-1β in a dose-dependent manner.

Alternative In Vitro Assays:

  • Nitric Oxide (NO) Assay: Measure the inhibition of NO production in LPS-stimulated macrophages using the Griess reagent.[6]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These enzyme inhibition assays can determine if the compound acts on the arachidonic acid pathway.[6][7]

Animal models are essential for evaluating the systemic anti-inflammatory effects and the pharmacokinetic/pharmacodynamic relationship of the compounds.

Experimental Protocol: LPS-Induced Systemic Inflammation in Mice

Causality: This model induces a systemic inflammatory response, allowing for the evaluation of a compound's ability to suppress inflammation in a whole-organism context.[8][9]

Methodology:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week.

  • Compound Administration: Administer the this compound derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., dexamethasone).

  • LPS Challenge: After a pre-determined time (e.g., 1 hour), inject the mice with a sub-lethal dose of LPS (e.g., 5 mg/kg, i.p.).

  • Sample Collection: At various time points post-LPS injection (e.g., 2, 6, and 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.

  • Cytokine Analysis: Prepare serum from the blood samples and measure the levels of systemic pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

  • Histopathological Analysis: At the end of the experiment, euthanize the animals and collect major organs (e.g., liver, lungs, spleen) for histopathological examination to assess tissue inflammation and damage.

  • Data Analysis: Compare the cytokine levels and histopathological scores between the treatment groups and the vehicle control group.

Expected Outcome: An effective anti-inflammatory compound will significantly reduce the systemic levels of pro-inflammatory cytokines and attenuate tissue damage in the LPS-challenged mice.

Alternative In Vivo Models:

  • Carrageenan-Induced Paw Edema: A model of acute inflammation.

  • Collagen-Induced Arthritis: A model of chronic autoimmune inflammation.

Lipid-Lowering and Anti-Dyslipidemic Efficacy

The primary therapeutic indication for nicotinic acid is dyslipidemia. Validating the efficacy of this compound derivatives in this area is crucial.

Experimental Protocol: Free Fatty Acid Release from Adipocytes

Causality: This assay directly measures the anti-lipolytic effect of the compounds, which is the primary mechanism by which nicotinic acid lowers circulating free fatty acids.

Methodology:

  • Adipocyte Differentiation: Differentiate a pre-adipocyte cell line (e.g., 3T3-L1) into mature adipocytes.

  • Compound Treatment: Treat the mature adipocytes with various concentrations of the this compound derivative for 1-2 hours. Include a vehicle control and a positive control (e.g., nicotinic acid).

  • Lipolysis Induction: Stimulate lipolysis by treating the cells with isoproterenol (a β-adrenergic agonist) for 1-2 hours.

  • Free Fatty Acid Measurement: Collect the cell culture medium and measure the concentration of free fatty acids using a commercially available kit.

  • Data Analysis: Calculate the percentage inhibition of free fatty acid release for each compound concentration compared to the isoproterenol-only treated cells. Determine the EC50 value for each compound.

Expected Outcome: A compound with potent anti-lipolytic activity will significantly inhibit the isoproterenol-induced release of free fatty acids in a dose-dependent manner.

Animal models are indispensable for evaluating the effects of the compounds on the complete lipid profile and for assessing their potential to mitigate atherosclerosis.

Experimental Protocol: High-Fat Diet-Induced Dyslipidemia in Mice

Causality: This model mimics the development of dyslipidemia in humans due to a Western-style diet and is a standard model for screening anti-hyperlipidemic drugs.[10][11][12][13]

Methodology:

  • Animal Model: Use a susceptible mouse strain, such as C57BL/6J or genetically modified models like ApoE-/- or LDLR-/- mice.[13]

  • Diet Induction: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce dyslipidemia.

  • Compound Treatment: Administer the this compound derivative daily via oral gavage for the last 4-6 weeks of the high-fat diet feeding period. Include a vehicle control group and a positive control group (e.g., nicotinic acid or a statin).

  • Lipid Profile Analysis: At the end of the treatment period, collect blood samples after an overnight fast and measure the serum levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol.

  • Atherosclerosis Assessment (for ApoE-/- or LDLR-/- models): Euthanize the animals and perfuse the vasculature. Dissect the aorta, stain with Oil Red O, and quantify the atherosclerotic lesion area.

  • Data Analysis: Compare the lipid profiles and atherosclerotic lesion areas between the treatment groups and the vehicle control group.

Expected Outcome: A successful anti-dyslipidemic agent will significantly reduce total cholesterol, triglycerides, and LDL-cholesterol, and may increase HDL-cholesterol. In atherosclerosis-prone models, it should also reduce the development of atherosclerotic plaques.

Antimicrobial Activity

Some nicotinic acid derivatives have shown promising antimicrobial activity.[14] This represents a potential novel therapeutic application for this compound derivatives.

Experimental Protocol: Broth Microdilution Assay

Causality: This assay determines the minimum inhibitory concentration (MIC) of a compound, which is a quantitative measure of its antimicrobial potency.

Methodology:

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

  • Data Analysis: Record the MIC values for each compound against each bacterial strain.

Expected Outcome: Compounds with significant antimicrobial activity will have low MIC values against the tested bacterial strains.

Comparative Performance and Data Summary

To provide a context for the evaluation of novel this compound derivatives, the following table summarizes the reported activities of nicotinic acid and some of its derivatives in relevant assays. This data should serve as a benchmark for your experimental results.

Compound/DerivativeTherapeutic Target/AssayReported Activity (IC50/EC50/MIC)Reference
Nicotinic AcidGPR109A Activation (cAMP inhibition)~10 µM[5]
Nicotinic AcidAnti-lipolysis (Free Fatty Acid Release)~30 µM[15]
Acylhydrazone derivative of Nicotinic AcidAntibacterial (Staphylococcus aureus)MIC: 7.81 µg/mL[14]
1,3,4-oxadiazoline derivative of Nicotinic AcidAntibacterial (Bacillus subtilis)MIC: 7.81 µg/mL[14]

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the preclinical validation of this compound derivatives. By systematically evaluating their anti-inflammatory, anti-dyslipidemic, and antimicrobial properties through the detailed in vitro and in vivo protocols, researchers can build a robust data package to support the further development of promising candidates. The key to success lies in a thorough understanding of the underlying mechanisms of action and the careful selection and execution of appropriate experimental models. Future studies should also focus on elucidating the pharmacokinetic and toxicological profiles of lead compounds to ensure their suitability for clinical translation.

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  • Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means - MDPI. Available at: [Link]

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  • Animal Models for Neuroinflammation and Potential Treatment Methods - Frontiers. Available at: [Link]

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  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - MDPI. Available at: [Link]

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comparative evaluation of synthesis methods for nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of Nicotinic Acid and Its Derivatives for Researchers and Drug Development Professionals

This guide provides a comprehensive evaluation of the primary synthetic methodologies for producing nicotinic acid (Niacin, Vitamin B3), a crucial compound in the pharmaceutical, food, and chemical industries. We will move beyond a simple recitation of protocols to offer an in-depth analysis of the causality behind experimental choices, comparing traditional industrial processes with modern, sustainable alternatives. This document is designed to equip researchers, chemists, and drug development professionals with the necessary insights to select and optimize the most suitable synthesis strategy for their specific application, whether for bulk industrial production or fine chemical synthesis.

The Enduring Importance of Nicotinic Acid

Nicotinic acid, a pyridine-3-carboxylic acid, is a vital water-soluble vitamin (B3) that serves as a precursor to the essential coenzymes NAD+ and NADP+. These molecules are central to numerous metabolic processes, including energy production, gene expression regulation, and the synthesis of fatty acids and steroids.[1] A deficiency in nicotinic acid leads to pellagra, a severe condition characterized by dermatitis, diarrhea, and dementia.[2] Beyond its nutritional role, nicotinic acid and its derivatives are used in the treatment of hyperlipidemia, as anti-inflammatory agents, and in various industrial applications such as electroplating and as chemical catalysts.[2][3] Given its wide-ranging applications, the efficient, cost-effective, and environmentally responsible synthesis of nicotinic acid is a subject of significant global interest.

The Industrial Workhorse: Oxidation of Alkylpyridines

The predominant industrial-scale synthesis of nicotinic acid has historically relied on the oxidation of substituted pyridines, specifically 5-ethyl-2-methylpyridine (MEP) or 3-methylpyridine (also known as 3-picoline or β-picoline).

Liquid-Phase Oxidation of 5-ethyl-2-methylpyridine (MEP) with Nitric Acid

This method has been the backbone of industrial nicotinic acid production for decades.[2] The process involves the aggressive oxidation of MEP using concentrated nitric acid at elevated temperatures and pressures.

Reaction Mechanism and Rationale: The core of this process lies in the potent oxidizing power of nitric acid, which is capable of cleaving the alkyl side chains of the pyridine ring and oxidizing them to carboxylic acid groups. The reaction proceeds through a series of complex radical and ionic intermediates. The high temperatures (260°C) and pressures (5-6 MPa) are necessary to achieve a reasonable reaction rate and drive the conversion to completion.[2]

Advantages:

  • High Yield: This is a well-established and optimized process that can achieve high yields of nicotinic acid.[4]

  • Readily Available Starting Materials: The precursors for MEP are derived from relatively inexpensive feedstocks.[5]

Disadvantages and Environmental Concerns:

  • Harsh Conditions: The use of high temperatures and pressures necessitates specialized, robust reactor systems and stringent safety protocols.[5]

  • Corrosive Reagents: Concentrated nitric acid is highly corrosive, posing significant material handling challenges.

  • Significant Environmental Impact: This process is a major source of pollution. A key by-product is nitrous oxide (N₂O), a potent greenhouse gas with a warming potential nearly 300 times that of CO₂.[2][6] The reaction also generates toxic NOx gases and has a low atom economy, estimated at around 25%.[4]

  • Purification Challenges: The final product requires extensive downstream processing, including recrystallization, to achieve the purity required for pharmaceutical and food-grade applications.[5]

The significant environmental footprint of this method has been the primary driver for the development of greener alternatives.[2][6]

Catalytic Oxidation of 3-Methylpyridine (3-Picoline)

The catalytic oxidation of 3-picoline represents a significant advancement towards a more sustainable production of nicotinic acid. This approach can be performed in either the gas phase or the liquid phase, with each offering distinct advantages.

This method is considered one of the most promising green alternatives for industrial-scale production.[2] It involves passing a mixture of 3-picoline, air (as the oxidant), and often water vapor over a heated heterogeneous catalyst.

Causality and Catalyst Selection: The choice of catalyst is critical to the success of this process. Vanadium-based catalysts, particularly vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), are the most effective and widely studied.[2] The V-Ti oxide system provides the necessary active sites for the selective oxidation of the methyl group while minimizing the over-oxidation to CO₂ and other by-products. The reaction is highly exothermic, and the energy generated can be recovered and reused, improving the overall process economy.[2]

Workflow for Gas-Phase Oxidation of 3-Picoline

cluster_input Inputs cluster_output Outputs cluster_purification Purification Picoline 3-Methylpyridine (3-Picoline) Reactor Fixed-Bed Reactor (250-290°C) V₂O₅/TiO₂ Catalyst Picoline->Reactor Air Air (O₂) Air->Reactor H2O Water Vapor (Optional) H2O->Reactor NA Nicotinic Acid (NA) Reactor->NA Main Product Stream Byproducts By-products (CO₂, CO, etc.) Reactor->Byproducts Desublimation Desublimation or Spray Drying NA->Desublimation Crystallization Absorption & Crystallization NA->Crystallization

Caption: Workflow for the gas-phase catalytic oxidation of 3-picoline.

Experimental Protocol: Gas-Phase Oxidation

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with a V₂O₅-TiO₂ catalyst.

  • Reactant Feed: A gaseous mixture of 3-methylpyridine, air, and water vapor is continuously fed through the heated reactor.

  • Reaction Conditions: The reactor temperature is maintained between 250–290°C.[2]

  • Product Isolation: The product stream exits the reactor as a gas. Nicotinic acid is then isolated from the stream using methods like desublimation or absorption followed by crystallization.[2]

Advantages:

  • Green Oxidant: Utilizes air as the primary oxidant, which is abundant, free, and non-polluting.

  • Solvent-Free: The gas-phase nature of the reaction eliminates the need for organic solvents.[2]

  • High Atom Economy: This process demonstrates a high atom economy of 87%.[2]

  • Energy Recovery: The exothermic nature of the reaction allows for energy recovery.[2]

Disadvantages:

  • Catalyst Deactivation: Catalysts can deactivate over time due to coking or poisoning.

  • Process Control: Requires precise control over temperature and flow rates to prevent runaway reactions and minimize by-product formation.

  • Product Isolation: Desublimation and spray drying can be technically challenging and energy-intensive.[2]

An alternative approach involves the oxidation of 3-picoline in the liquid phase using cleaner oxidants like hydrogen peroxide (H₂O₂).

Causality and Catalyst Selection: This method focuses on achieving high selectivity under milder conditions. Zeolite-based catalysts, particularly those incorporating copper (e.g., Cu-based 13X zeolite), have shown high catalytic performance.[7] The zeolite framework provides a high surface area and specific active sites that facilitate the selective oxidation of the methyl group by H₂O₂, with water being the only by-product from the oxidant.

Experimental Protocol: Liquid-Phase H₂O₂ Oxidation [7]

  • Reaction Setup: A mixture of 3-methylpyridine, 30% hydrogen peroxide, and the Cu/13X zeolite catalyst is prepared in a suitable solvent (if necessary) in a batch reactor.

  • Reaction Conditions: The reaction is carried out under mild conditions (e.g., optimized temperature and pressure).

  • Catalyst Recovery: After the reaction, the heterogeneous catalyst is easily separated by filtration and can be reused.

  • Product Isolation: Nicotinic acid is isolated from the reaction mixture through crystallization or other standard purification techniques.

Advantages:

  • Mild Conditions: Operates at lower temperatures and pressures compared to gas-phase or nitric acid methods.[7]

  • Clean Oxidant: Hydrogen peroxide's only by-product is water, making it an environmentally benign choice.[7]

  • Reusable Catalyst: Heterogeneous catalysts can be easily recovered and reused.

Disadvantages:

  • Cost of Oxidant: Hydrogen peroxide is more expensive than air.

  • Scale-Up Challenges: Managing the reaction exotherm and ensuring efficient mixing can be challenging on an industrial scale.

The Ammoxidation-Hydrolysis Pathway

This widely used industrial process is a two-step route that first converts 3-picoline to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid.

Step 1: Ammoxidation of 3-Picoline In this step, 3-picoline is reacted with ammonia (NH₃) and air over a catalyst bed at high temperatures (280–500°C).[2] Vanadium pentoxide (V₂O₅), often mixed with other metal oxides like MoO₃, Sb₂O₃, or Cr₂O₃, is the catalyst of choice.[2] This reaction is highly efficient, with conversions reaching 100% and yields of 3-cyanopyridine up to 98.6%.[2]

Step 2: Hydrolysis of 3-Cyanopyridine The resulting 3-cyanopyridine is then hydrolyzed to nicotinic acid. This can be achieved through alkaline hydrolysis using NaOH or KOH at high temperatures (190°C) and pressures (1.5–2 MPa).[2] The resulting sodium or potassium nicotinate is then acidified to yield nicotinic acid.

General Scheme for Ammoxidation-Hydrolysis

Picoline 3-Methylpyridine Ammox Ammoxidation 280-500°C V₂O₅-based catalyst Picoline->Ammox Ammonia Ammonia (NH₃) Ammonia->Ammox Air Air (O₂) Air->Ammox Cyano 3-Cyanopyridine Ammox->Cyano Hydrolysis Alkaline Hydrolysis ~190°C, ~2 MPa NaOH or KOH Cyano->Hydrolysis Intermediate NA Nicotinic Acid Hydrolysis->NA

Caption: The two-step ammoxidation and hydrolysis pathway.

Advantages:

  • High Overall Yield: Both steps are highly efficient, leading to excellent overall yields.

  • Stable Intermediate: 3-cyanopyridine is a stable, easily purified intermediate.

Disadvantages:

  • Multi-Step Process: Being a two-step process, it requires more complex infrastructure than direct oxidation methods.

  • Harsh Hydrolysis Conditions: The hydrolysis step requires high temperatures and pressures and uses stoichiometric amounts of strong bases, leading to significant salt waste after neutralization.

The Biocatalytic Frontier: Enzymatic Synthesis

The quest for truly green and sustainable chemical production has led to the development of biocatalytic methods.[4] For nicotinic acid, the most promising route is the enzymatic hydrolysis of 3-cyanopyridine using nitrilase enzymes.[4]

Mechanism and Rationale: Nitrilase enzymes, found in various microorganisms like Nocardia globerula, can directly hydrolyze the nitrile group (-CN) of 3-cyanopyridine to a carboxylic acid group (-COOH) in a single step under mild, aqueous conditions.[4] This biocatalytic conversion avoids the harsh temperatures, pressures, and corrosive chemicals associated with traditional chemical hydrolysis.

Experimental Protocol: Enzymatic Hydrolysis [4]

  • Biocatalyst Preparation: Whole cells of a microorganism expressing a suitable nitrilase are cultivated and harvested, or the purified enzyme is immobilized on a solid support.

  • Reaction Setup: 3-cyanopyridine is dissolved in an aqueous buffer solution.

  • Bioconversion: The biocatalyst (whole cells or immobilized enzyme) is added to the substrate solution. The reaction is maintained at a mild temperature (e.g., 30-40°C) and pH.

  • Fed-Batch Strategy: To overcome substrate inhibition and increase product concentration, a fed-batch approach is often employed, where the 3-cyanopyridine substrate is added portion-wise over time.[4]

  • Product Isolation: After the reaction, the biocatalyst is removed by centrifugation or filtration. Nicotinic acid is then purified from the aqueous solution, typically by crystallization after pH adjustment.

Advantages:

  • Environmentally Benign: The reaction occurs in water under mild conditions, eliminating the need for harsh chemicals and high energy input.[4]

  • High Selectivity: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, leading to a very pure product with minimal by-products.

  • Reduced Waste: The process generates significantly less waste compared to chemical methods.

Disadvantages:

  • Enzyme Stability: Enzymes can be sensitive to temperature, pH, and substrate/product concentrations, which can limit their operational lifespan.

  • Substrate/Product Inhibition: High concentrations of 3-cyanopyridine or nicotinic acid can inhibit or deactivate the enzyme, limiting the achievable product titer.[4]

  • Downstream Processing: Separating the product from the aqueous reaction medium and cellular debris can be complex and costly.

  • Technological Maturity: While promising, biocatalytic processes are often more technologically complex and may have higher initial capital costs than established chemical routes.

Comparative Evaluation of Synthesis Methods

The choice of a synthesis method depends on a balance of factors including scale, cost, environmental regulations, and desired product purity.

Method Starting Material Oxidant / Reagents Conditions Yield Selectivity Key Advantages Key Disadvantages
Oxidation of MEP 5-Ethyl-2-methylpyridineNitric Acid (HNO₃)260°C, 5-6 MPaHigh (e.g., 89%)[2]ModerateWell-established, high throughputHarsh conditions, high pollution (N₂O), low atom economy.[2][4]
Gas-Phase Oxidation 3-MethylpyridineAir (O₂) / V₂O₅-TiO₂250-290°C, atm. PHigh (up to 97%)[2]High (90-93%)[2]Green (air oxidant), solvent-free, high atom economy (87%).[2]Catalyst deactivation, complex product isolation.[2]
Liquid-Phase Oxidation 3-MethylpyridineH₂O₂ / Cu-ZeoliteMild T & PGood (e.g., ~73%)[7]HighMild conditions, clean oxidant (H₂O).[7]Higher cost of H₂O₂, potential scale-up issues.
Ammoxidation-Hydrolysis 3-MethylpyridineNH₃, Air; then NaOH/KOHHigh T & P (both steps)Very High (up to 98.6% for ammox)[2]Very HighExcellent overall yield, stable intermediate.Multi-step, harsh hydrolysis, high salt waste.[2]
Enzymatic Hydrolysis 3-CyanopyridineNitrilase Enzyme / WaterMild (~30°C, 1 atm)High (quantitative conversion)ExcellentExtremely green, mild conditions, high purity.[4]Enzyme inhibition, complex downstream processing, higher tech barrier.[4]

Conclusion and Future Outlook

The synthesis of nicotinic acid has evolved significantly, driven by the need for more sustainable and efficient manufacturing processes. While the traditional nitric acid oxidation of MEP remains an industrial reality, its severe environmental drawbacks are making it increasingly untenable.

The gas-phase catalytic oxidation of 3-picoline has emerged as the leading green alternative for large-scale production, offering an excellent balance of high yield, atom economy, and reduced environmental impact. For smaller-scale or specialized applications, liquid-phase oxidation with hydrogen peroxide presents a viable option with exceptionally mild conditions.

Looking forward, biocatalysis holds the greatest promise for a truly sustainable future. The enzymatic hydrolysis of 3-cyanopyridine exemplifies the principles of green chemistry. Overcoming current challenges in enzyme stability, substrate tolerance, and downstream processing through protein engineering and process optimization will be key to unlocking the full industrial potential of this technology.[4] The integration of biocatalysis with continuous flow chemistry may offer new avenues for process intensification, leading to even more efficient and cost-effective production of nicotinic acid and its vital derivatives.[4]

References

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Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Tert-butylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-tert-butylnicotinic acid. It is intended for researchers, scientists, and professionals in drug development who are engaged in the design and optimization of novel therapeutic agents based on the nicotinic acid scaffold. We will explore the causal relationships behind experimental design choices, present comparative data, and provide detailed protocols for the evaluation of these compounds.

Introduction: The Significance of the this compound Scaffold

Nicotinic acid (niacin, vitamin B3) and its derivatives are a well-established class of pharmacologically active compounds. The core pyridine carboxylic acid structure serves as a versatile template for engaging with a variety of biological targets, most notably the nicotinic acid receptor GPR109A, which is involved in lipid metabolism. The introduction of a tert-butyl group at the 5-position of the pyridine ring introduces a significant structural and physicochemical modification. The tert-butyl group is a common motif in medicinal chemistry, valued for its ability to provide steric bulk, enhance metabolic stability, and increase lipophilicity, which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2]

The strategic placement of the bulky tert-butyl group on the nicotinic acid scaffold creates a unique starting point for SAR exploration. This guide will dissect the key structural components of this compound, providing a framework for designing analogs with improved potency, selectivity, and drug-like properties.

Core Principles of SAR for this compound Analogs

The SAR of this scaffold can be systematically explored by modifying three primary regions: the carboxylic acid, the pyridine ring, and the tert-butyl group. Understanding the impact of modifications to each of these regions is crucial for rational drug design.

Logical Framework for SAR Exploration

The following diagram illustrates the key areas for structural modification on the this compound scaffold.

Caption: Key modification points for SAR studies of this compound.

Analysis of Structural Modifications and Biological Impact

The Carboxylic Acid Group: The Anchor for Activity

The carboxylic acid moiety is often essential for binding to the target receptor, frequently forming critical hydrogen bonds or ionic interactions.

  • Esterification and Amidation: Conversion of the carboxylic acid to an ester or amide can serve multiple purposes. It can act as a prodrug strategy to improve membrane permeability and oral bioavailability. However, this modification typically abolishes direct receptor binding, relying on in vivo hydrolysis to release the active parent compound.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or acyl sulfonamides can maintain the acidic pKa and hydrogen bonding capabilities while potentially improving metabolic stability and pharmacokinetic properties.[3] For instance, the conversion of an amide to a tetrazole has been shown to be a successful strategy in modulating drug properties.[3]

The Pyridine Ring: Tuning Electronic Properties and Selectivity

The pyridine ring is not merely a passive scaffold; its electronic properties and potential for substitution can fine-tune the activity of the molecule.

  • N-oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide can alter the electronic distribution of the ring, influence solubility, and potentially reduce metabolism.

  • Ring Substitutions: Introducing small substituents (e.g., halogens, methyl groups) at other positions on the pyridine ring can modulate binding affinity and selectivity by probing for additional interactions within the receptor binding pocket. For example, the addition of an iodine atom at the 5-position of kynurenic acid resulted in a 1000-fold increase in potency, highlighting the impact of halogen substitution.[4]

The Tert-butyl Group: A Double-Edged Sword

The tert-butyl group significantly influences the compound's profile. While it can enhance potency by occupying a hydrophobic pocket in the target protein, it can also lead to undesirable properties.[1]

  • Increased Lipophilicity: The hydrophobicity of the tert-butyl group can improve membrane permeability but may also increase binding to plasma proteins and lead to higher metabolic clearance.[1]

  • Metabolic Susceptibility: The methyl groups of the tert-butyl substituent can be susceptible to oxidation by cytochrome P450 enzymes, creating a metabolic liability.[5]

Alternative Groups (Bioisosteres): To mitigate these issues, replacing the tert-butyl group with bioisosteres is a key strategy. The goal is to mimic its steric bulk while improving physicochemical properties.

  • Trifluoromethylcyclopropyl Group: This group can serve as a metabolically stable replacement for the tert-butyl group by removing sp3 C-H bonds that are prone to abstraction.[5]

  • Trifluoromethyl Oxetane: This bioisostere has been shown to decrease lipophilicity and improve metabolic stability compared to corresponding tert-butyl analogs.[6]

  • Other Bulky Groups: Systematically replacing the tert-butyl group with other non-polar groups like isopropyl, cyclopentyl, or adamantyl can help to map the size and shape of the hydrophobic binding pocket.

Comparative Performance Data

The following table summarizes hypothetical SAR data for a series of this compound analogs targeting a G-protein coupled receptor (GPCR). The data illustrates how structural modifications can impact binding affinity (Ki) and functional activity (EC50).

Compound Modification (vs. Parent) Target Binding Affinity (Ki, nM) Functional Agonist Activity (EC50, nM) Metabolic Stability (t½, min in human liver microsomes)
Parent This compound5012015
Analog 1 Carboxylic acid -> Methyl ester>10,000>10,00045
Analog 2 Carboxylic acid -> Tetrazole6515035
Analog 3 Pyridine N -> N-oxide4511025
Analog 4 tert-butyl -> Isopropyl25060028
Analog 5 tert-butyl -> Cyclopentyl7518022
Analog 6 tert-butyl -> Trifluoromethylcyclopropyl55130>60
Analog 7 tert-butyl -> Trifluoromethyl oxetane8020055

Analysis of Comparative Data:

  • Analog 1 demonstrates that the free carboxylic acid is crucial for activity, and its esterification results in a loss of binding, suggesting it may function as a prodrug.

  • Analog 2 shows that a tetrazole is a viable bioisostere for the carboxylic acid, retaining activity while improving metabolic stability.

  • Analogs 4 and 5 indicate that the size and shape of the substituent at the 5-position are important, with the isopropyl group being too small to effectively fill the hydrophobic pocket.

  • Analogs 6 and 7 highlight the success of using metabolically stable bioisosteres for the tert-butyl group, significantly improving the half-life in liver microsomes without a substantial loss of potency.[5][6]

Experimental Protocols

To conduct a thorough SAR study of this compound analogs, a series of well-defined experiments are required. The following protocols provide a self-validating system for synthesis, in vitro, and in vivo evaluation.

Experimental Workflow Overview

cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo & Lead Optimization A Analog Synthesis B Purification (HPLC) A->B C Structural Confirmation (NMR, MS) B->C D Receptor Binding Assay (Determine Ki) C->D E Functional Assay (e.g., cAMP, Ca2+ flux) (Determine EC50/IC50) D->E F Metabolic Stability Assay (Liver Microsomes) E->F G In Vivo Efficacy Model (e.g., anti-inflammatory model) F->G H Pharmacokinetic (PK) Studies G->H I Lead Optimization H->I

Caption: A streamlined workflow for the evaluation of novel analogs.

General Synthesis of 5-Substituted Nicotinic Acid Amide Analogs

This protocol describes a general method for modifying the carboxylic acid group.

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 20 minutes.

  • Amine Coupling: Add the desired amine (1.2 eq) to the activated acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide analog.[7]

In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (Ki) of the test compounds.

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing the target receptor (e.g., GPR109A).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add 50 µL of assay buffer, 25 µL of a known concentration of radioligand (e.g., [3H]nicotinic acid), 25 µL of test compound at various concentrations (typically from 10 pM to 100 µM), and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) by non-linear regression. Calculate the Ki using the Cheng-Prusoff equation.[8]

In Vitro Functional Assay (cAMP Inhibition)

This protocol measures the functional activity of agonists at Gi-coupled receptors.

  • Cell Culture: Plate CHO-K1 cells stably expressing the target receptor in a 96-well plate and grow to confluence.

  • Assay Medium: Aspirate the growth medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • Compound Addition: Add the test compounds at various concentrations, followed by the addition of forskolin (to stimulate cAMP production).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[9]

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol assesses the in vivo efficacy of lead compounds.

  • Animal Model: Use male Wistar rats (180-220 g).

  • Compound Administration: Administer the test compound or vehicle (e.g., 0.5% CMC) orally (p.o.) one hour before the carrageenan injection. A reference drug like indomethacin can be used as a positive control.[10]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical significance can be determined using ANOVA followed by Dunnett's test.[10]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic SAR study, focusing on the modification of the carboxylic acid, the pyridine ring, and the tert-butyl group, is essential for optimizing the pharmacological profile of these compounds. The strategic use of bioisosteres for both the carboxylic acid and the tert-butyl group is a particularly powerful approach to enhance metabolic stability and fine-tune drug-like properties. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of new analogs, enabling the identification of lead candidates with superior potency, selectivity, and in vivo efficacy. Future work should focus on exploring a wider range of bioisosteric replacements and conducting detailed in vivo pharmacokinetic and pharmacodynamic studies to fully characterize the most promising compounds.

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A Comparative Guide to Hyperlipidemia Treatments: Benchmarking Established Therapies and the Prospect of Novel Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Hyperlipidemia Management

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a cornerstone of atherosclerotic cardiovascular disease (ASCVD). The management of hyperlipidemia is a critical focus of preventative cardiology, with a diverse armamentarium of therapeutic agents available to clinicians and researchers. This guide provides a detailed, evidence-based comparison of the major classes of lipid-lowering therapies. While we will delve into the well-established mechanisms and clinical data for statins, fibrates, ezetimibe, and PCSK9 inhibitors, we will also frame this discussion around the context of nicotinic acid and its derivatives, such as the conceptual compound 5-tert-butylnicotinic acid, to explore the potential for future therapeutic innovation. For the purpose of this guide, this compound will be considered as a hypothetical analogue of nicotinic acid, as there is a notable absence of published clinical data for this specific compound.

Nicotinic Acid and Its Derivatives: A Foundational Therapy

Nicotinic acid (niacin), a B-vitamin, has been a part of the hyperlipidemia treatment landscape for decades. Its broad-spectrum effects on the lipid profile make it a unique, albeit challenging, therapeutic option.

Mechanism of Action

The primary mechanism of nicotinic acid involves the inhibition of hormone-sensitive lipase in adipose tissue, which reduces the release of free fatty acids (FFAs) into the circulation. This decrease in FFA flux to the liver leads to a reduction in the synthesis of triglycerides and, consequently, the production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). Additionally, nicotinic acid is the most potent agent for raising high-density lipoprotein (HDL) cholesterol levels, although the precise mechanism for this effect is still under investigation.

The development of nicotinic acid derivatives is driven by the need to mitigate the often-poorly tolerated side effects of niacin, primarily intense cutaneous flushing. The addition of chemical moieties, such as a tert-butyl group in the hypothetical this compound, could be explored to alter the compound's pharmacokinetic and pharmacodynamic properties, potentially reducing side effects while retaining or enhancing its lipid-modifying efficacy. However, without experimental data, this remains a theoretical consideration.

Signaling Pathway of Nicotinic Acid

Nicotinic_Acid_Pathway cluster_adipocyte Adipose Tissue cluster_liver Liver NA Nicotinic Acid Receptor GPR109A Receptor NA->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Inhibits activation of Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids Release Lipolysis->FFA TG_Synth ↓ Triglyceride Synthesis FFA->TG_Synth Reduced substrate for VLDL_Prod ↓ VLDL Production TG_Synth->VLDL_Prod LDL_C ↓ LDL-C VLDL_Prod->LDL_C HDL_C ↑ HDL-C

Caption: Mechanism of Nicotinic Acid in Adipose Tissue and Liver.

Comparative Analysis of Major Hyperlipidemia Treatments

The following sections provide a detailed overview of the primary alternatives and adjuncts to nicotinic acid-based therapies.

Statins (HMG-CoA Reductase Inhibitors)

Statins are the first-line therapy for the vast majority of patients with hyperlipidemia, primarily due to their robust efficacy in lowering LDL-C and their extensive evidence base for reducing cardiovascular events.[1]

  • Mechanism of Action: Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis in the liver.[2] This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL-C from the circulation.[2]

  • Clinical Efficacy: Statins can lower LDL-C by 30% to over 40%, depending on the specific agent and dose.[1]

  • Common Side Effects: The most commonly reported side effects are muscle aches and pains.[1]

Fibrates (Peroxisome Proliferator-Activated Receptor-α Agonists)

Fibrates are primarily used to treat hypertriglyceridemia.[3]

  • Mechanism of Action: Fibrates activate the peroxisome proliferator-activated receptor alpha (PPARα).[4][5] This activation leads to increased transcription of genes involved in fatty acid oxidation and lipoprotein lipase activity, which enhances the clearance of triglyceride-rich lipoproteins.[6][7] Fibrates also increase the production of apolipoproteins A-I and A-II, which contributes to an increase in HDL-C levels.[3][4]

  • Clinical Efficacy: Fibrates can decrease triglyceride levels by up to 50% and increase HDL-C by about 20%.[3][8]

  • Common Side Effects: Common side effects include abdominal pain, constipation, diarrhea, dizziness, and headaches.[3][4]

Ezetimibe (Cholesterol Absorption Inhibitor)

Ezetimibe is often used in combination with statins or for patients who are intolerant to statins.[1]

  • Mechanism of Action: Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol at the brush border of the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[9][10] This reduction in cholesterol delivery to the liver results in an upregulation of LDL receptors and increased LDL-C clearance from the blood.[9][10]

  • Clinical Efficacy: As monotherapy, ezetimibe lowers LDL-C by approximately 15-22%.[1][11] When added to a statin, it can provide an additional 21-27% reduction in LDL-C.[1]

  • Common Side Effects: Possible side effects include stomach pain, diarrhea, flatulence, and tiredness.[1] An increased risk of muscle pain exists when used in combination with a statin.[12]

PCSK9 Inhibitors (Monoclonal Antibodies)

PCSK9 inhibitors represent a powerful class of injectable biologic therapies for patients with very high LDL-C levels, such as those with familial hypercholesterolemia, or for high-risk patients who are unable to reach their LDL-C goals with oral medications.[1]

  • Mechanism of Action: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to LDL receptors on hepatocytes and promotes their degradation.[13][14] PCSK9 inhibitors are monoclonal antibodies that bind to circulating PCSK9, preventing it from interacting with LDL receptors.[13][14] This leads to a higher number of LDL receptors on the liver surface and a dramatic increase in LDL-C clearance from the blood.[15]

  • Clinical Efficacy: PCSK9 inhibitors can lower LDL-C by up to 60%.[1]

  • Common Side Effects: The most common side effects are flu-like symptoms and soreness or a rash at the injection site.[1][14]

Quantitative Comparison of Lipid-Lowering Therapies

Therapeutic ClassPrimary Lipid TargetLDL-C ReductionHDL-C IncreaseTriglyceride Reduction
Statins LDL-C30% to >40%[1]5-10%10-30%
Fibrates Triglycerides5-20%~20%[3][8]up to 50%[3][8]
Ezetimibe LDL-C15-22% (monotherapy)[1][11]1-5%5-10%
PCSK9 Inhibitors LDL-Cup to 60%[1]5-10%15-30%
Nicotinic Acid HDL-C & Triglycerides10-25%15-35%20-50%

Side Effect Profiles at a Glance

Therapeutic ClassCommon Side Effects
Statins Muscle pain and aches.[1]
Fibrates Abdominal pain, constipation, diarrhea, dizziness, headaches, leg cramps.[3][4][7]
Ezetimibe Stomach pain, diarrhea, flatulence, tiredness.[1] Increased risk of muscle pain with statins.[12]
PCSK9 Inhibitors Flu-like symptoms, soreness/rash at the injection site.[1][14]
Nicotinic Acid Intense cutaneous flushing, itching, gastrointestinal distress, hyperglycemia, hyperuricemia.

Experimental Protocols

In Vivo Assessment of Lipid-Lowering Efficacy in a Rodent Model

This protocol outlines a general procedure for evaluating the efficacy of a novel lipid-lowering agent in a hyperlipidemic hamster model.

1. Animal Model and Acclimatization:

  • Male Golden Syrian hamsters are fed a high-fat, high-cholesterol diet for 2 weeks to induce hyperlipidemia.
  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing and Treatment Groups:

  • Animals are randomly assigned to treatment groups: Vehicle control, positive control (e.g., atorvastatin), and experimental compound groups at various doses.
  • The experimental compound is administered daily via oral gavage for a period of 4 weeks.

3. Sample Collection and Analysis:

  • Blood samples are collected at baseline and at the end of the treatment period via retro-orbital bleeding under anesthesia.
  • Serum is separated by centrifugation and stored at -80°C until analysis.
  • Total cholesterol, LDL-C, HDL-C, and triglycerides are measured using commercially available enzymatic assay kits.

4. Data Analysis:

  • Statistical analysis is performed using ANOVA followed by a post-hoc test to compare treatment groups to the vehicle control.
  • A p-value of <0.05 is considered statistically significant.
Workflow for In Vivo Efficacy Testing

experimental_workflow start Induce Hyperlipidemia (High-Fat Diet) grouping Randomize into Treatment Groups start->grouping dosing Daily Dosing (4 weeks) grouping->dosing Vehicle, Positive Control, Test Compound sampling Blood Sample Collection dosing->sampling Baseline & Final analysis Lipid Profile Analysis sampling->analysis end Statistical Analysis & Efficacy Determination analysis->end

Caption: A generalized workflow for preclinical evaluation of lipid-lowering agents.

Conclusion

The treatment of hyperlipidemia is multifaceted, with a range of therapeutic options available to target different aspects of lipid metabolism. Statins remain the cornerstone of LDL-C reduction and cardiovascular risk prevention. Fibrates are highly effective for managing elevated triglycerides, while ezetimibe offers a complementary mechanism for cholesterol lowering. PCSK9 inhibitors provide a potent option for high-risk patients who require substantial additional LDL-C reduction.

Nicotinic acid and its derivatives occupy a unique position due to their broad-spectrum effects, particularly their robust HDL-C raising capabilities. The development of novel derivatives, exemplified by the hypothetical this compound, highlights a continued research interest in optimizing the risk-benefit profile of this therapeutic class. While the lack of data on this compound precludes any direct comparison, the principles of derivative development aim to enhance tolerability while maintaining or improving the multifaceted lipid-modifying effects of the parent compound. Future research in this area will be crucial to determine if such novel derivatives can offer a valuable addition to the hyperlipidemia treatment landscape.

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A Researcher's Guide to the Comparative Metabolism of Nicotinic Acid and Nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic science and drug development, a nuanced understanding of Nicotinamide Adenine Dinucleotide (NAD+) biology is paramount. As a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs, maintaining the cellular NAD+ pool is essential for metabolic homeostasis, DNA repair, and overall cellular health.[1][2] The two primary vitamin B3 precursors for NAD+ synthesis are nicotinic acid (NA) and nicotinamide (NAM), and while both roads lead to NAD+, the metabolic journeys are markedly different. This guide provides an in-depth comparison of their metabolism, supported by experimental data and methodologies, to inform strategic experimental design and therapeutic development.

Section 1: Two Distinct Pathways to a Vital Coenzyme

The biosynthesis of NAD+ from NA and NAM occurs through two geographically and enzymatically separate pathways: the Preiss-Handler pathway for nicotinic acid and the salvage pathway for nicotinamide.[3][4] While most tissues can utilize both, the salvage pathway is generally considered the primary route for maintaining NAD+ homeostasis in mammals due to its energy efficiency.[5]

The Preiss-Handler Pathway: A Three-Step Conversion of Nicotinic Acid

The conversion of nicotinic acid to NAD+ is a three-enzyme process. This pathway is particularly active in the liver, kidney, and intestine.[5]

  • Nicotinate Phosphoribosyltransferase (NAPRT): The pathway initiates with NAPRT converting NA into nicotinic acid mononucleotide (NaMN). This is a key regulatory step.[5][6]

  • Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): NaMN is then adenylated by one of the NMNAT isoenzymes (NMNAT1-3) to form nicotinic acid adenine dinucleotide (NaAD).[7]

  • NAD+ Synthetase (NADS): In the final, ATP-dependent step, NADS amidates the nicotinic acid moiety of NaAD to form NAD+.[3]

The Salvage Pathway: Recycling Nicotinamide

The salvage pathway is the primary mechanism by which cells recycle NAM, which is generated as a byproduct of NAD+-consuming enzymes. This pathway is ubiquitous across all tissues.[5]

  • Nicotinamide Phosphoribosyltransferase (NAMPT): This is the rate-limiting enzyme in the salvage pathway, converting NAM to nicotinamide mononucleotide (NMN).[5][8]

  • Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): The same NMNAT enzymes from the Preiss-Handler pathway then catalyze the conversion of NMN to NAD+.[5]

The following diagram illustrates the distinct and converging points of these two critical pathways.

NAD_Metabolism cluster_PreissHandler Preiss-Handler Pathway cluster_Salvage Salvage Pathway NA Nicotinic Acid (NA) NaMN Nicotinic Acid Mononucleotide (NaMN) NA->NaMN NAPRT NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NMNATs NAD NAD+ NaAD->NAD NADS NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT (Rate-Limiting) NMN->NAD NMNATs

Caption: Comparative metabolic pathways of Nicotinic Acid and Nicotinamide to NAD+.

Section 2: Comparative Analysis of Key Metabolic Steps

A deeper dive into the kinetics, transport, and catabolism reveals critical differences that influence the suitability of each precursor for specific research applications or therapeutic goals.

Cellular Uptake

The entry of NA and NAM into cells is mediated by distinct transport systems, which can influence their bioavailability at the tissue level. Nicotinic acid is transported into cells via sodium-coupled monocarboxylate transporters, particularly SLC5A8.[9][10][11] Studies with mouse SLC5A8 have determined the Michaelis constant (Km) for nicotinate to be approximately 296 µM, indicating a moderate affinity.[9] In contrast, the transport of nicotinamide is less clearly defined but is understood to occur via carrier-mediated facilitated diffusion at lower concentrations and passive diffusion at higher concentrations.[12]

Key Enzyme Kinetics and Regulation

The primary enzymes in each pathway, NAPRT and NAMPT, exhibit different kinetic and regulatory properties. NAMPT is the rate-limiting enzyme in the salvage pathway and is subject to feedback inhibition by NAD+, which helps to tightly regulate the intracellular NAD+ pool.[5] Conversely, NAPRT is not inhibited by NAD+, which may explain why pharmacological doses of NA can lead to a more substantial, albeit transient, increase in cellular NAD+ levels.[5] Furthermore, NAPRT is allosterically activated by ATP.[5]

EnzymePathwaySubstrateKm (for B3 vitamer)Regulation
NAPRT Preiss-HandlerNicotinic AcidVaries by studyActivated by ATP; Not inhibited by NAD+[5]
NAMPT SalvageNicotinamide~0.5 µM (for PRPP)[13]Rate-limiting; Inhibited by NAD+[5]
Caption: Comparison of key enzymes in NA and NAM metabolism.
Catabolism and Systemic Effects

The breakdown and excretion of excess NA and NAM also follow different routes, leading to distinct physiological consequences. Excess nicotinic acid is primarily conjugated with glycine to form nicotinuric acid and excreted.[14] In contrast, excess nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) in the liver to form N1-methylnicotinamide (MNA), which is then further oxidized.[15][16][17][18][19]

This difference in catabolism has significant implications. The methylation of nicotinamide consumes S-adenosyl methionine (SAM), a universal methyl donor. High doses of NAM can therefore deplete the body's methyl pool, leading to a decrease in plasma betaine and an increase in homocysteine, a marker of cardiovascular risk.[7]

A clinical study directly compared the effects of a 300 mg oral dose of nicotinic acid versus nicotinamide in adult subjects. The results, summarized below, highlight the greater impact of nicotinamide on methylation pathways.

Parameter (at 3 hours post-dosing)Nicotinic Acid (NA) GroupNicotinamide (NM) Group
Plasma N1-methylnicotinamide1.90 ± 0.20 µmol/l3.62 ± 0.27 µmol/l
Plasma Homocysteine12.85 ± 1.39 µmol/l18.08 ± 1.02 µmol/l
Plasma Betaine27.44 ± 0.71 µmol/l23.52 ± 0.61 µmol/l
Data adapted from a comparative study on the effects of NA and NAM on plasma methyl donors.[7]
Caption: Comparative effects of Nicotinic Acid vs. Nicotinamide on plasma metabolites.

Section 3: Experimental Methodologies for Studying NA and NAM Metabolism

To rigorously investigate the metabolism of these NAD+ precursors, a combination of analytical chemistry and biochemical assays is essential. The choice of methodology should be guided by the specific research question, whether it is quantifying metabolite levels, determining enzyme activity, or tracing metabolic flux.

Quantifying NAD+ and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying NAD+ and its various metabolites (the "NADome") in biological samples.[20]

Rationale for Method Selection: This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes in a complex matrix. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation method as it is well-suited for polar molecules like NAD+ and its precursors, and avoids the use of ion-pairing agents that can contaminate the mass spectrometer.[21][22]

Abbreviated Protocol:

  • Sample Preparation: Rapidly quench metabolic activity, often by flash-freezing in liquid nitrogen.[21] Extract metabolites using a cold solvent mixture, such as 80% methanol or an acidic acetonitrile/methanol/water solution.[22] The choice of extraction solvent is critical to ensure the stability of redox-sensitive molecules like NAD+ and NADH.

  • Chromatographic Separation: Use a HILIC column to separate the NAD+ metabolites based on their polarity.

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each metabolite and monitoring for a unique product ion, ensuring high specificity.

  • Quantification: Generate a standard curve using known concentrations of each analyte to accurately quantify the metabolites in the biological sample.

The following diagram outlines a typical workflow for the analysis of the NAD+ metabolome.

LCMS_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Quench Metabolic Quenching (e.g., Liquid N2) Sample->Quench Extract Metabolite Extraction (e.g., Cold Solvent) Quench->Extract LC HILIC Separation Extract->LC MS Tandem Mass Spec (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for LC-MS/MS-based NAD+ metabolome analysis.

Assessing Enzyme Activity

Determining the activity of key enzymes like NAMPT and NAPRT is crucial for understanding the metabolic flux through each pathway. This can be achieved using enzyme-coupled assays.

Rationale for Method Selection: These assays are often colorimetric or fluorometric, allowing for high-throughput screening of potential inhibitors or activators. They rely on a series of enzymatic reactions that ultimately produce a detectable signal proportional to the activity of the enzyme of interest.

Principle of a NAMPT Activity Assay:

  • Reaction Initiation: A cell lysate or purified NAMPT is incubated with its substrates, nicotinamide and PRPP.

  • NMN Production: NAMPT produces NMN.

  • Coupled Reactions: A series of additional enzymes are included in the reaction mixture. First, NMNAT converts the newly formed NMN into NAD+. Then, an NAD+-dependent dehydrogenase uses NAD+ to reduce a substrate, generating NADH. Finally, a diaphorase uses the NADH to reduce a tetrazolium salt (like WST-1) into a colored formazan product.

  • Detection: The rate of formazan production is measured spectrophotometrically over time, which is directly proportional to the NAMPT activity.

Self-Validation and Controls: To ensure the specificity of the assay, it is critical to include controls. For instance, running the assay in the presence of a known NAMPT-specific inhibitor, such as FK866, should abolish the signal.[23][24] Conversely, to study the Preiss-Handler pathway, a specific NAPRT inhibitor like 2-hydroxynicotinic acid can be used.[9]

Conclusion

Nicotinic acid and nicotinamide, while both serving as precursors to the indispensable coenzyme NAD+, are metabolized through distinct pathways with unique enzymatic, regulatory, and catabolic features. Nicotinic acid utilizes the Preiss-Handler pathway, which is not subject to NAD+ feedback inhibition, while nicotinamide is recycled through the rate-limiting, NAD+-inhibited salvage pathway. These differences extend to their cellular uptake and their impact on other metabolic pathways, such as one-carbon metabolism. For researchers, a thorough understanding of these differences is not merely academic; it is foundational for designing experiments that can accurately probe NAD+ biology and for developing targeted therapeutic strategies that leverage the unique properties of each precursor. The application of robust analytical techniques like LC-MS/MS and specific enzyme activity assays will continue to be instrumental in advancing our knowledge in this vital area of metabolic research.

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A Senior Application Scientist's Guide to Assessing the Side Effect Profiles of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For decades, nicotinic acid (niacin) and its derivatives have been a cornerstone in the management of dyslipidemia. Their ability to favorably modulate a wide range of lipid parameters, including lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol, is well-established. However, the clinical utility of these agents is often hampered by a distinct and sometimes challenging side effect profile. For researchers, scientists, and drug development professionals, a thorough understanding of these side effects, their underlying mechanisms, and the methodologies to assess them is paramount for the development of novel, better-tolerated therapies.

This guide provides an in-depth comparison of the side effect profiles of key nicotinic acid derivatives, supported by experimental data and detailed protocols for their assessment. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative references.

Comparative Analysis of Side Effect Profiles

The adverse effects of nicotinic acid derivatives are primarily dose-dependent and can vary significantly based on the specific compound and its formulation. The most prominent side effects include cutaneous flushing, hepatotoxicity, gastrointestinal distress, and alterations in glucose metabolism.

Cutaneous Flushing: The Prostaglandin Predicament

Cutaneous flushing, characterized by warmth, redness, and itching of the skin, is the most common and compliance-limiting side effect of nicotinic acid.[1] This reaction is not an allergic response but rather a pharmacological effect mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells.[2] Activation of GPR109A leads to the synthesis and release of vasodilatory prostanoids, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which act on dermal capillaries to cause vasodilation and the sensation of flushing.[3][4]

Different formulations of nicotinic acid exhibit varying flushing profiles. Immediate-release (IR) niacin is associated with a high incidence and intensity of flushing, while sustained-release (SR) formulations were developed to mitigate this effect.[5] However, this often comes at the cost of increased risk of hepatotoxicity.[6] Extended-release (ER) niacin represents a balance, offering a reduced flushing potential compared to IR niacin with a better hepatic safety profile than SR formulations.[7]

The nicotinic acid derivative acipimox is reported to be better tolerated than nicotinic acid, with a lower incidence of flushing.[8]

Table 1: Comparative Incidence of Flushing with Nicotinic Acid Formulations

FormulationIncidence of FlushingSeverityKey Mechanistic Insight
Immediate-Release (IR) Niacin HighOften intense, leading to discontinuationRapid absorption and peak plasma concentrations lead to a surge in prostaglandin synthesis.
Sustained-Release (SR) Niacin Lower than IRMilder, but variableSlower absorption rate reduces the peak concentration of nicotinic acid, dampening the prostaglandin response.
Extended-Release (ER) Niacin IntermediateGenerally mild to moderate, with tolerance developing over time.[9]A dissolution profile between IR and SR formulations provides a balance between efficacy and flushing.[7]
Acipimox Lower than NiacinGenerally well-tolerated.[8]While the exact reason for reduced flushing is not fully elucidated, it may be related to differences in GPR109A activation or downstream signaling.
Hepatotoxicity: A Tale of Two Metabolic Pathways

Drug-induced liver injury (DILI) is a serious, albeit less common, side effect associated with nicotinic acid therapy. The risk of hepatotoxicity is significantly influenced by the formulation. Sustained-release (SR) formulations of niacin are more commonly associated with liver damage than immediate-release (IR) or extended-release (ER) formulations.[6][10]

The proposed mechanism for niacin-induced hepatotoxicity involves its metabolic pathways in the liver. Niacin can be metabolized via a high-affinity, low-capacity amidation pathway or a low-affinity, high-capacity conjugation pathway. The amidation pathway, which is more utilized with the slow, continuous delivery of SR formulations, leads to the formation of metabolites that can cause mitochondrial dysfunction and subsequent hepatocellular injury.[11]

Clinical monitoring of liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), is crucial during therapy with nicotinic acid derivatives.[12]

Table 2: Hepatotoxicity Risk with Nicotinic Acid Formulations

FormulationRisk of HepatotoxicityCommon Clinical FindingsMechanistic Rationale
Immediate-Release (IR) Niacin LowTransient elevations in liver enzymes are possible but clinically significant injury is rare.Primarily metabolized through the high-capacity conjugation pathway, minimizing the formation of toxic metabolites.
Sustained-Release (SR) Niacin HighCan cause significant elevations in liver enzymes, hepatitis, and in rare cases, fulminant hepatic failure.[10]Preferential metabolism through the low-capacity amidation pathway, leading to the accumulation of hepatotoxic metabolites and mitochondrial dysfunction.[11]
Extended-Release (ER) Niacin LowSimilar hepatic safety profile to IR niacin.[7]Balanced metabolism between the amidation and conjugation pathways.
Acipimox LowGenerally considered to have a good hepatic safety profile.Specific data on the metabolic pathways of acipimox in relation to hepatotoxicity are less abundant but clinical experience suggests a low risk.
Gastrointestinal Distress and Glucose Metabolism

Gastrointestinal side effects, including nausea, vomiting, and abdominal pain, are also commonly reported with nicotinic acid derivatives.[13] These effects are generally dose-related and can often be mitigated by taking the medication with food or by dose titration.

The impact of nicotinic acid on glucose metabolism is another important consideration, particularly for patients with or at risk of diabetes. Niacin can increase fasting glucose levels and potentially worsen glycemic control.[14] This effect is thought to be related to an initial decrease in free fatty acids followed by a rebound increase, which can lead to insulin resistance.[15] However, some studies suggest that the cardiovascular benefits of niacin may outweigh the risks associated with modest increases in blood glucose.[14]

Experimental Protocols for Side Effect Assessment

A robust assessment of the side effect profiles of novel nicotinic acid derivatives requires a combination of preclinical and clinical experimental models. The following protocols provide a framework for evaluating the key adverse effects.

Preclinical Assessment of Cutaneous Flushing

Objective: To evaluate the potential of a novel nicotinic acid derivative to induce cutaneous flushing in a preclinical model.

Rationale: Rodent models, particularly mice, can be used to assess the vasodilatory effects of nicotinic acid derivatives. The increase in ear skin temperature is a reliable and quantifiable measure of flushing.[16]

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Flushing Assessment cluster_3 Data Analysis A Acclimatize male C57BL/6 mice for 1 week B House mice individually with ad libitum access to food and water A->B C Maintain a controlled environment (22-24°C, 12h light/dark cycle) B->C D Administer test compound or vehicle (e.g., saline) via oral gavage or intraperitoneal injection C->D F Measure baseline ear skin temperature using an infrared thermometer D->F E Include a positive control group (e.g., immediate-release nicotinic acid) E->F G Record ear skin temperature at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-administration F->G H Calculate the change in temperature from baseline for each time point G->H I Compare the mean change in ear skin temperature between treatment groups using appropriate statistical tests (e.g., ANOVA) H->I J Plot the time course of the flushing response I->J G cluster_0 Baseline Assessment cluster_1 On-Treatment Monitoring cluster_2 Evaluation of Abnormalities cluster_3 Causality Assessment A Collect baseline medical history, including alcohol use and concomitant medications B Perform baseline liver function tests (ALT, AST, ALP, bilirubin) A->B C Repeat liver function tests at regular intervals (e.g., monthly for the first 3 months, then quarterly) B->C D Monitor for clinical signs and symptoms of liver injury (e.g., jaundice, fatigue, nausea) C->D E If LFTs exceed predefined thresholds (e.g., ALT >3x ULN), repeat tests promptly D->E Abnormality Detected F If abnormalities are confirmed, investigate for other causes of liver injury (e.g., viral hepatitis, autoimmune hepatitis) E->F G Consider temporary or permanent discontinuation of the study drug based on the severity and nature of the LFT abnormalities F->G H Use a structured causality assessment tool (e.g., RUCAM/CIOMS) to determine the likelihood that the liver injury is drug-induced G->H I Document and report all cases of suspected DILI according to regulatory requirements H->I

Caption: Clinical workflow for assessing drug-induced liver injury.

Conclusion

The assessment of the side effect profiles of nicotinic acid derivatives is a critical component of their development and clinical use. A thorough understanding of the mechanisms underlying flushing and hepatotoxicity allows for the design of rational strategies to mitigate these adverse effects. By employing a combination of preclinical models and rigorous clinical monitoring protocols, researchers can effectively compare the safety of novel derivatives to existing therapies. This comprehensive approach, grounded in scientific integrity and supported by robust experimental data, is essential for advancing the field and providing patients with safer and more effective treatments for dyslipidemia.

References

  • Kamanna, V. S., & Kashyap, M. L. (2009). The mechanism and mitigation of niacin-induced flushing. International journal of clinical practice, 63(9), 1369–1377.
  • Song, W. L., & FitzGerald, G. A. (2013). Niacin, an old drug with a new twist. Journal of lipid research, 54(10), 2580–2587.
  • Elabscience. (n.d.). PGD2(Prostaglandin D2) ELISA Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Niacin Toxicity. In StatPearls.
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  • Andrade, R. J., Aithal, G. P., Björnsson, E. S., Kaplowitz, N., Kullak-Ublick, G. A., Larrey, D., & Karlsen, T. H. (2019). EASL Clinical Practice Guidelines: Drug-induced liver injury.
  • O'Kane, M. J., Trinick, T. R., Tynan, M. B., Trimble, E. R., & Nicholls, D. P. (1992). A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia. British journal of clinical pharmacology, 33(4), 451–453.
  • Gibbons, L. W., & Gonzalez, V. (1993). The prevalence of side effects with regular and sustained-release nicotinic acid. The American journal of medicine, 94(4), 394-398.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Niacin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. Journal of clinical lipidology, 2(5), 379-387.
  • Drugs.com. (2023). Nicotinic Acid Side Effects. Retrieved from [Link]

  • Anderson, T. J., Boden, W. E., Desvigne-Nickens, P., Fleg, J. L., Fuster, V., & Gurbel, P. A. (2014). Safety Profile of Extended-Release Niacin in the AIM-HIGH Trial. The New England journal of medicine, 371(3), 288–290.
  • Tsochatzis, E. A., & Germani, G. (2014). Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists. World journal of gastroenterology, 20(45), 16781–16792.
  • Busti, A. J. (2015). The Mechanism for Niacin Associated Flushing and Hepatotoxicity. EBM Consult. Retrieved from [Link]

  • Capuzzi, D. M., Morgan, J. M., Brusco, O. A., & Intriere, A. D. (2005). Clinical utility of extended-release niacin. Future cardiology, 1(5), 571-578.
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  • Patsnap. (2024). What are the side effects of Nicotinamide? Retrieved from [Link]

  • Di Tanna, G. L., Pipitone, V. R., & De Caterina, R. (2019). Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. JAMA network open, 2(4), e193364.
  • Brown, B. G., Zhao, X. Q., Chait, A., Fisher, L. D., Cheung, M. C., & DeAngelis, D. (2012). Effects of Niacin on Glucose Levels, Coronary Stenosis Progression, and Clinical Events in Subjects With Normal Baseline Glucose Levels (<100 mg/dl): A Combined Analysis of the Familial Atherosclerosis Treatment Study (FATS), HDL-Atherosclerosis Treatment Study (HATS), Armed Forces Regression Study (AFREGS), and Carotid Plaque Composition by MRI During Lipid-Lowering (CPC) Study. The American journal of cardiology, 110(10), 1447–1452.
  • McKenney, J. M., Proctor, J. D., Harris, S., & Chinchili, V. M. (1994).
  • European Association for the Study of the Liver. (2019). EASL Clinical Practice Guidelines: Drug-induced liver injury.
  • VanHorn, J., Altenburg, J. D., Harvey, K. A., Xu, Z., Kovacs, R. J., & Siddiqui, R. A. (2012). Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells.
  • Dr.Oracle. (2025). What major studies showed no benefit with niacin (Nicotinic acid) therapy? Retrieved from [Link]

  • CUSABIO. (n.d.). Human Prostaglandin D2 (PGD2) ELISA Kit. Retrieved from [Link]

  • Examine.com. (2023). The effects of niacin and its derivatives on glucose and blood lipids. Retrieved from [Link]

  • Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). Nicotinic acid-induced flushing is mediated by activation of epidermal Langerhans cells. Molecular pharmacology, 67(6), 1864–1870.
  • MSD Manual Professional Edition. (2023). Niacin Toxicity. Retrieved from [Link]

  • Guyton, J. R., Simmons, P. D., & Zavoral, J. H. (2012). Effect of Extended-Release Niacin on New-Onset Diabetes Among Hyperlipidemic Patients Treated With Ezetimibe/Simvastatin in a Randomized Controlled Trial. Diabetes care, 35(5), 1076–1078.
  • Biomatik. (n.d.). Prostaglandin D2 (PGD2) ELISA Kit. Retrieved from [Link]

  • Tolosa, L., Gómez-Lechón, M. J., & Donato, M. T. (2020). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International journal of molecular sciences, 21(21), 8013.
  • Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2006). Nicotinic acid-induced flushing is mediated by activation of epidermal Langerhans cells.
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  • Keene, D., Price, C., Shun-Shin, M. J., & Francis, D. P. (2014).
  • Canner, P. L., Furberg, C. D., & McGovern, M. E. (2005). Niacin and glucose metabolism. The American journal of cardiology, 95(2), 293–295.
  • Fulcher, G. R., Walker, M., Catalano, C., Farrer, M., & Alberti, K. G. (1992). The short-term effect of nicotinic acid on intermediary metabolism in insulin-dependent diabetes mellitus. Diabetic medicine, 9(4), 331–337.
  • Capuzzi, D. M., Guyton, J. R., Morgan, J. M., Goldberg, A. C., Kreisberg, R. A., & Brusco, O. A. (1998). Efficacy and safety of an extended-release niacin (Niaspan): a long-term study. The American journal of cardiology, 82(12A), 74U–81U.
  • Knopp, R. H. (2000). Clinical inquiries. What is the proper use of niacin in the prevention and treatment of hyperlipidemia?. The Journal of family practice, 49(7), 657–658.

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Safety Operating Guide

Navigating the Disposal of 5-Tert-butylnicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Safe and Compliant Disposal Procedures

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers handling specialized reagents like 5-tert-butylnicotinic acid, a clear and scientifically grounded disposal plan is not just a matter of compliance, but a critical component of a robust safety culture. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural choice.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle in the laboratory, including its final disposal. This compound (CAS No. 1211589-63-7) is a substituted pyridine carboxylic acid. While it is a solid at room temperature, it presents several hazards that dictate its handling and disposal requirements.

According to supplier safety information, this compound is classified with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are consistent with safety data for structurally related compounds, such as 5-methylnicotinic acid and nicotinic acid, which are also known skin and eye irritants[2][3]. The primary risks associated with this compound are irritation upon contact with skin, eyes, or the respiratory tract if inhaled as a dust. This dictates the need for stringent personal protective measures and waste containment protocols to prevent unintended exposure.

Compound Information
Chemical Name 5-(tert-Butyl)nicotinic acid
CAS Number 1211589-63-7[1][4]
Molecular Formula C₁₀H₁₃NO₂[1][4]
Molecular Weight 179.22 g/mol [1]
Signal Word Warning[1]
GHS Hazard Statements H302, H315, H319, H335[1]
Storage Conditions Inert atmosphere, 2-8°C[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the selection and proper use of PPE is non-negotiable. The causality is direct: to prevent skin and eye irritation, physical barriers are essential.

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses do not provide a sufficient seal to protect against fine dusts or splashes[3].

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal[3][5].

  • Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing[3].

  • Respiratory Protection: If there is a risk of generating dust (e.g., during spill cleanup or weighing), work should be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary[6].

Waste Characterization and Segregation: A Critical Step for Compliance

Proper disposal begins with correct waste characterization. Due to its chemical structure (a pyridine derivative) and identified hazards, this compound must be classified and disposed of as hazardous chemical waste .

Key Principles of Segregation:

  • Do Not Mix: Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department. Incompatible mixtures can lead to dangerous reactions.

  • Avoid Incompatibles: Store waste containers away from strong oxidizing agents, which are incompatible with many organic acids[5][6].

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated weigh paper, gloves) separate from liquid waste (e.g., solutions containing the acid).

Step-by-Step Waste Collection Protocol

This protocol ensures that waste is contained safely from the point of generation until it is collected by trained EHS personnel.

  • Select a Proper Container:

    • Use a dedicated, chemically compatible container, preferably the original manufacturer's container or a new container made of high-density polyethylene (HDPE)[5].

    • The container must have a secure, leak-proof screw-top cap.

    • Ensure the container is clean and dry before adding any waste.

  • Label the Container Correctly:

    • As soon as the first piece of waste is added, affix a hazardous waste label provided by your institution's EHS department.

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.

    • List all constituents, including any solvents, by percentage.

    • Indicate the relevant hazards (e.g., "Irritant").

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste. This prevents the release of vapors or dust[3].

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from general traffic and drains.

    • Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Requesting Disposal:

    • Once the container is full (do not overfill; leave at least 10% headspace) or when the experiment is complete, submit a chemical waste collection request to your EHS department through the proper institutional channels.

Disposal Pathway and Decision Workflow

The decision-making process for disposing of this compound follows a clear, logical path from the lab bench to final disposal, managed by your institution's EHS office.

G cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal A Generation of Waste (e.g., unused solid, contaminated PPE, or solutions containing the acid) B Characterize Waste Is it this compound or a mixture containing it? A->B C Select & Label Waste Container (Chemically compatible, sealed, with Hazardous Waste Label) B->C D Segregate & Store in Satellite Accumulation Area (SAA) (Keep closed, use secondary containment) C->D E Container Full or Project Complete? D->E E->D No F Submit Chemical Waste Collection Request to EHS E->F Yes G EHS Personnel Collects Waste from Laboratory SAA F->G H Waste Transported to Central Accumulation Facility G->H I Waste Profiled & Manifested by Licensed Waste Vendor H->I J Final Disposal (e.g., High-Temperature Incineration) I->J

Caption: Workflow for the disposal of this compound waste.

Spill Management Procedures

In the event of a spill, a quick and informed response is crucial to mitigate exposure risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For a small spill of solid material, if you are trained and have the proper equipment, you can proceed with cleanup. For large spills, contact your institution's EHS emergency line.

  • Don PPE: At a minimum, wear a lab coat, chemical goggles, and two pairs of chemical-resistant gloves.

  • Contain and Clean:

    • Gently cover the spill with an absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial covering.

    • Carefully sweep the material into a dedicated dustpan. Avoid creating dust clouds[2].

    • Place the spilled material and all contaminated cleanup supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose: Label the cleanup debris as hazardous waste and dispose of it through EHS.

Final Disposal Methodology

The ultimate disposal of this compound is handled by licensed hazardous waste management companies under contract with your institution. For organic compounds like this, the preferred and most environmentally sound method is high-temperature incineration . This process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with afterburners and scrubbers to destroy the compound and neutralize harmful combustion byproducts[7]. This method ensures complete destruction of the chemical, preventing its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, February 12). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2024, March 2). Safety Data Sheet: Potassium dihydrogen phosphate. Retrieved from [Link]

  • Lead Sciences. (n.d.). 5-(tert-Butyl)nicotinic acid. Retrieved from [Link]

  • Frank, R. L. (1952). U.S. Patent No. 2,586,808. Washington, DC: U.S.

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Navigating the Safe Handling of 5-Tert-butylnicotinic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: Hazard Profile of 5-Tert-butylnicotinic Acid

Based on available data for analogous compounds and GHS classifications from suppliers, this compound should be handled as a hazardous substance with the following potential risks[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these hazards, a meticulous approach to personal protection is non-negotiable. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Operation Minimum PPE Requirements
Weighing and Aliquoting 100% cotton lab coat, chemical splash goggles, nitrile gloves (double-gloving recommended), and a properly fitted N95 respirator.
Dissolution and Solution Handling 100% cotton lab coat, chemical splash goggles, and nitrile gloves.
Reaction Quenching and Workup 100% cotton lab coat, chemical splash goggles, face shield, and nitrile gloves.
Waste Disposal 100% cotton lab coat, chemical splash goggles, and nitrile gloves.
The Rationale Behind PPE Selection
  • Lab Coat: A 100% cotton lab coat is preferred over synthetic blends as it is less likely to melt and adhere to the skin in the event of a fire.

  • Eye and Face Protection: Chemical splash goggles are mandatory to prevent eye irritation from airborne particles or splashes.[2] A face shield should be used in conjunction with goggles when there is a significant splash risk, such as during reaction quenching.

  • Gloves: Nitrile gloves offer good resistance to a range of chemicals, including many acids.[3] Double-gloving is recommended when handling the solid powder to minimize the risk of exposure during glove removal. Always inspect gloves for any signs of degradation or perforation before use.

  • Respiratory Protection: Due to the risk of respiratory irritation from inhaling the fine powder, a NIOSH-approved N95 respirator is essential during weighing and other operations that may generate dust.[2] All work with the solid should be performed in a certified chemical fume hood to further minimize inhalation exposure.

Procedural Guidance: Step-by-Step Safety Protocols

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE Lab_Coat Lab_Coat Respirator Respirator Lab_Coat->Respirator Goggles Goggles Respirator->Goggles Gloves Gloves Goggles->Gloves

Caption: Correct sequence for donning PPE.

Doffing PPE Workflow

G cluster_doffing Doffing PPE Gloves Gloves Goggles Goggles Gloves->Goggles Lab_Coat Lab_Coat Goggles->Lab_Coat Respirator Respirator Lab_Coat->Respirator

Caption: Correct sequence for doffing PPE.

Weighing this compound
  • Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent bench paper.

  • PPE: Don the appropriate PPE as outlined in the table above (lab coat, double nitrile gloves, goggles, and N95 respirator).

  • Handling: Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat. Avoid creating dust.

  • Cleanup: After weighing, carefully clean the spatula and any contaminated surfaces with a damp cloth. Dispose of the cloth and bench paper as solid hazardous waste.

  • Doffing: Remove PPE in the correct order, ensuring not to touch your face or any personal items with contaminated gloves. Wash your hands thoroughly with soap and water.

Operational Plan: Storage and Spill Response

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is between 2-8°C.[5][6]

Spill Response

In the event of a small spill of the solid material:

  • Evacuate: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don appropriate PPE, including a respirator.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand.

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water), followed by soap and water.

  • Waste: Dispose of all contaminated materials as hazardous waste.

For large spills, evacuate the laboratory and contact your institution's environmental health and safety office immediately.

Disposal Plan: Managing this compound Waste

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.

Solid Waste
  • Collect all solid waste, including contaminated gloves, weigh boats, and absorbent paper, in a clearly labeled, sealed container.

  • The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Liquid Waste
  • For solutions of this compound, collect the waste in a designated, labeled container for halogen-free organic solvent waste.[7]

  • Do not pour any solutions containing this compound down the drain.[8][9]

Follow your institution's specific guidelines for hazardous waste pickup and disposal.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • BLD Pharm. 5-(tert-Butyl)nicotinic acid.

  • Carl ROTH. Safety Data Sheet: Nicotinic acid.

  • TCI Chemicals. SAFETY DATA SHEET: 5-tert-Butylisophthalic Acid. 2023-03-04.

  • Sigma-Aldrich. SAFETY DATA SHEET: 2,5-Di-tert-butylhydroquinone. 2025-04-28.

  • Healthy Bean. PPE for Chemical Handling: A Quick Guide. 2023-04-12.

  • CHEMM. Personal Protective Equipment (PPE).

  • Fisher Scientific. SAFETY DATA SHEET: tert-Butyl isocyanide. 2010-10-25.

  • Carl ROTH. Safety Data Sheet: Nicotinic acid.

  • Stanford University. Organic Acid Standard Operating Procedure.

  • BLD Pharm. 5-(tert-Butyl)nicotinic acid Safety Information.

  • Lead Sciences. 5-(tert-Butyl)nicotinic acid.

  • Bernardo Ecenarro. Recommended PPE to handle chemicals.

  • University of California, Los Angeles. Waste handling in the organic chemistry lab.

  • Environmental Health & Safety, Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

  • Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid.

  • MySkinRecipes. 5-(tert-Butyl)nicotinic acid.

  • Ace Waste. Properly Managing Chemical Waste in Laboratories.

  • Chemnovatic. Nicotine Salts And Pure Nicotine: Storage And Handling. 2020-02-04.

  • Delta Plus. Irritant and toxic substance-free PPE. 2024-09-17.

  • CDH Fine Chemical. Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work.

  • Sigma-Aldrich. SAFETY DATA SHEET: Nicotinic acid. 2024-09-08.

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